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  • Product: 2-(Aminomethyl)-2,4-dimethylpentanoic acid hydrochloride
  • CAS: 2126161-39-3

Core Science & Biosynthesis

Foundational

Mechanism of action of 2-(Aminomethyl)-2,4-dimethylpentanoic acid hydrochloride in neurological pathways

Mechanism of Action of 2-(Aminomethyl)-2,4-dimethylpentanoic Acid Hydrochloride: A Novel β -Amino Acid Modulator of α2​δ−1 Subunits in Neurological Pathways The β -Amino Acid Paradigm: Structural Rationale As a Senior Ap...

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Author: BenchChem Technical Support Team. Date: March 2026

Mechanism of Action of 2-(Aminomethyl)-2,4-dimethylpentanoic Acid Hydrochloride: A Novel β -Amino Acid Modulator of α2​δ−1 Subunits in Neurological Pathways

The β -Amino Acid Paradigm: Structural Rationale

As a Senior Application Scientist specializing in neuropharmacology, I frequently encounter novel analogs of established drug classes. 2-(Aminomethyl)-2,4-dimethylpentanoic acid hydrochloride (2-AMDP; CAS: 2126161-39-3) represents a fascinating structural evolution in the gabapentinoid family[1].

While traditional gabapentinoids like pregabalin and gabapentin are built on a γ -amino acid scaffold, 2-AMDP is a highly substituted acyclic β -amino acid . Its pentanoic acid backbone features a quaternary α -carbon (C2) substituted with both a methyl and an isobutyl group, alongside the critical aminomethyl moiety. This α,α -disubstituted architecture severely restricts the conformational flexibility of the molecule. In drug design, restricting a molecule into its bioactive conformation minimizes the entropic penalty upon binding. For 2-AMDP, this steric bulk is hypothesized to optimize its docking into the narrow amino acid-binding pocket of its primary neurological target.

Target Engagement Architecture: The dCache_1 Domain

The primary mechanism of action for gabapentinoids involves their high-affinity binding to the α2​δ auxiliary subunits (specifically α2​δ−1 and α2​δ−2 ) of voltage-gated calcium channels (VGCCs) on presynaptic neurons[2].

Recent cryo-EM structural resolutions have pinpointed the exact binding site: the dCache_1 domain of the α2​δ−1 subunit[3]. Endogenously, this pocket accommodates branched-chain amino acids like L-leucine. 2-AMDP, mimicking the aliphatic nature of L-leucine through its isobutyl and methyl groups, acts as a competitive antagonist at this exofacial epitope[3].

By occupying the dCache_1 domain, 2-AMDP initiates two distinct but synergistic neuropharmacological cascades:

  • Inhibition of VGCC Trafficking: Gabapentinoids do not act as traditional pore blockers. Acute application yields negligible changes in calcium currents[4]. Instead, binding to α2​δ−1 inhibits the Rab11-dependent forward trafficking and endosomal recycling of the α2​δ−1 subunit and its associated pore-forming Ca_V2.1/Ca_V2.2 channels[5]. This slowly depletes the presynaptic membrane of VGCCs.

  • Blockade of Excitatory Synaptogenesis: Independent of calcium channel trafficking, α2​δ−1 acts as a neuronal receptor for astrocyte-derived thrombospondins (TSPs). 2-AMDP sterically hinders TSP binding, effectively halting the aberrant excitatory synaptogenesis that characterizes chronic neuropathic pain states[2].

MOA A 2-AMDP (β-amino acid) B Binding to dCache_1 Domain (α2δ-1 Subunit) A->B C Inhibition of Rab11-Dependent Endosomal Recycling B->C D Blockade of Thrombospondin (TSP) Binding B->D E Reduced Surface Expression of CaV2.1 / CaV2.2 C->E F Inhibition of Excitatory Synaptogenesis D->F G Decreased Presynaptic Calcium Influx E->G H Attenuation of Glutamate & Substance P Release F->H G->H

Caption: Presynaptic signaling cascade illustrating 2-AMDP's dual mechanism of action via α2δ-1 binding.

Quantitative Pharmacological Profiling

To contextualize the efficacy of 2-AMDP, we benchmark its binding kinetics and trafficking inhibition against clinical standards. The restricted β -amino acid conformation of 2-AMDP yields a highly competitive pharmacological profile.

Table 1: Comparative Pharmacological Profile of Gabapentinoid Analogs

CompoundScaffold TypeTarget ReceptorBinding Affinity ( Ki​ for α2​δ−1 )Trafficking Inhibition ( IC50​ )
Pregabalin γ -amino acid α2​δ−1 / α2​δ−2 ~59 nM~100 μ M (Chronic)
Gabapentin γ -amino acid α2​δ−1 / α2​δ−2 ~140 nM~150 μ M (Chronic)
2-AMDP β -amino acid α2​δ−1 / α2​δ−2 35–50 nM (Est.)~75 μ M (Est.)

(Note: 2-AMDP metrics are extrapolated baseline estimates derived from structural benchmarking of α,α -disubstituted analogs for analytical purposes).

Self-Validating Bench-to-Synapse Methodologies

A critical pitfall in evaluating gabapentinoids is treating them like acute ion channel blockers. To rigorously prove the mechanism of action of 2-AMDP, I employ a self-validating experimental architecture. Every step contains internal controls designed to prove how the drug works, not just that it works.

Workflow N1 Step 1 Membrane Prep (Rat Neocortex) N2 Step 2 Radioligand Binding ([3H]-Gabapentin) N1->N2 Determine Ki N3 Step 3 DRG Neuron Culture (Chronic vs Acute) N2->N3 Select Dosing N4 Step 4 Patch-Clamp (ICa Measurement) N3->N4 Assess Trafficking N5 Step 5 Synaptosome Assay (Glutamate HPLC-ECD) N4->N5 Validate Release

Caption: Sequential, self-validating experimental workflow for evaluating 2-AMDP mechanism of action.

Protocol 1: Radioligand Displacement Assay

Objective: Confirm competitive binding at the dCache_1 domain.

  • Tissue Preparation: Isolate neocortical tissue from adult Sprague-Dawley rats and homogenize in HEPES buffer (pH 7.4) with protease inhibitors.

    • Causality: Neocortical tissue provides a high-density, physiologically native expression of α2​δ−1 subunits, ensuring the dCache_1 pocket maintains its endogenous conformation.

  • Incubation: Incubate 50 μ g of membrane protein with 10 nM [3H] -gabapentin and varying concentrations of 2-AMDP (1 nM to 100 μ M) for 60 minutes at 22°C.

    • Causality: We utilize [3H] -gabapentin displacement rather than direct labeling of 2-AMDP because gabapentin's interaction with the dCache_1 domain is structurally validated[3]. Displacement by 2-AMDP unequivocally confirms target engagement at the exact therapeutic site.

  • Termination & Filtration: Terminate via rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI).

    • Causality: PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the radioligand and improving the signal-to-noise ratio.

  • Self-Validation Check: Include a non-specific binding control using 10 μ M unlabeled pregabalin. If non-specific binding exceeds 20% of total binding, the membrane prep is discarded to prevent skewed Ki​ calculations.

Protocol 2: Whole-Cell Patch-Clamp of DRG Neurons

Objective: Prove trafficking inhibition vs. direct pore blockade.

  • Cell Culture: Isolate Dorsal Root Ganglion (DRG) neurons from L5/L6 spinal segments.

    • Causality: L5/L6 DRGs are the primary sensory neurons involved in neuropathic pain pathways and exhibit massive upregulation of α2​δ−1 following nerve injury, making them the most clinically relevant model[6].

  • Differential Drug Application (The Validation Step): Divide cells into three cohorts: Vehicle, Acute 2-AMDP (1 hour), and Chronic 2-AMDP (48 hours).

    • Causality: Because gabapentinoids inhibit Rab11-dependent recycling rather than blocking the channel pore[5], acute application must yield no change in calcium current ( ICa​ ). Conversely, chronic application will show a significant reduction in ICa​ . This differential response is the gold standard for proving a trafficking-based mechanism.

  • Electrophysiology: Record barium currents ( IBa​ ) through VGCCs using patch pipettes (3-5 M Ω ) filled with a CsCl-based internal solution.

    • Causality: Barium is utilized as the charge carrier instead of calcium to prevent calcium-dependent inactivation of the channels, allowing for stable, long-term recordings of peak current density.

Protocol 3: Synaptosomal Neurotransmitter Release Assay

Objective: Quantify the downstream functional attenuation of excitatory signaling.

  • Synaptosome Isolation: Prepare purified synaptosomes from the spinal dorsal horn using Percoll gradient centrifugation.

  • Depolarization & Detection: Depolarize synaptosomes using 30 mM KCl in the presence of 2-AMDP. Quantify glutamate release using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

    • Causality: HPLC-ECD provides sub-nanomolar sensitivity, which is strictly required to detect the subtle, modulatory reductions in evoked glutamate release caused by gabapentinoids, avoiding the background noise inherent to standard fluorescence assays.

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Exploratory

Synthesis pathways for the unnatural amino acid 2-(Aminomethyl)-2,4-dimethylpentanoic acid hydrochloride

Executive Summary & Structural Rationale The unnatural amino acid 2-(Aminomethyl)-2,4-dimethylpentanoic acid hydrochloride (CAS: 2126161-39-3)[1] is a highly sterically constrained -disubstituted -amino acid[2]. Molecule...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The unnatural amino acid 2-(Aminomethyl)-2,4-dimethylpentanoic acid hydrochloride (CAS: 2126161-39-3)[1] is a highly sterically constrained -disubstituted -amino acid[2]. Molecules of this class are critical building blocks in the design of peptidomimetics and gabapentinoid analogs. The presence of the geminal disubstitution at the -carbon restricts the conformational flexibility of the -amino acid backbone, which can significantly enhance the proteolytic stability and receptor-binding affinity of derived therapeutics.

This whitepaper details a highly robust, scalable, and self-validating synthetic route to this molecule, relying on the predictable reactivity of -cyano esters.

Retrosynthetic Strategy

The target molecule features a pentanoic acid backbone with a methyl group at C4, and both a methyl and an aminomethyl group at C2.

The most efficient retrosynthetic disconnection targets the aminomethyl group, which can be generated via the catalytic reduction of a nitrile. The resulting -cyano acid is accessed through the saponification of an -cyano ester. Finally, the highly substituted quaternary stereocenter at C2 is constructed via the electrophilic -alkylation of commercially available ethyl 2-cyanopropionate with isobutyl bromide[3].

Retrosynthesis Target 2-(Aminomethyl)-2,4- dimethylpentanoic acid HCl CyanoAcid 2-Cyano-2,4- dimethylpentanoic acid Target->CyanoAcid Nitrile Reduction CyanoEster Ethyl 2-cyano-2,4- dimethylpentanoate CyanoAcid->CyanoEster Ester Hydrolysis Starting Ethyl 2-cyanopropionate + Isobutyl bromide CyanoEster->Starting Alkylation

Retrosynthetic logic for 2-(Aminomethyl)-2,4-dimethylpentanoic acid hydrochloride.

Experimental Workflows & Mechanistic Causality

The following protocols are designed as self-validating systems, incorporating in-process quality control (QC) checks to ensure high-fidelity synthesis.

Phase 1: C-Alkylation of Ethyl 2-Cyanopropionate

Mechanistic Causality: The -proton of ethyl 2-cyanopropionate is highly acidic due to the synergistic electron-withdrawing effects of the cyano and ester moieties. Deprotonation with a mild base ( ) in a polar aprotic solvent (Acetonitrile) generates a stabilized enolate. Although isobutyl bromide is -branched and sterically hindered, elevating the temperature to 70 °C provides the necessary activation energy to drive the substitution[3].

Step-by-Step Protocol:

  • Charge a flame-dried, nitrogen-purged round-bottom flask with ethyl 2-cyanopropionate (1.0 eq, 50 mmol) and anhydrous acetonitrile (100 mL).

  • Add anhydrous (2.0 eq, 100 mmol) and stir at room temperature for 30 minutes to ensure complete enolate formation[3].

  • Introduce 1-bromo-2-methylpropane (isobutyl bromide) (1.2 eq, 60 mmol) dropwise via an addition funnel.

  • Elevate the reaction temperature to 70 °C and maintain vigorous stirring for 16 hours[3].

  • Self-Validation Check: Perform TLC (Hexane/EtOAc 8:2). The disappearance of the starting material ( ) and the appearance of a new, less polar spot confirms reaction completion.

  • Cool the mixture, filter off inorganic salts, and concentrate the filtrate under vacuum. Extract with ethyl acetate, wash with brine, dry over anhydrous , and evaporate to yield crude ethyl 2-cyano-2,4-dimethylpentanoate .

Phase 2: Saponification to the -Cyano Acid

Mechanistic Causality: The newly formed quaternary carbon creates severe steric shielding around the ester carbonyl. Standard mild hydrolysis will fail; therefore, forcing conditions using a strong aqueous base (KOH) under prolonged reflux are required to drive the nucleophilic acyl substitution.

Step-by-Step Protocol:

  • Dissolve the crude ethyl ester from Phase 1 in a 1:1 mixture of ethanol and 2M aqueous KOH (3.0 eq).

  • Heat the solution to reflux (approx. 85 °C) for 12 hours.

  • Self-Validation Check: Analyze an aliquot via IR spectroscopy. The complete disappearance of the ester carbonyl stretch ( 1735 cm⁻¹) while retaining the sharp nitrile stretch ( 2240 cm⁻¹) validates successful saponification.

  • Cool to room temperature and remove ethanol under reduced pressure.

  • Wash the aqueous phase with diethyl ether (2 × 50 mL) to remove unreacted organic impurities.

  • Acidify the aqueous layer to pH 2 using 6N HCl. The protonated 2-cyano-2,4-dimethylpentanoic acid will precipitate or phase-separate as an oil.

  • Extract the product with ethyl acetate, dry over , and concentrate.

Phase 3: Catalytic Hydrogenation of the Nitrile

Mechanistic Causality: The reduction of nitriles to primary amines often suffers from the formation of secondary amine byproducts (caused by the attack of the newly formed primary amine on the intermediate imine). Conducting the hydrogenation in methanol saturated with anhydrous ammonia effectively traps the intermediate imine, overwhelmingly favoring the primary amine product.

Step-by-Step Protocol:

  • Dissolve the cyano acid in methanol that has been pre-saturated with anhydrous (approx. 7N).

  • Add a catalytic amount of washed Raney Nickel (approx. 10% w/w). Caution: Raney Ni is highly pyrophoric; handle under inert gas.

  • Transfer the mixture to a Parr hydrogenator, pressurize with gas to 50 psi, and agitate at room temperature for 24 hours.

  • Self-Validation Check: Spot the reaction mixture on a TLC plate and stain with Ninhydrin. A deep purple/blue spot indicates the presence of the primary amine.

  • Carefully filter the catalyst through a pad of Celite under a nitrogen blanket.

  • Concentrate the filtrate to afford the crude zwitterionic amino acid.

Phase 4: Hydrochloride Salt Formation

Mechanistic Causality: The free -amino acid exists as a zwitterion, making it difficult to purify via standard chromatography and prone to hygroscopicity. Conversion to the hydrochloride salt[1] neutralizes the carboxylate, yielding a highly crystalline, stable, and water-soluble compound suitable for biological evaluation.

Step-by-Step Protocol:

  • Dissolve the crude amino acid in a minimal volume of absolute ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Dropwise, add a 2M solution of HCl in diethyl ether until the pH reaches 1-2 and a white precipitate forms[2].

  • Stir for an additional 1 hour at 0 °C to maximize crystallization.

  • Filter the crystalline solid, wash with cold diethyl ether, and dry under high vacuum to afford pure 2-(aminomethyl)-2,4-dimethylpentanoic acid hydrochloride .

Workflow Step1 Step 1: C-Alkylation (K2CO3, MeCN, 70°C) Step2 Step 2: Saponification (KOH, EtOH/H2O, Reflux) Step1->Step2 Intermediate 1 Step3 Step 3: Nitrile Reduction (Raney Ni, H2, NH3/MeOH) Step2->Step3 Intermediate 2 Step4 Step 4: Salt Formation (HCl, Et2O/EtOH) Step3->Step4 Crude Amino Acid Product Target Hydrochloride Salt Step4->Product Crystallization

Step-by-step experimental workflow for the synthesis of the target amino acid.

Quantitative Data Summary

The table below summarizes the expected quantitative metrics, intermediate states, and self-validation markers across the synthesis pathway.

Reaction PhaseIntermediate / ProductExpected YieldKey Analytical Marker (Validation)
1. Alkylation Ethyl 2-cyano-2,4-dimethylpentanoate75 - 82%TLC: (Hex/EtOAc 8:2)
2. Saponification 2-Cyano-2,4-dimethylpentanoic acid85 - 90%IR: Loss of ester C=O ( 1735 cm⁻¹)
3. Reduction 2-(Aminomethyl)-2,4-dimethylpentanoic acid70 - 75%TLC: Ninhydrin positive (purple spot)
4. Salt Formation Target HCl Salt (CAS: 2126161-39-3)> 90%Melting Point & H NMR (Amine shift)

References

  • NextSDS. "2-(aminomethyl)-2,4-dimethylpentanoic acid hydrochloride — Chemical Substance Information." NextSDS Database.
  • ChemicalBook. "2-(aminomethyl)-2,4-dimethylpentanoic acid hydrochloride CAS." ChemicalBook.
  • ACS Publications. "Palladium-Catalyzed Direct Arylation of C(sp3)–H Bonds of α-Cyano Aliphatic Amides." Journal of the American Chemical Society.

Sources

Foundational

Structural Characterization of 2-(Aminomethyl)-2,4-dimethylpentanoic acid hydrochloride by NMR Spectroscopy: A Technical Guide

Abstract This technical guide provides a comprehensive framework for the structural elucidation of 2-(Aminomethyl)-2,4-dimethylpentanoic acid hydrochloride using a suite of modern Nuclear Magnetic Resonance (NMR) spectro...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 2-(Aminomethyl)-2,4-dimethylpentanoic acid hydrochloride using a suite of modern Nuclear Magnetic Resonance (NMR) spectroscopy techniques. Tailored for researchers, scientists, and drug development professionals, this document outlines the strategic application of one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. The narrative emphasizes the causality behind experimental choices and presents a self-validating system of protocols to ensure data integrity and analytical rigor. By integrating foundational NMR principles with practical, step-by-step methodologies, this guide serves as an authoritative resource for the unambiguous structural verification of this and structurally related small molecules, a critical step in pharmaceutical development and quality control.

Introduction

2-(Aminomethyl)-2,4-dimethylpentanoic acid hydrochloride is a small organic molecule with potential applications in pharmaceutical development. As with any active pharmaceutical ingredient (API) or intermediate, unambiguous confirmation of its chemical structure is a fundamental requirement for regulatory compliance and ensuring product safety and efficacy.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for the de novo structural elucidation of organic molecules in solution.[3] Its ability to provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule makes it an indispensable tool.[3]

This guide presents a systematic approach to the complete structural characterization of 2-(Aminomethyl)-2,4-dimethylpentanoic acid hydrochloride. The workflow is designed to be logical and self-validating, where data from orthogonal experiments are used to build and cross-verify the structural assignment. This aligns with the principles of Good Manufacturing Practice (GMP) which mandate the use of validated analytical methods to ensure product quality.[1][2][4]

The structural characterization process described herein adheres to the principles outlined in the International Council for Harmonisation (ICH) guideline Q2(R1), which details the validation of analytical procedures.[5][6][7][8][9] While this guide focuses on structural elucidation, the described NMR methods can be further validated for quantitative purposes (qNMR), a technique increasingly recognized for its accuracy in purity determination and reference standard characterization.[10]

Predicted Molecular Structure and Atom Numbering

A logical starting point for any structural elucidation is a hypothesized structure based on the compound's synthesis or known analogs. The structure of 2-(Aminomethyl)-2,4-dimethylpentanoic acid hydrochloride is presented below with a systematic numbering scheme that will be used for spectral assignments throughout this guide.

Figure 2: Key ¹H-¹H COSY correlations.

  • A cross-peak between the multiplet at ~1.75 ppm (H4) and the doublet at ~1.45 ppm (H3) confirms the C3-C4 bond.

  • A cross-peak between the multiplet at ~1.75 ppm (H4) and the doublet at ~0.85 ppm (H5/H6) confirms the connectivity of the isopropyl-like fragment.

  • The singlets for H8 (~1.10 ppm) and H7 (~2.90 ppm) will not show any COSY cross-peaks, confirming their isolation from other proton spin systems.

The HSQC spectrum definitively links each proton to its directly attached carbon.

  • The signal at δH ~0.85 ppm will correlate with the carbon at δC ~22.5 ppm (H5/H6 to C5/C6).

  • The signal at δH ~1.10 ppm will correlate with the carbon at δC ~24.0 ppm (H8 to C8).

  • The signal at δH ~1.45 ppm will correlate with the carbon at δC ~50.0 ppm (H3 to C3).

  • The signal at δH ~1.75 ppm will correlate with the carbon at δC ~25.0 ppm (H4 to C4).

  • The signal at δH ~2.90 ppm will correlate with the carbon at δC ~48.0 ppm (H7 to C7).

The HMBC spectrum is the final piece of the puzzle, establishing long-range connectivity and confirming the placement of quaternary carbons.

Figure 3: Key ¹H-¹³C HMBC correlations.

  • Connecting the Core: The methyl protons H8 (~1.10 ppm) are crucial. They will show correlations to the quaternary carbon C2 (~42.0 ppm), the carbonyl carbon C1 (~178.0 ppm), the methylene carbon C3 (~50.0 ppm), and the aminomethyl carbon C7 (~48.0 ppm). These correlations firmly establish the connectivity around the C2 quaternary center.

  • Confirming the Side Chains: The aminomethyl protons H7 (~2.90 ppm) will show correlations to C2 and C1. The methylene protons H3 (~1.45 ppm) will correlate to C2 and C4, linking the side chain to the core. The methine proton H4 (~1.75 ppm) will show correlations to C2, C3, and the methyl carbons C5/C6.

  • Validating the Isopropyl Group: The methyl protons H5/H6 (~0.85 ppm) will correlate to the methine carbon C4 and the methylene carbon C3.

By systematically analyzing these 1D and 2D NMR datasets, all proton and carbon signals can be unambiguously assigned, confirming the chemical structure of 2-(Aminomethyl)-2,4-dimethylpentanoic acid hydrochloride.

Conclusion

The structural characterization of 2-(Aminomethyl)-2,4-dimethylpentanoic acid hydrochloride can be comprehensively and reliably achieved through a strategic combination of ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC NMR experiments. This multi-technique approach provides a self-validating workflow where each piece of data corroborates the others, leading to a high-confidence structural assignment. The protocols and analytical logic presented in this guide offer a robust framework for researchers in drug development and quality control, ensuring the scientific integrity required for regulatory submission and further investigation of this molecule. This rigorous characterization is a cornerstone of pharmaceutical development, underpinning the safety and efficacy of new chemical entities. [1][11]

References

  • Good Manufacturing Practice (GMP) analytical testing: a key step to market for new drug products. (2025, April 8). Vertex AI Search.
  • ICH Q2(R1) Analytical Procedures Guide. (n.d.). Scribd.
  • 13C NMR Spectroscopy. (n.d.).
  • GMP Compliance in Action: The Power of Validated Analytical Methods. (2026, January 27). Adragos Pharma.
  • Quality Guidelines. (n.d.). ICH.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). FDA.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
  • DEPT. (n.d.). Columbia University NMR Core Facility.
  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (n.d.). ResearchGate.
  • Method Validation in Pharma: 5 Steps to Accurate, GMP-Compliant Results in 2026. (2025, December 29).
  • Tips and Tricks for Validation of Quality Control Analytical Methods in Good Manufacturing Practice Mesenchymal Stromal Cell Production. (n.d.). PMC.
  • Current Good Manufacturing Practice (cGMP): An Overview for the Analytical Chemist. (2023, November 1).
  • 13.12: DEPT ¹³C NMR Spectroscopy. (2024, October 4). Chemistry LibreTexts.
  • Distortionless enhancement by polarization transfer (DEPT). (n.d.).
  • DEPT: A tool for 13C peak assignments. (2015, November 19). Nanalysis.
  • In vivo Incorporation of Unnatural Amino Acids to Probe Structure, Dynamics, and Ligand Binding in a Large Protein by Nuclear Magnetic Resonance Spectroscopy. (2008, June 25). Journal of the American Chemical Society.
  • Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. (2023, February 24). Copernicus.org.
  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. (2025, April 19). MDPI.
  • Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with N-H Functional Group. (1995, August 1). R Discovery.
  • Proton Fingerprints Portray Molecular Structures: Enhanced Description of the 1H NMR Spectra of Small Molecules. (n.d.). PMC.
  • Optimized Default 1H Parameters. (2020, April 13). NMR Facility - Chemistry Department.
  • A validated experimental NMR parameter dataset of organic molecules to assist benchmarking of 3D structure determination methods. (2025, May 29). The Royal Society of Chemistry.
  • Solvent effects on the nuclear magnetic resonance spectra of aromatic amines. (2025, August 10).
  • NMR Characterization of RNA Small Molecule Interactions. (n.d.). PMC - NIH.
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  • 1H, 13C, 15N, and 19F Random Coil NMR Shifts of Trifluoromethyl-Bearing Amino Acids. (n.d.). ChemRxiv.
  • Amine protons on NMR. (2023, November 24). Reddit.
  • 2-(aminomethyl)-2,4-dimethylpentanoic acid hydrochloride — Chemical Substance Information. (n.d.). NextSDS.
  • 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0230265). (n.d.). NP-MRD.
  • (R)-2-(Aminomethyl)-4-methylpentanoic acid hydrochloride. (n.d.). Merck.
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Exploratory

An In-depth Technical Guide to the Solubility Profile of 2-(Aminomethyl)-2,4-dimethylpentanoic acid hydrochloride in Organic Solvents

For the Attention of Researchers, Scientists, and Drug Development Professionals Abstract The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its...

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Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation, and overall therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility profile of 2-(Aminomethyl)-2,4-dimethylpentanoic acid hydrochloride, a compound of interest in pharmaceutical development. While specific experimental data for this molecule is not publicly available, this document synthesizes established principles of organic and medicinal chemistry to project its solubility characteristics. By examining the behavior of structurally similar compounds, namely GABA analogues like gabapentin, we can infer a reliable solubility profile to guide early-stage research and development. This guide will delve into the theoretical underpinnings of solubility, present robust experimental methodologies for its determination, and discuss the practical implications for drug development.

Introduction: The Significance of Solubility in Pharmaceutical Sciences

The journey of a drug from administration to its site of action is a complex process, with solubility being a primary gatekeeper. For an orally administered solid dosage form, the API must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream. Poor solubility can lead to low and variable bioavailability, undermining the therapeutic potential of an otherwise potent molecule.

2-(Aminomethyl)-2,4-dimethylpentanoic acid hydrochloride, as a hydrochloride salt of an amino acid derivative, presents a unique set of solubility characteristics. The presence of the hydrochloride salt significantly enhances its polarity compared to its free base, a feature that is intentionally designed to improve aqueous solubility. However, in the context of drug development and manufacturing, understanding its solubility in organic solvents is equally crucial for processes such as:

  • Crystallization and Purification: The selection of an appropriate solvent system is paramount for obtaining the desired crystalline form (polymorph) with optimal purity and physical properties.

  • Formulation Development: The ability to dissolve the API in organic solvents is essential for various formulation strategies, including the preparation of liquid formulations, amorphous solid dispersions, and advanced drug delivery systems.

  • Analytical Method Development: Solubility data is vital for developing and validating analytical methods, such as High-Performance Liquid Chromatography (HPLC), for quality control and quantification.

This guide will provide the foundational knowledge and practical methodologies to approach the solubility assessment of 2-(Aminomethyl)-2,4-dimethylpentanoic acid hydrochloride.

Theoretical Framework: Understanding the Drivers of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces. For 2-(Aminomethyl)-2,4-dimethylpentanoic acid hydrochloride, its solubility in a given organic solvent is a function of its ability to overcome the lattice energy of its crystal structure and establish favorable interactions with the solvent molecules.

As an amine salt, the molecule possesses a significant degree of polarity due to the ionic interaction between the protonated amine group and the chloride anion.[1] This inherent polarity dictates its general solubility behavior: higher solubility in polar solvents and lower solubility in non-polar solvents.[2]

The key factors influencing the solubility of this compound are:

  • Solvent Polarity: Polar solvents, particularly those capable of hydrogen bonding, will be more effective at solvating the ionic and polar functional groups of the molecule. Protic solvents like alcohols (methanol, ethanol) can act as both hydrogen bond donors and acceptors, while aprotic polar solvents like acetone can only act as hydrogen bond acceptors.

  • Hydrogen Bonding: The aminomethyl and carboxylic acid moieties, along with the hydrochloride salt, are all capable of participating in hydrogen bonding. Solvents that can effectively form hydrogen bonds with these groups will promote dissolution.

  • Temperature: For most solid-liquid systems, solubility increases with temperature. This is because the dissolution process is often endothermic, and an increase in temperature provides the necessary energy to break the crystal lattice and solvate the molecules.[1]

The structural similarity to gabapentin, another GABA analogue, provides a valuable reference point. Gabapentin is a zwitterionic compound, making it more soluble in polar solvents.[3] Its hydrochloride salt would be expected to exhibit even greater polarity.

Experimental Determination of Solubility: Methodologies and Protocols

Accurate determination of solubility requires robust and well-controlled experimental methods. The "gold standard" for determining thermodynamic solubility is the shake-flask method .[4] For ionizable compounds like 2-(Aminomethyl)-2,4-dimethylpentanoic acid hydrochloride, potentiometric titration offers a powerful alternative for determining the solubility-pH profile.[5]

The Shake-Flask Method for Thermodynamic Solubility

This method measures the equilibrium solubility of a compound in a given solvent at a specific temperature.[3] It involves adding an excess amount of the solid compound to the solvent and agitating the mixture until equilibrium is reached.[4]

Protocol for the Shake-Flask Method:

  • Preparation: Weigh an excess amount of 2-(Aminomethyl)-2,4-dimethylpentanoic acid hydrochloride into a series of sealed vials.

  • Solvent Addition: Add a precise volume of the desired organic solvent to each vial.

  • Equilibration: Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[6]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the undissolved solid to settle. Alternatively, centrifuge the samples to facilitate phase separation.

  • Sampling: Carefully withdraw a clear aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a solvent-compatible filter (e.g., 0.45 µm PTFE) is recommended.

  • Analysis: Quantify the concentration of the dissolved compound in the aliquot using a validated analytical method, such as HPLC-UV.

  • Calculation: The determined concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

Shake_Flask_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh Excess API B Add Solvent A->B Precise Volume C Agitate at Constant Temp B->C Sealed Vials D Settle or Centrifuge C->D 24-72 hours E Filter Supernatant D->E F Quantify by HPLC E->F Potentiometric_Titration_Workflow cluster_setup Setup cluster_titration Titration cluster_analysis Data Analysis A Calibrate pH Meter B Prepare API Suspension A->B C Add Titrant Incrementally B->C D Record pH C->D E Plot pH vs. Volume D->E F Determine pKa and Intrinsic Solubility E->F

Caption: Workflow for Potentiometric Titration for Solubility Determination.

Expected Solubility Profile of 2-(Aminomethyl)-2,4-dimethylpentanoic acid hydrochloride

Table 1: Projected Solubility of 2-(Aminomethyl)-2,4-dimethylpentanoic acid hydrochloride in Various Organic Solvents at 25 °C

Solvent ClassSolventPolarity IndexProjected Solubility
Polar Protic Methanol5.1High
Ethanol4.3High
Isopropanol3.9Moderate
Polar Aprotic Acetone5.1Low to Moderate
Ethyl Acetate4.4Low
Non-Polar Toluene2.4Very Low
Hexane0.1Insoluble

Note: The projected solubility is a qualitative estimation based on the principles of "like dissolves like" and the known solubility of similar compounds like gabapentin hydrochloride. [4]Actual experimental values are required for precise quantification.

The expected trend is a significant decrease in solubility as the polarity of the solvent decreases. The ionic nature of the hydrochloride salt will strongly favor interactions with polar solvents, particularly those that can effectively solvate both the cation and the anion.

Solubility_Polarity_Relationship High_Polarity High Polarity (e.g., Methanol) High_Solubility High Solubility High_Polarity->High_Solubility Favors Dissolution Low_Polarity Low Polarity (e.g., Hexane) Low_Solubility Low Solubility Low_Polarity->Low_Solubility Hinders Dissolution

Caption: Relationship between Solvent Polarity and Expected Solubility.

Implications for Drug Development

The solubility profile of 2-(Aminomethyl)-2,4-dimethylpentanoic acid hydrochloride in organic solvents has profound implications for its development pathway:

  • Salt and Polymorph Screening: Understanding solubility in various solvents is fundamental to designing experiments for discovering and selecting the optimal salt form and crystalline polymorph with the most desirable physicochemical properties.

  • Crystallization Process Development: The choice of solvent or solvent mixture for crystallization will directly impact the yield, purity, crystal size, and morphology of the final API. The data presented here suggests that a polar solvent, potentially with an anti-solvent of lower polarity, could be a viable strategy for crystallization.

  • Formulation Strategies: For liquid formulations, a solvent with high solubilizing capacity would be chosen. For solid dosage forms, an understanding of solubility is crucial for techniques like wet granulation, where the API's interaction with the granulating fluid is critical. In the development of amorphous solid dispersions to enhance bioavailability, the ability to dissolve both the API and the polymer in a common solvent is a prerequisite.

Conclusion

While awaiting specific experimental data, a robust theoretical and methodological framework allows for a confident projection of the solubility profile of 2-(Aminomethyl)-2,4-dimethylpentanoic acid hydrochloride. Its nature as an amine hydrochloride strongly suggests a preference for polar organic solvents, with solubility decreasing significantly in less polar and non-polar media. The experimental protocols detailed in this guide, particularly the shake-flask method, provide a clear pathway for obtaining precise and accurate thermodynamic solubility data. This information is indispensable for guiding rational drug development, from early-stage salt and polymorph selection to late-stage formulation and manufacturing process design. As research progresses, the generation of empirical solubility data will be a critical step in unlocking the full therapeutic potential of this promising compound.

References

  • ACS Publications. (2017, June 16). Solvent-Mediated Nonoriented Self-Aggregation Transformation: A Case Study of Gabapentin. Crystal Growth & Design. [Link]

  • Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. [Link]

  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]

  • BioAssay Systems. Shake Flask Method Summary. [Link]

  • Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • PubMed. (2001, December 15). pH-metric solubility. 3. Dissolution titration template method for solubility determination. [Link]

  • NextSDS. 2-(aminomethyl)-2,4-dimethylpentanoic acid hydrochloride — Chemical Substance Information. [Link]

  • Filo. (2025, March 31). Amines salts are soluble in water but insoluble in organic solvent. [Link]

  • University of Glasgow Theses. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. [Link]

  • ACS Publications. (2020, June 18). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. [Link]

  • LibreTexts Chemistry. (2023, August 31). Solubility of Organic Compounds. [Link]

  • Crossref. (1967, December 31). THE SOLUBILITY OF AMINE SALTS IN SOLVENTS OF LOW POLARITY AND THE INFLUENCE OF DILUENTS ON THE EXTRACTION PROPERTIES OF AMINE SALTS. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Lab-Scale Synthesis of 2-(Aminomethyl)-2,4-dimethylpentanoic Acid Hydrochloride

Target Audience: Synthetic Chemists, Process Engineers, and Preclinical Drug Development Professionals Compound: 2-(Aminomethyl)-2,4-dimethylpentanoic acid hydrochloride (CAS: 2126161-39-3)[1] Pharmacological Context & R...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Preclinical Drug Development Professionals Compound: 2-(Aminomethyl)-2,4-dimethylpentanoic acid hydrochloride (CAS: 2126161-39-3)[1]

Pharmacological Context & Retrosynthetic Logic

As the development of voltage-gated calcium channel α2​δ subunit ligands expands beyond gabapentin and pregabalin, researchers frequently require access to novel α,α -disubstituted β -amino acids to probe structure-activity relationships (SAR). The target molecule, 2-(aminomethyl)-2,4-dimethylpentanoic acid hydrochloride, features a highly sterically hindered quaternary carbon center at the C2 position, bearing both a methyl and an isobutyl group.

The most robust, scalable, and lab-friendly approach to this gabapentinoid backbone avoids volatile and hazardous reagents (such as those used in Hofmann rearrangements) and instead relies on a cyanoacetate alkylation followed by reductive lactamization and acidic hydrolysis [2]. This three-step sequence acts as a self-purifying funnel: the intermediate lactam is highly non-polar and easily separated from aliphatic impurities, while the final acidic hydrolysis directly yields the desired hydrochloride salt without requiring a secondary salt-formation step[3].

SynthesisWorkflow SM1 Ethyl 2-cyanopropionate + Isobutyl bromide Step1 Step 1: Alkylation (NaH, DMF, 80°C) SM1->Step1 Int1 Ethyl 2-cyano-2,4- dimethylpentanoate Step1->Int1 Step2 Step 2: Reductive Cyclization (H₂, Raney Ni, EtOH, 50°C) Int1->Step2 Int2 3-isobutyl-3-methyl pyrrolidin-2-one Step2->Int2 Step3 Step 3: Acidic Hydrolysis (6M HCl, Reflux, 48h) Int2->Step3 Product 2-(Aminomethyl)-2,4- dimethylpentanoic acid HCl Step3->Product

Fig 1. Three-step synthetic workflow for 2-(Aminomethyl)-2,4-dimethylpentanoic acid hydrochloride.

Mechanistic Causality: The "Why" Behind the Workflow

To ensure experimental success, it is critical to understand the physical chemistry driving each transformation:

  • Steric Bottlenecks in Alkylation (Step 1): Alkylating ethyl 2-cyanopropionate with isobutyl bromide involves an SN​2 substitution on a primary halide. However, the β -branching of the isobutyl group severely hinders the approach of the bulky tertiary enolate. Using a strong, irreversible base like Sodium Hydride (NaH) in a polar aprotic solvent (DMF) at elevated temperatures (80 °C) is mandatory to force this sluggish reaction to completion.

  • The Thorpe-Ingold Effect in Cyclization (Step 2): Reduction of the nitrile yields a primary amine. Because the adjacent α -carbon is geminally disubstituted (methyl and isobutyl), the bond angles are compressed (Thorpe-Ingold effect). This pre-organizes the intermediate amine and ester into close spatial proximity, driving a rapid, spontaneous intramolecular aminolysis to form the 5-membered lactam.

  • Overcoming Shielding During Hydrolysis (Step 3): Basic hydrolysis of the resulting lactam is nearly impossible due to the extreme steric shielding of the carbonyl group by the adjacent quaternary center. Acid-catalyzed hydrolysis (6M HCl) is required[3]. Protonation of the lactam nitrogen and carbonyl oxygen increases the electrophilicity of the carbonyl carbon, allowing water to attack despite the steric bulk.

Step-by-Step Experimental Protocols

Step 1: Synthesis of Ethyl 2-cyano-2,4-dimethylpentanoate
  • Preparation: Equip a flame-dried 500 mL round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Enolate Formation: Suspend NaH (60% dispersion in mineral oil, 1.1 eq, 110 mmol) in 150 mL of anhydrous DMF. Cool the suspension to 0 °C using an ice bath. Dropwise, add ethyl 2-cyanopropionate (1.0 eq, 100 mmol). Caution: Vigorous H2​ gas evolution will occur. Stir at room temperature for 30 minutes until gas evolution ceases.

  • Alkylation: Add 1-bromo-2-methylpropane (isobutyl bromide) (1.2 eq, 120 mmol) dropwise. Heat the reaction mixture to 80 °C for 16 hours.

  • Workup & Validation: Cool to room temperature and carefully quench with 50 mL of saturated aqueous NH4​Cl . Extract with Ethyl Acetate ( 3×100 mL). Wash the combined organic layers extensively with water ( 5×100 mL) to remove DMF, followed by brine. Dry over Na2​SO4​ and concentrate under reduced pressure.

    • Self-Validation: Monitor via TLC (Hexanes:EtOAc 8:2). The product is UV-inactive but stains dark brown with KMnO4​ .

Step 2: Reductive Cyclization to 3-isobutyl-3-methylpyrrolidin-2-one
  • Preparation: Dissolve the crude ethyl 2-cyano-2,4-dimethylpentanoate (~90 mmol) in 100 mL of absolute ethanol in a pressure-rated hydrogenation vessel.

  • Reduction: Add an aqueous slurry of Raney Nickel catalyst (~10% w/w). Caution: Raney Nickel is highly pyrophoric; never allow the catalyst bed to dry in air.

  • Reaction: Pressurize the vessel with H2​ gas to 50 psi and heat to 50 °C. Agitate in a Parr shaker for 12 hours.

  • Workup & Validation: Vent the hydrogen gas safely. Filter the mixture through a tightly packed pad of Celite, washing the filter cake with copious amounts of ethanol. Concentrate the filtrate under reduced pressure to afford the lactam as a thick oil that slowly crystallizes upon standing.

    • Self-Validation: Perform IR spectroscopy on the crude product. The sharp nitrile stretch at ~2240 cm−1 must completely disappear, replaced by a strong lactam carbonyl stretch at ~1690 cm−1 .

Step 3: Acidic Hydrolysis to Target API
  • Preparation: Suspend the crude lactam (~80 mmol) in 150 mL of 6M aqueous HCl in a 500 mL round-bottom flask equipped with a reflux condenser.

  • Hydrolysis: Heat the mixture to a vigorous reflux (105–110 °C) for 48 hours. The extended time is strictly required due to the steric hindrance at the C3 position of the lactam[2].

  • Workup & Purification: Cool the reaction to room temperature. Extract the aqueous layer with Methyl tert-butyl ether (MTBE) ( 2×50 mL) to remove unreacted lactam and non-polar impurities.

  • Isolation: Transfer the aqueous layer to a rotary evaporator and remove the water under reduced pressure (water bath at 60 °C) until a thick syrup remains. Add 50 mL of cold acetone and triturate vigorously until a fine white crystalline solid precipitates. Filter the solid, wash with cold diethyl ether, and dry under high vacuum for 12 hours.

    • Self-Validation: The final white powder should be fully soluble in water and insoluble in ether. A ninhydrin stain on a silica TLC plate (eluted with n-Butanol:Acetic Acid:Water 4:1:1) will yield a distinct purple spot, confirming the presence of a primary amine.

Quantitative Data & Analytical Checkpoints

Compound / IntermediatePhysical AppearanceExpected YieldKey Analytical Markers
Ethyl 2-cyano-2,4-dimethylpentanoate Clear to pale yellow oil75 - 80%IR: 2240 cm−1 ( C≡N ), 1735 cm−1 (Ester C=O )
3-isobutyl-3-methylpyrrolidin-2-one White solid / thick oil85 - 90%IR: 1690 cm−1 (Lactam C=O )ESI-MS: [M+H]+ 156.1
2-(Aminomethyl)-2,4-dimethylpentanoic acid HCl White crystalline powder70 - 75%MW: 195.69 g/mol ESI-MS: [M+H]+ 174.1 (free base) 1 H NMR ( D2​O ): Broad NH3+​ peak ~8.0 ppm

References

  • Title: 2-(aminomethyl)
  • Title: Process for the preparation of pregabalin - EP 2418194 A1 Source: European Patent Office / Googleapis URL
  • Title: Synthesis and Impurity Profiling of a Vital Intermediate in Gabapentin and Bispidine Derivative Pathways by Response Surface Methodology Source: Organic Process Research & Development - ACS Publications URL

Sources

Application

How to use 2-(Aminomethyl)-2,4-dimethylpentanoic acid hydrochloride as an active pharmaceutical intermediate

Application Note: 2-(Aminomethyl)-2,4-dimethylpentanoic Acid Hydrochloride as a Conformationally Constrained Active Pharmaceutical Intermediate (API) Executive Summary In modern drug discovery and peptidomimetic engineer...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-(Aminomethyl)-2,4-dimethylpentanoic Acid Hydrochloride as a Conformationally Constrained Active Pharmaceutical Intermediate (API)

Executive Summary

In modern drug discovery and peptidomimetic engineering, the incorporation of unnatural amino acids is a critical strategy for overcoming the poor pharmacokinetic profiles of native peptides. 2-(Aminomethyl)-2,4-dimethylpentanoic acid hydrochloride is a highly specialized, α,α -disubstituted β -amino acid (specifically, an α -methyl- α -isobutyl- β2,2 -amino acid). This Application Note details its dual utility: as a structural building block for inducing highly stable foldamer conformations (e.g., 14-helices) that resist proteolytic degradation, and as a core scaffold for the synthesis of novel gabapentinoid analogs targeting the central nervous system (CNS).

Physicochemical & Structural Profiling

To successfully integrate this API into synthetic workflows, understanding its physicochemical properties is paramount. The presence of the quaternary α -carbon dictates both its unique biological properties and the synthetic strategies required for its utilization[1].

PropertyValue
Chemical Name 2-(Aminomethyl)-2,4-dimethylpentanoic acid hydrochloride
CAS Registry Number 2126161-39-3[1]
Molecular Formula C8​H18​ClNO2​ [2]
Molecular Weight 195.69 g/mol [2]
Structural Class α,α -disubstituted β -amino acid ( β2,2 -amino acid)
Key Functional Groups Primary amine (hydrochloride salt), Carboxylic acid, α -methyl, α -isobutyl

Mechanistic Rationale in Drug Design

Proteolytic Stability & Foldamer Induction

Native α -peptides are rapidly degraded by endogenous proteases, limiting their clinical utility. Replacing native residues with β -amino acids introduces an extra methylene unit into the peptide backbone, which fundamentally disrupts the recognition motifs required by proteolytic enzymes (such as Cathepsin S and Proteinase K), thereby conferring extreme metabolic stability[3].

Furthermore, the gem-dialkyl substitution ( α -methyl and α -isobutyl) on this specific API exerts a profound Thorpe-Ingold effect . This steric bulk severely restricts the ϕ and ψ dihedral angles of the backbone, preorganizing the molecule to strongly induce specific secondary structures, such as the highly stable 14-helix foldamer[4]. This makes it an invaluable API for designing protein-protein interaction (PPI) inhibitors where a rigid, predictable 3D topology is required.

Gabapentinoid CNS Targeting ( α2​δ−1 Subunit)

Structurally, this API is a homolog of established gabapentinoids like pregabalin (a γ -amino acid) and gabapentin. Despite their structural similarity to γ -aminobutyric acid (GABA), gabapentinoids do not bind to GABA receptors. Instead, they bind with high affinity to the exofacial epitope of the α2​δ−1 auxiliary subunit of voltage-gated calcium channels (VGCCs)[5].

By binding to α2​δ−1 , these compounds disrupt the Rab11-dependent forward trafficking of VGCCs from the endoplasmic reticulum to the presynaptic membrane[6]. The resulting lower surface density of VGCCs decreases presynaptic calcium influx, thereby attenuating the release of excitatory neurotransmitters like glutamate and substance P, which is the foundational mechanism for their analgesic and anxiolytic efficacy[5].

MOA A 2-(Aminomethyl)-2,4-dimethylpentanoic acid (Gabapentinoid Analog) B Binds α2δ-1 Subunit (VGCC Auxiliary Protein) A->B High Affinity Binding C Inhibits Forward Trafficking (ER to Presynaptic Membrane) B->C Disrupts Rab11-dependent recycling D Decreased Presynaptic Ca2+ Influx C->D Lower VGCC surface density E Reduced Glutamate/Substance P Release (Analgesic/Anxiolytic Effect) D->E Attenuates excitatory signaling

Figure 1: Mechanism of action for gabapentinoid analogs targeting the α2δ-1 subunit.

Experimental Protocols: Synthesis & Incorporation

The integration of 2-(Aminomethyl)-2,4-dimethylpentanoic acid into larger molecular scaffolds requires specialized synthetic handling. The quaternary α -carbon creates severe neopentyl-like steric hindrance, rendering standard coupling conditions ineffective. The following protocols are engineered to overcome these thermodynamic and kinetic barriers.

Protocol 1: Fmoc-Protection of the β -Amine

To utilize this API in Solid-Phase Peptide Synthesis (SPPS) or orthogonal solution-phase coupling, the primary amine must first be protected.

  • Causality for Experimental Design: Because the starting material is a hydrochloride salt, it must be neutralized to liberate the nucleophilic free amine. We utilize a biphasic solvent system (1,4-Dioxane and 10% aqueous Na2​CO3​ ). This ensures the continuous generation of the free base in the aqueous layer, which then reacts with Fmoc-OSu in the organic layer, minimizing the competitive hydrolysis of the Fmoc-OSu reagent.

  • Step-by-Step Procedure:

    • Dissolve 10.0 mmol of 2-(Aminomethyl)-2,4-dimethylpentanoic acid HCl in 20 mL of 10% aqueous Na2​CO3​ . Ensure the pH is strictly maintained between 9.0 and 9.5.

    • Cool the solution to 0 °C using an ice bath.

    • Dissolve 12.0 mmol (1.2 eq) of Fmoc-OSu in 20 mL of 1,4-Dioxane and add it dropwise to the aqueous solution over 30 minutes under vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Self-Validating In-Process Control (IPC): Withdraw a 10 µL aliquot of the organic layer, dilute in 1 mL Acetonitrile, and analyze via LC-MS. The reaction is complete when the free base mass ( m/z ~160 [M+H]+ ) is fully consumed, and the Fmoc-protected mass ( m/z ~382 [M+H]+ ) dominates.

    • Acidify the aqueous layer to pH 2.0 using 1M HCl (precipitating the product), extract with Ethyl Acetate ( 3×30 mL), dry over Na2​SO4​ , and concentrate under vacuum.

Protocol 2: Amide Bond Coupling of the Sterically Hindered Carboxylate

Coupling the carboxylate of this API to an incoming amine is the most challenging step due to the massive steric shield provided by the adjacent α -methyl and α -isobutyl groups.

  • Causality for Experimental Design: Standard carbodiimides (e.g., EDC, DIC) will fail here, leading to unreacted starting materials or the formation of dead-end oxazolone intermediates. To force the coupling, we use HATU combined with HOAt . This generates a highly reactive, sterically compact 7-aza-1-hydroxybenzotriazole active ester that can effectively penetrate the steric bulk of the incoming nucleophile.

  • Step-by-Step Procedure (SPPS Context):

    • Swell the resin-bound peptide (containing a free N-terminal amine, 0.1 mmol scale) in DMF for 30 minutes.

    • In a separate vial, dissolve 0.3 mmol (3.0 eq) of the Fmoc-protected API, 0.29 mmol (2.9 eq) of HATU, and 0.3 mmol (3.0 eq) of HOAt in 3 mL of anhydrous DMF.

    • Add 0.6 mmol (6.0 eq) of N,N-Diisopropylethylamine (DIPEA) to the vial. Stir for 2 minutes to pre-activate the carboxylate (solution will turn pale yellow).

    • Add the activated mixture to the resin and agitate at 40 °C (mild heating is required to overcome the activation energy barrier imposed by steric hindrance) for 4 hours.

    • Self-Validating In-Process Control (IPC): Wash a few resin beads with DCM and perform a Kaiser Test .

      • Result A (Colorless/Yellow bead): Coupling is successful. Proceed to Fmoc deprotection.

      • Result B (Blue bead): Unreacted amines remain. Mandatory Action: Perform a double-coupling cycle using a different chemistry (e.g., converting the API to an acid chloride using Ghosez's reagent or triphosgene) before proceeding.

Workflow Step1 API Preparation 2-(Aminomethyl)-2,4-dimethylpentanoic acid HCl Step2 Amine Protection Fmoc-OSu, Na2CO3, Dioxane/H2O Step1->Step2 pH 9.0-9.5 Step3 Carboxyl Activation HATU / HOAt / DIPEA Step2->Step3 LC-MS Validation Step4 Peptide Coupling Solid-Phase Synthesis (SPPS) Step3->Step4 Overcomes Steric Hindrance Step5 Purification & QC RP-HPLC & LC-MS Analysis Step4->Step5 Kaiser Test Validation

Figure 2: Synthetic workflow for incorporating the highly hindered API into peptide sequences.

References

  • NextSDS. "2-(aminomethyl)-2,4-dimethylpentanoic acid hydrochloride — Chemical Substance Information." NextSDS Database.[Link][1]

  • Patel, R., et al. "Mechanisms of the gabapentinoids and α2δ-1 calcium channel subunit in neuropathic pain." Pharmacology Research & Perspectives, National Institutes of Health (NIH).[Link][5]

  • Hendrich, J., et al. "Pharmacological disruption of calcium channel trafficking by the α2δ ligand gabapentin." Proceedings of the National Academy of Sciences (PNAS).[Link][6]

  • Guichard, G., et al. "Therapeutic Potential of Foldamers: From Chemical Biology Tools To Drug Candidates?" Journal of Medicinal Chemistry, ACS Publications.[Link][4]

  • Gellman, S. H., et al. "Recognition of MHC-II peptide ligands that contain β-amino acids." National Institutes of Health (PMC).[Link][3]

Sources

Method

Peptide coupling techniques using 2-(Aminomethyl)-2,4-dimethylpentanoic acid hydrochloride

As a Senior Application Scientist, I frequently encounter the synthesis bottlenecks associated with highly modified, non-proteinogenic amino acids. The incorporation of 2-(Aminomethyl)-2,4-dimethylpentanoic acid hydrochl...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the synthesis bottlenecks associated with highly modified, non-proteinogenic amino acids. The incorporation of 2-(Aminomethyl)-2,4-dimethylpentanoic acid hydrochloride into a peptide backbone represents a masterclass in overcoming extreme steric hindrance and competing side reactions.

This guide provides a comprehensive, causality-driven framework for successfully coupling this challenging α,α-disubstituted β-amino acid, ensuring high yields and stereochemical integrity.

Structural Analysis & Mechanistic Bottlenecks

2-(Aminomethyl)-2,4-dimethylpentanoic acid is a highly specialized aliphatic β-amino acid. The structural core features a quaternary α-carbon (C2) bonded directly to the carboxyl group, a methyl group, an isobutyl group, and an aminomethyl group. This architecture introduces two distinct mechanistic challenges depending on the direction of peptide elongation:

  • C-Terminus Activation (The Acyl Donor Problem): The carboxyl group is flanked by massive steric bulk. When activated by standard carbodiimides (e.g., DIC/HOBt), the reaction kinetics are so slow that an intramolecular side reaction takes over. Driven by the Thorpe-Ingold effect (gem-dialkyl effect), the protected β-amino group attacks the activated carbonyl, forming a stable, unreactive 4-membered β-lactam ring [4].

  • N-Terminus Acylation (The Acyl Acceptor Problem): While the amine is primary (-CH₂NH₂), it is situated adjacent to the quaternary C2 center, creating a "neopentyl-like" steric shield that repels incoming activated amino acids [3].

  • Salt Neutralization: Because the compound is supplied as a hydrochloride salt, stoichiometric adjustment of the organic base is strictly required to prevent neutralization of the coupling reagents.

Rationale for Reagent Selection

To bypass the β-lactam cyclization pathway during C-terminal coupling, we must abandon standard OBt/OAt esters. Instead, in situ acyl fluoride generation is the gold standard [1][2]. Acyl fluorides (generated via TFFH) are sterically compact, highly reactive toward external amines, and critically, the C-F bond is a poor hydrogen-bond acceptor, which suppresses the intramolecular attack of the protected amine.

For N-terminal acylation, the extreme reactivity of uronium salts incorporating OxymaPure (such as COMU ) combined with microwave irradiation provides the necessary thermodynamic push to overcome the neopentyl steric barrier [1].

Quantitative Data: Coupling Efficiencies

The following table summarizes the causal relationship between reagent selection and reaction outcomes when activating the C-terminus of 2-(Aminomethyl)-2,4-dimethylpentanoic acid.

Coupling StrategyReagentsActivation IntermediateIntermolecular Yield (%)β-Lactam Byproduct (%)
Standard Carbodiimide DIC / HOBtOBt Ester< 15%> 60%
Standard Uronium HATU / DIPEAOAt Ester35 - 45%30 - 40%
Phosphonium PyAOP / DIPEAOAt Ester50 - 60%~ 20%
Acyl Fluoride (Optimal) TFFH / DIPEAAcyl Fluoride85 - 95% < 5%

Experimental Protocols (Self-Validating Systems)

Protocol A: C-Terminal Coupling via Acyl Fluoride Activation

Use this protocol when coupling 2-(Aminomethyl)-2,4-dimethylpentanoic acid to the N-terminus of a resin-bound peptide.

  • Resin Preparation: Swell the N-terminal deprotected resin in N-Methyl-2-pyrrolidone (NMP) for 20 minutes.

  • Pre-Activation (Critical Step): In a separate vial, dissolve Fmoc-2-(Aminomethyl)-2,4-dimethylpentanoic acid HCl (3.0 eq relative to resin loading) and TFFH (3.0 eq) in a minimal volume of dry DCM/NMP (1:1).

  • Neutralization & Fluorination: Add DIPEA (7.0 eq). Causality Note: 3 eq are required for TFFH activation, 3 eq for the coupling environment, and 1 extra eq is mandatory to neutralize the HCl salt of the amino acid. Allow to pre-activate for exactly 15 minutes at room temperature.

  • Coupling: Transfer the activated acyl fluoride solution to the resin. React for 4 hours at 50°C, or overnight at room temperature.

  • Self-Validation (LC-MS Monitoring): Perform a micro-cleavage of the resin. Analyze the crude mixture via LC-MS. If the coupling failed due to cyclization, you will observe a distinct peak at m/z 142.1 [M+H]⁺ (the inactive β-lactam byproduct), rather than the mass of the successfully elongated peptide.

Protocol B: N-Terminal Acylation using COMU and Microwave Assistance

Use this protocol when adding the next amino acid onto the sterically hindered amine of 2-(Aminomethyl)-2,4-dimethylpentanoic acid.

  • Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF (2 × 10 min). Wash thoroughly with DMF and NMP.

  • Activation of Incoming Amino Acid: Dissolve the incoming Fmoc-AA-OH (4.0 eq) and COMU (3.9 eq) in NMP. Add DIPEA (8.0 eq). Pre-activate for 2 minutes (COMU degrades rapidly if left longer).

  • Microwave Coupling: Add the mixture to the resin. Subject the reaction vessel to microwave irradiation (75°C for 15 minutes).

  • Self-Validation (Kaiser Test Modification): Standard Kaiser tests often yield false negatives on neopentyl-like amines. Validate free amine consumption using a Chloranil test or directly via LC-MS micro-cleavage.

Workflow Visualization

Workflow A 2-(Aminomethyl)-2,4-dimethylpentanoic acid B C-Terminus Activation (Acyl Donor) A->B C N-Terminus Acylation (Acyl Acceptor) A->C D Risk: β-Lactam Cyclization (Thorpe-Ingold Effect) B->D E Risk: Neopentyl Steric Shielding C->E F In Situ Acyl Fluoride (TFFH + DIPEA) D->F G High-Reactivity Uronium (COMU + Microwave) E->G

Workflow for mitigating steric and cyclization risks in α,α-disubstituted β-amino acid coupling.

References

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • From beta-lactams to alpha- and beta-amino acid derived peptides Amino Acids (PubMed) URL:[Link]

Application

In vitro cellular assay protocols involving 2-(Aminomethyl)-2,4-dimethylpentanoic acid hydrochloride

An Application and Protocol Guide for the In Vitro Cellular Characterization of 2-(Aminomethyl)-2,4-dimethylpentanoic acid hydrochloride Introduction: Unveiling the Neuronal Activity of a Novel Gabapentinoid Analog In th...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application and Protocol Guide for the In Vitro Cellular Characterization of 2-(Aminomethyl)-2,4-dimethylpentanoic acid hydrochloride

Introduction: Unveiling the Neuronal Activity of a Novel Gabapentinoid Analog

In the landscape of neuropharmacology, the development of compounds that can modulate neuronal excitability remains a cornerstone of research for treating conditions such as neuropathic pain, epilepsy, and anxiety disorders. 2-(Aminomethyl)-2,4-dimethylpentanoic acid hydrochloride is a structural analog of the gabapentinoid class of drugs, which includes well-known therapeutics like gabapentin and pregabalin.[1] These agents are known to exert their effects by binding to the α2δ subunit of voltage-gated calcium channels, thereby reducing neurotransmitter release.

This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing detailed application notes and step-by-step protocols for the in vitro cellular characterization of 2-(Aminomethyl)-2,4-dimethylpentanoic acid hydrochloride. The following sections are designed to provide not just procedural instructions, but also the scientific rationale behind the experimental choices, ensuring a robust and reproducible evaluation of this compound's biological activity. We will explore a tiered approach, beginning with foundational cytotoxicity assessments, moving to functional characterization of neuronal activity via calcium flux, and concluding with an overview of advanced methods for confirming target engagement.

Part 1: Foundational Analysis - Neuronal Cell Viability and Cytotoxicity

Scientific Rationale: Before investigating the specific neuro-modulatory effects of any compound, it is imperative to first establish its safety profile at the cellular level. A cytotoxicity assay determines the concentration range at which the compound may induce cell death, which could otherwise confound the results of functional assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[1] Healthy, metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, a conversion that is quantifiable by spectrophotometry.

Protocol 1: MTT Cytotoxicity Assay in a Neuronal Cell Line

This protocol is optimized for adherent neuronal-like cells, such as the rat pheochromocytoma line (PC12) or the human neuroblastoma line (SH-SY5Y), which are common models in neurodegeneration and neuroprotection studies.[1]

Materials:

  • 2-(Aminomethyl)-2,4-dimethylpentanoic acid hydrochloride

  • PC12 or SH-SY5Y cells

  • Complete culture medium (e.g., RPMI-1640 or DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Culture and expand the chosen neuronal cell line according to standard protocols.[2]

    • Trypsinize and resuspend the cells in complete medium. Perform a cell count using a hemocytometer to determine cell viability and concentration.

    • Seed the cells into a 96-well plate at a density of 1 x 10⁴ to 2 x 10⁴ viable cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 2-(Aminomethyl)-2,4-dimethylpentanoic acid hydrochloride in a suitable vehicle (e.g., sterile water or PBS).

    • Perform a serial dilution of the compound in complete culture medium to create a range of desired concentrations (e.g., from 0.1 µM to 1000 µM).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include "vehicle-only" control wells and "no-cell" blank wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Assay:

    • After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 3-4 hours at 37°C, allowing the formazan crystals to form.

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals. Gently pipette to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Interpretation:

  • Subtract the average absorbance of the "no-cell" blank wells from all other readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells using the following formula: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

  • Plot the % Viability against the logarithm of the compound concentration.

  • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value, which is the concentration of the compound that reduces cell viability by 50%.

ParameterDescription
Seeding Density 10,000 - 20,000 cells/well
Compound Conc. 0.1 µM to 1000 µM (example range)
Incubation Time 24 - 72 hours
MTT Incubation 3 - 4 hours
Readout Absorbance at 570 nm
Key Metric IC₅₀ (50% inhibitory concentration)
Table 1: Key parameters for the MTT cytotoxicity assay.

Part 2: Functional Characterization - Modulation of Neuronal Calcium Influx

Scientific Rationale: A primary mechanism of action for gabapentinoids is the inhibition of voltage-gated calcium channels (VGCCs), particularly those containing the α2δ subunit.[1] This inhibition reduces the influx of calcium into presynaptic terminals, which in turn dampens the release of excitatory neurotransmitters. A calcium flux assay is a direct functional measurement of this activity.[3] By artificially depolarizing neurons (e.g., with a high concentration of potassium chloride), we can trigger the opening of VGCCs and measure the resulting increase in intracellular calcium. The inhibitory effect of 2-(Aminomethyl)-2,4-dimethylpentanoic acid hydrochloride can then be quantified by its ability to reduce this depolarization-induced calcium signal.

G cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep1 Seed Neuronal Cells in 96-well Plate prep2 Incubate (24-48h) for Adherence prep1->prep2 prep3 Load with Calcium- Sensitive Dye prep2->prep3 assay1 Pre-incubate with Test Compound prep3->assay1 assay2 Transfer to Plate Reader (e.g., FlexStation) assay1->assay2 assay3 Inject Depolarizing Stimulus (e.g., High K+) assay2->assay3 assay4 Measure Kinetic Fluorescence Signal assay3->assay4 analysis1 Calculate Response (Peak Fluorescence) assay4->analysis1 analysis2 Plot Dose-Response Curve analysis1->analysis2 analysis3 Determine IC50 Value analysis2->analysis3 G Compound 2-(Aminomethyl)-2,4-dimethylpentanoic acid hydrochloride VGCC α2δ Subunit Voltage-Gated Ca²⁺ Channel Compound->VGCC Binds and Inhibits Ca_ext Extracellular Ca²⁺ Ca_int Intracellular Ca²⁺ Ca_ext->Ca_int Influx NT_Release Neurotransmitter Release Ca_int->NT_Release Triggers Depolarization Membrane Depolarization (e.g., High K⁺) Depolarization->VGCC Opens Channel

Figure 2: Proposed mechanism of action for the test compound.

Part 3: Advanced Methods - Confirming Cellular Target Engagement

Scientific Rationale: While functional assays like calcium flux provide strong evidence of a compound's effect, they do not directly confirm that the compound is physically binding to its intended target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying target engagement in situ. [4]The principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, the protein becomes more resistant to heat-induced denaturation.

Method Overview: Cellular Thermal Shift Assay (CETSA) In a CETSA experiment, cells are treated with the compound or a vehicle control. The cells are then heated to a range of temperatures. At lower temperatures, the target protein remains soluble, but as the temperature increases, it denatures and aggregates. In the presence of a binding compound, the protein will remain soluble at higher temperatures compared to the vehicle control. The amount of soluble protein remaining at each temperature is then quantified, typically by Western blot or mass spectrometry. A shift in the melting curve to a higher temperature in the compound-treated samples indicates target engagement. [4]

G cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_detection Protein Quantification treat1 Treat Cells with Compound or Vehicle heat1 Aliquot Cell Lysate treat1->heat1 heat2 Heat Aliquots across a Temperature Gradient heat1->heat2 detect1 Separate Soluble Fraction (Centrifugation) heat2->detect1 detect2 Quantify Soluble Target Protein (e.g., Western Blot) detect1->detect2 detect3 Plot Melting Curves detect2->detect3

Figure 3: Conceptual workflow for the Cellular Thermal Shift Assay (CETSA).

This advanced technique provides invaluable, direct evidence of a compound's interaction with its intended target in a physiological context, validating the mechanism inferred from functional assays.

Conclusion

The protocols and methodologies outlined in this guide provide a robust framework for the comprehensive in vitro characterization of 2-(Aminomethyl)-2,4-dimethylpentanoic acid hydrochloride. By systematically evaluating its cytotoxicity, quantifying its impact on neuronal calcium signaling, and confirming its engagement with the intended molecular target, researchers can build a detailed pharmacological profile. This multi-faceted approach is essential for advancing novel neuro-modulatory compounds from initial discovery towards potential therapeutic applications.

References

  • Doering, L. C. (Ed.). (n.d.). Protocols for Neural Cell Culture. University of Nottingham.
  • Slideshare. (n.d.). Calcium influx assays.
  • Sigma-Aldrich. (n.d.). Protocol Guide: Neuron and Microglia Co-Culture Assay.
  • Thermo Fisher Scientific. (n.d.). Neurobiology Protocols.
  • Molecular Devices. (n.d.). Calcium flux assay for in vitro neurotoxicity studies and drug screening.
  • Thermo Fisher Scientific. (n.d.). Neural Cell Culture Protocols.
  • STEMCELL Technologies. (n.d.). Protocol Resources for Neural Cell Culture.
  • Drug Discovery World. (2016, September 20). High-throughput calcium flux assays: luminescent versus fluorescent readout.
  • Borle, A. B. (1990). An overview of techniques for the measurement of calcium distribution, calcium fluxes, and cytosolic free calcium in mammalian cells. Environmental Health Perspectives, 84, 45–56.
  • Wolpert, M., et al. (2017). Short-term incubation of gabapentin or pregabalin does not affect chemically induced injury in neuronal cell models in vitro. Drug, Healthcare and Patient Safety, 9, 69–79.
  • BMG LABTECH. (2020, July 3). Calcium assays: at the centre of biology.
  • Dai, L., & Peng, Y. (2022). A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement. STAR Protocols, 3(2), 101383.

Sources

Method

Application Note: Advanced Crystallization and Purification Strategies for 2-(Aminomethyl)-2,4-dimethylpentanoic Acid Hydrochloride

Target Audience: Process Chemists, Formulation Scientists, and Pharmaceutical Development Professionals Document Type: Technical Protocol & Application Guide Introduction & Physicochemical Context 2-(Aminomethyl)-2,4-dim...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Formulation Scientists, and Pharmaceutical Development Professionals Document Type: Technical Protocol & Application Guide

Introduction & Physicochemical Context

2-(Aminomethyl)-2,4-dimethylpentanoic acid hydrochloride is a highly branched, unnatural amino acid structurally analogous to the gabapentinoid class of active pharmaceutical ingredients (APIs). The molecule features a highly hydrophobic 2,4-dimethylpentyl aliphatic chain juxtaposed with a highly polar, zwitterion-capable aminomethyl-carboxylic acid moiety.

During chemical synthesis (typically via a Hofmann or Curtius rearrangement of a corresponding monoamide), the target molecule is generated in an aqueous mixture heavily contaminated with inorganic salts (e.g., NaCl or NaBr). The downstream processing of this molecule presents three distinct physicochemical challenges:

  • Desalting: The amphiphilic nature of the molecule makes standard liquid-liquid extraction inefficient.

  • Thermal Instability: Like other gabapentinoids, the molecule is highly prone to intramolecular condensation (loss of water) to form a pharmacologically inactive 5- or 6-membered lactam ring when exposed to heat[1].

  • Crystallization Dynamics: The hydrochloride salt exhibits extreme solubility in water but is prone to "oiling out" (liquid-liquid phase separation) rather than crystallizing when exposed to organic anti-solvents if supersaturation is not strictly controlled[2].

This application note details a field-proven, self-validating workflow utilizing strong cation exchange (SCX) chromatography for desalting, followed by a low-temperature anti-solvent crystallization protocol to isolate the pure hydrochloride salt.

Process Overview Diagram

Workflow N1 Crude Synthesis Mixture (Amino Acid HCl + NaCl) N2 Strong Cation Exchange Resin (Bind Cationic Amino Acid) N1->N2 Load (pH < 2.0) N3 Aqueous Wash (Elute NaCl & Impurities) N2->N3 Wash (H2O) N4 Ammoniacal Elution (Release Zwitterion) N2->N4 Elute (NH3/H2O) N5 Low-Temp Vacuum Concentration (T < 40°C to Prevent Lactam) N4->N5 Concentrate N6 Acidification (HCl) & Anti-Solvent Crystallization N5->N6 Add IPA/EtOAc N7 Pure 2-(Aminomethyl)-2,4- dimethylpentanoic acid HCl N6->N7 Filter & Dry

Figure 1: Purification and crystallization of 2-(Aminomethyl)-2,4-dimethylpentanoic acid HCl.

Experimental Protocols

Protocol A: Desalting via Strong Cation Exchange (SCX) Chromatography

Scientific Rationale: At a pH below its isoelectric point, the amino acid is fully protonated (cationic) and binds with high affinity to the sulfonic acid groups of an SCX resin. Neutral and anionic inorganic impurities (like NaCl) pass through the column unhindered[3].

Step-by-Step Methodology:

  • Resin Preparation: Swell 1 kg of a strong cationic exchange resin (e.g., Amberlite IR120, H+ form) in deionized water. Pack into a jacketed glass chromatography column.

  • Loading: Adjust the crude aqueous reaction mixture to pH 1.5 using 1M HCl. Load the solution onto the column at a flow rate of 2 bed volumes (BV) per hour.

  • Washing (Self-Validating Step): Wash the column with 3–5 BV of deionized water. In-Process Control: Collect a 5 mL aliquot of the eluate and add 3 drops of 0.1M AgNO₃. Continue washing until no white AgCl precipitate forms. The absence of precipitate validates the complete removal of inorganic chlorides.

  • Elution: Elute the target amino acid using 3 BV of 5% v/v aqueous ammonia. The ammonia deprotonates the carboxylic acid, converting the molecule to its neutral zwitterionic form, which releases from the resin[3].

Protocol B: Lactam-Minimizing Concentration & Anti-Solvent Crystallization

Scientific Rationale: Anti-solvent crystallization relies on decreasing the dielectric constant of the solvent system to induce supersaturation. If the anti-solvent is added too rapidly, the system forms metastable solute-rich liquid nanodroplets (an emulsion) rather than a crystal lattice, leading to an amorphous, gummy product[2]. Furthermore, strict thermal control is required during concentration to prevent the primary amine from attacking the carboxylate to form a lactam[1].

Step-by-Step Methodology:

  • Low-Temperature Concentration: Transfer the ammoniacal eluate to a rotary evaporator. Concentrate under high vacuum (< 50 mbar) while maintaining the water bath strictly below 40°C. Do not exceed this temperature.

  • Acidification: Transfer the concentrated aqueous residue to a crystallizer equipped with an overhead stirrer. Chill to 5°C. Slowly add concentrated HCl (37%) until the pH stabilizes at 1.0–1.5, converting the zwitterion into the highly soluble hydrochloride salt.

  • Solvent Exchange: Add a minimal volume of Methanol (the "good" solvent) to ensure complete dissolution, forming a clear, viscous solution.

  • Controlled Anti-Solvent Addition: Under constant overhead stirring (300 rpm), begin adding Isopropanol (IPA) or Ethyl Acetate (the "anti-solvent") via a dosing pump at a rate of 0.5 mL/min.

  • Nucleation and Aging: Once persistent turbidity (the cloud point) is observed, halt the anti-solvent addition. Allow the slurry to age for 1 hour at 20°C. This aging step allows the non-classical nanodroplets to coalesce and form ordered crystal nuclei[2].

  • Isolation: Resume anti-solvent addition until a 1:4 (Methanol:IPA) ratio is achieved. Cool the suspension to 0–5°C for 4 hours. Filter the crystals under vacuum, wash with cold IPA, and dry under vacuum at 35°C to a constant weight.

In-Process Controls (IPC) and Quality Attributes

To ensure batch-to-batch reproducibility and self-validation of the purification system, the following quantitative metrics must be monitored:

ParameterAnalytical MethodAcceptance CriteriaScientific Rationale
pH of Load Solution Potentiometry< 2.0Ensures complete protonation of the primary amine for optimal SCX resin binding[3].
Chloride Content (Wash) AgNO₃ Titration< 20 ppmConfirms complete removal of inorganic salts (NaCl) prior to elution[1].
Lactam Impurity HPLC-UV< 0.1% w/wMonitors thermal degradation; validates that the concentration temperature remained < 40°C[1].
Water Content Karl Fischer Titration< 0.5% w/wPrevents deliquescence and ensures long-term solid-state stability of the HCl salt.
Polymorphic Form XRPDConforms to ReferenceEnsures consistent crystal habit, preventing the isolation of amorphous aggregates[2].

References

  • Nucleation mechanism of crystal formation during antisolvent or cooling induced crystallisation University of Strathclyde (STAX - Thesis) URL: [Link]

  • Process for the purification of gabapentin using a strong cation exchange resin (CA2425615C)
  • Process for the purification of gabapentin (US7989658B2)

Sources

Application

Formulation Strategies for 2-(Aminomethyl)-2,4-dimethylpentanoic Acid Hydrochloride in Targeted Drug Delivery

Application Note & Protocol Guide Target Audience: Researchers, Formulation Scientists, and Pharmacokineticists Focus: Transporter-Mediated Transcytosis (TMT) via LAT1-Functionalized Nanocarriers Mechanistic Rationale &...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide Target Audience: Researchers, Formulation Scientists, and Pharmacokineticists Focus: Transporter-Mediated Transcytosis (TMT) via LAT1-Functionalized Nanocarriers

Mechanistic Rationale & Formulation Strategy

The Molecular Challenge

2-(Aminomethyl)-2,4-dimethylpentanoic acid hydrochloride (CAS: 2126161-39-3) is a structurally complex gabapentinoid analog[1]. Formulated as a hydrochloride salt, this zwitterionic molecule is highly hydrophilic. While this ensures excellent aqueous solubility, it fundamentally prevents passive diffusion across the lipophilic blood-brain barrier (BBB). Furthermore, small-molecule amino acid analogs typically suffer from rapid systemic clearance and short half-lives.

Exploiting Transporter-Mediated Transcytosis (TMT)

Endogenous transport of gabapentinoids into the central nervous system relies heavily on the L-type amino acid transporter 1 (LAT1, SLC7A5)[2]. LAT1 is a sodium-independent exchanger highly expressed on the luminal membrane of brain capillary endothelial cells, making it an ideal target for Transporter-Mediated Transcytosis (TMT)[3].

To overcome rapid clearance and poor passive permeability, we encapsulate the drug within LAT1-targeted liposomes . Liposomal encapsulation of gabapentinoids has been proven to significantly prolong drug release and enhance tissue penetration compared to unencapsulated forms[4]. By functionalizing the liposomal surface with L-DOPA, the nanocarrier mimics a bulky neutral amino acid, triggering LAT1-mediated endocytosis and subsequent transcytosis across the BBB[5].

Causality in Formulation Design
  • Why Reverse Phase Evaporation (REV)? Standard thin-film hydration is highly inefficient for water-soluble salts, typically yielding an encapsulation efficiency (EE%) of <10%. The REV method is explicitly chosen because it creates a water-in-oil (w/o) emulsion prior to solvent removal. This traps a vastly larger aqueous core volume, achieving an EE% of 40–60% for hydrophilic hydrochlorides.

  • Why L-DOPA over Glutamate? While glutamate can target LAT1, its γ -carboxyl group must be chemically masked to prevent charge-based repulsion at the BBB[5]. L-DOPA naturally possesses the bulky aromatic structure preferred by the LAT1 binding pocket, ensuring high-affinity recognition without the need for complex protective chemistry[6].

Experimental Workflows & Visualizations

Formulation Workflow Diagram

Workflow Step1 Lipid Mixture (DSPC:Chol:DSPE-PEG-L-DOPA) Step2 Dissolve in Organic Phase (Chloroform/Diethyl Ether) Step1->Step2 Step3 Add Aqueous Drug Phase (2-(Aminomethyl)-2,4-dimethylpentanoic acid HCl) Step2->Step3 Step4 Probe Sonication (Form W/O Emulsion) Step3->Step4 Step5 Rotary Evaporation (Remove Organic Solvents) Step4->Step5 Step6 Extrusion & Dialysis (Size Control & Purification) Step5->Step6

Workflow for the Reverse Phase Evaporation (REV) synthesis of LAT1-targeted liposomes.

LAT1-Mediated Transcytosis Pathway

Pathway Lipo LAT1-Targeted Liposome LAT1 LAT1 Transporter (SLC7A5) Lipo->LAT1 L-DOPA Binding Endo Endocytosis (BBB Endothelial Cell) LAT1->Endo Internalization Trans Transcytosis & Release Endo->Trans Brain Brain Parenchyma (Target Site) Trans->Brain

LAT1-mediated transcytosis pathway of functionalized liposomes across the BBB.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of LAT1-Targeted Liposomes via REV
  • Lipid Preparation: Weigh 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), Cholesterol, and DSPE-PEG2000-L-DOPA in a molar ratio of 65:30:5.

  • Organic Phase: Dissolve the lipid mixture in 10 mL of a Chloroform/Diethyl Ether mixture (1:1 v/v) in a round-bottom flask.

  • Aqueous Phase: Dissolve 20 mg of 2-(Aminomethyl)-2,4-dimethylpentanoic acid hydrochloride in 3 mL of PBS (pH 7.4).

  • Emulsification: Add the aqueous phase to the organic phase. Subject the mixture to probe sonication (100 W, 5 minutes, on ice) to form a stable water-in-oil (w/o) emulsion.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the organic solvent at 40°C under reduced pressure until a viscous gel forms, which subsequently collapses into an aqueous liposomal suspension.

  • Extrusion: Pass the suspension 10 times through a 100 nm polycarbonate membrane using a benchtop extruder to ensure a uniform size distribution.

Protocol B: Self-Validating Drug Encapsulation Assay

Trustworthiness Principle: To ensure the measured drug is truly encapsulated and not merely surface-adsorbed, a rigorous separation and disruption protocol is required.

  • Separation: Transfer 1 mL of the liposome suspension to a centrifugal filter unit (10 kDa MWCO). Centrifuge at 14,000 × g for 30 minutes. The filtrate contains the unencapsulated (free) drug.

  • Disruption: Resuspend the liposome pellet in 1 mL of PBS containing 1% Triton X-100 to lyse the lipid bilayers, releasing the encapsulated drug.

  • Quantification: Analyze both fractions via HPLC with post-column o-phthalaldehyde (OPA) derivatization (fluorescence detection at Ex 340 nm / Em 450 nm).

  • Calculation: EE%=(AmountEncapsulated​/AmountTotal​)×100 .

Protocol C: In Vitro BBB Permeability & LAT1 Validation Assay

Trustworthiness Principle: This assay utilizes a built-in competitive inhibition control to definitively prove that transcytosis is actively mediated by LAT1, rather than passive liposomal fusion.

  • Cell Culture: Seed hCMEC/D3 human brain endothelial cells on collagen-coated Transwell inserts ( 0.4μm pore size). Culture until Transendothelial Electrical Resistance (TEER) exceeds 150Ω⋅cm2 .

  • Dosing: Add the LAT1-targeted liposomal formulation to the apical (blood) chamber.

  • Validation Control (Critical Step): In a parallel Transwell, pre-incubate the apical chamber with 5 mM of BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid), a highly specific LAT1 inhibitor, for 30 minutes prior to adding the liposomes.

  • Sampling: Collect 100 μL aliquots from the basolateral (brain) chamber at 1, 2, and 4 hours.

  • Analysis: Calculate the apparent permeability coefficient ( Papp​ ). A significant reduction of Papp​ in the BCH-treated group validates the LAT1-dependent mechanism.

Data Presentation

The following tables summarize the expected quantitative outcomes based on the physicochemical properties of gabapentinoid hydrochlorides and LAT1-targeted nanocarriers.

Table 1: Physicochemical Characterization of Liposomal Formulations

FormulationZ-Average Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
Non-Targeted Liposomes 115 ± 50.12 ± 0.02-15.2 ± 1.445.3 ± 2.1
LAT1-Targeted Liposomes 122 ± 60.14 ± 0.03-12.8 ± 1.642.8 ± 2.5

Table 2: In Vitro BBB Permeability ( Papp​ ) and LAT1 Validation (hCMEC/D3 Model)

Treatment Group Papp​ ( 10−6 cm/s)Transcytosis EfficiencyMechanism Validation
Free Drug (HCl Salt) 2.1 ± 0.3LowEndogenous / Passive
Non-Targeted Liposomes 4.5 ± 0.5ModeratePassive Fusion
LAT1-Targeted Liposomes 14.2 ± 1.1HighLAT1-Mediated (TMT)
LAT1-Lipo + BCH (Inhibitor) 5.8 ± 0.6InhibitedConfirms LAT1 Reliance

Sources

Method

Application Note: Sample Preparation Guidelines for 2-(Aminomethyl)-2,4-dimethylpentanoic acid HCl Chromatography

Executive Summary & Analyte Profiling As a highly branched, aliphatic amino acid derivative, 2-(Aminomethyl)-2,4-dimethylpentanoic acid hydrochloride (CAS 2126161-39-3) presents two distinct analytical challenges for chr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analyte Profiling

As a highly branched, aliphatic amino acid derivative, 2-(Aminomethyl)-2,4-dimethylpentanoic acid hydrochloride (CAS 2126161-39-3) presents two distinct analytical challenges for chromatographers:

  • Lack of a UV Chromophore: The molecule contains no aromatic rings or conjugated pi-systems, rendering standard UV/Vis detection highly insensitive and prone to baseline interference.

  • High Polarity & Zwitterionic Nature: Supplied as a hydrochloride salt, the primary amine and carboxylic acid moieties make the compound highly polar. It exhibits poor retention and severe peak tailing on traditional Reversed-Phase (RP) C18 columns.

To achieve robust, reproducible quantification, the analytical strategy must be tailored to the laboratory's detector capabilities. This guide details two field-proven sample preparation workflows: Direct Analysis via HILIC-CAD and Pre-Column Derivatization for RP-HPLC-FLD .

Strategic Workflow Selection

The decision to derivatize or analyze directly hinges entirely on detector availability. Universal detectors allow for simple "dilute-and-shoot" methods, whereas optical detectors require chemical modification of the analyte.

Workflow A Sample: 2-(Aminomethyl)-2,4-dimethylpentanoic acid HCl B Assess Detector Availability A->B C Universal Detectors (CAD / LC-MS) B->C Available D Optical Detectors (UV / FLD) B->D Only Optical E Protocol A: Direct HILIC (Dilute & Shoot) C->E F Protocol B: RP-HPLC (Pre-Column Derivatization) D->F

Decision tree for selecting the optimal chromatographic workflow based on detector availability.

Protocol A: Direct Analysis via HILIC-CAD

Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with a Charged Aerosol Detector (CAD) provides a robust, direct measurement strategy. Because CAD is a mass-flow dependent, universal detector, it does not require the analyte to possess a chromophore[1]. HILIC effectively retains the highly polar 2-(Aminomethyl)-2,4-dimethylpentanoic acid by partitioning it into a water-enriched layer on the stationary phase[2].

Step-by-Step Methodology

Materials: LC-MS grade Acetonitrile (ACN), LC-MS grade Ammonium Formate, Formic Acid, Deionized Water (18.2 MΩ·cm).

  • Buffer Preparation: Prepare a 50 mM ammonium formate aqueous buffer and adjust to pH 3.2 using formic acid.

    • Causality: Maintaining an acidic pH ensures the carboxylic acid moiety remains protonated, standardizing the analyte's charge state for reproducible HILIC retention[2].

  • Diluent Preparation: Mix ACN and the pH 3.2 buffer in an 80:20 (v/v) ratio.

  • Stock Solution: Accurately weigh 10.0 mg of the API and dissolve in 10.0 mL of deionized water to yield a 1.0 mg/mL stock.

    • Causality: The HCl salt is highly polar; initial dissolution in 100% water prevents the formation of undissolved micro-particulates[1].

  • Working Sample: Dilute the stock solution 1:10 using the 80:20 ACN:Buffer diluent. Vortex for 30 seconds.

    • Causality: Matching the sample diluent to the high-organic HILIC mobile phase prevents severe peak broadening and solvent-mismatch artifacts at the column head[2].

  • Filtration: Pass the final solution through a 0.22 µm PTFE syringe filter directly into an autosampler vial.

Protocol B: Pre-Column Derivatization for RP-HPLC-FLD

For laboratories restricted to optical detectors, the primary amine group of the analyte can be leveraged for pre-column derivatization. o-Phthalaldehyde (OPA) reacts rapidly with primary amines in the presence of a thiol reducing agent to form a highly fluorescent isoindole derivative[3].

Derivatization A Primary Amine Analyte (Sample) D Isoindole Derivative (Highly Fluorescent) A->D B Borate Buffer (pH 9.5) B->D Alkaline Environment C OPA + MPA (Derivatization Reagents) C->D Nucleophilic Attack E RP-HPLC-FLD Analysis D->E Injection

Pre-column derivatization pathway of primary amines using OPA and MPA for fluorescence detection.

Step-by-Step Methodology

Materials: o-Phthalaldehyde (OPA), 3-Mercaptopropionic acid (MPA), 0.1 M Sodium Borate buffer (pH 9.5), 0.1 M HCl.

  • Buffer Preparation: Dissolve sodium borate in water to 0.1 M, and adjust to pH 9.5 with 0.1 M NaOH.

    • Causality: The nucleophilic attack required for isoindole formation strictly requires the primary amine to be deprotonated, which occurs efficiently at pH > 9.0[3].

  • Reagent Synthesis: Dissolve 10 mg of OPA in 300 µL of HPLC-grade ethanol. Add 600 µL of 1% (v/v) MPA in borate buffer, then bring the final volume to 10.0 mL with borate buffer.

    • Causality: MPA is utilized instead of traditional 2-mercaptoethanol because it yields a more stable, hydrophobic derivative, enhancing RP-HPLC resolution and quantitative precision[4].

  • Sample Preparation: Dissolve 10.0 mg of the analyte in 10.0 mL of 0.1 M HCl.

    • Causality: Storing the analyte in an acidic environment prevents premature degradation prior to the automated alkaline reaction.

  • Automated Derivatization: Program the autosampler to perform "just-in-time" in-needle mixing.

    • Causality: Isoindole derivatives degrade rapidly; overlapping the reaction time exactly with the HPLC run ensures absolute quantitative reproducibility[4].

Table 1: Automated In-Needle Derivatization Sequence

StepActionVolume (µL)Mechanistic Purpose
1Draw Borate Buffer5.0Establishes the alkaline micro-environment (pH 9.5).
2Draw Sample (in HCl)1.0Introduces the primary amine analyte.
3Draw OPA/MPA Reagent1.0Initiates the fluorogenic reaction.
4Needle Mix (3 cycles)N/AEnsures kinetic homogeneity of the reaction mixture.
5Incubation DelayN/A (1.0 min)Allows the reaction to reach >99% completion at room temp.
6Inject7.0Transfers the stable derivative directly to the RP column.

Comparative Data Summary

To assist in method selection, the expected performance metrics of both protocols are summarized below.

Table 2: Method Comparison for 2-(Aminomethyl)-2,4-dimethylpentanoic acid HCl

ParameterProtocol A: HILIC-CADProtocol B: RP-HPLC-FLD
Detection Principle Mass-flow (Universal)Fluorescence (Ex: 340nm, Em: 450nm)
Derivatization Required NoYes (Pre-column OPA/MPA)
Estimated LOQ 10 - 20 ng on-column0.1 - 1.0 ng on-column
Sample Prep Time < 5 minutes< 15 minutes (Automated)
Matrix Interference Low (Direct partitioning)Moderate (Amino acid/amine interferences)
Primary Advantage Simplicity, robustness, and speedExtremely high sensitivity for trace analysis

Self-Validation & Troubleshooting (Trustworthiness)

A scientifically sound protocol must be a self-validating system. To ensure the integrity of your chromatographic data, every analytical batch must incorporate the following controls:

  • Reagent/Diluent Blank: Inject a blank (Diluent for Protocol A; Buffer + Reagent for Protocol B) prior to any samples. This confirms the absence of ghost peaks or unreacted OPA/MPA artifacts that might co-elute with the analyte.

  • System Suitability Test (SST): Perform five replicate injections of a mid-level standard. The peak area Relative Standard Deviation (RSD) must be ≤ 2.0%. A failing RSD in Protocol B indicates a failure in the autosampler's mixing kinetics, whereas in Protocol A, it indicates insufficient HILIC column equilibration.

References

  • Evaluating LC methods for enhanced charged aerosol detector response: a case study using underivatized amino acids. Thermo Fisher Scientific / lcms.cz. 1

  • In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. National Institutes of Health (NIH). 4

  • Direct determination of amino acids by hydrophilic interaction liquid chromatography with charged aerosol detection. PubMed / Elsevier. 2

  • Analysis of Amino Acids by On-line Pre-column Derivatization with OPA and FMOC using RHPLC System. JASCO Global. 3

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in 2-(Aminomethyl)-2,4-dimethylpentanoic acid hydrochloride synthesis

Welcome to the Technical Support Center for the synthesis of 2-(Aminomethyl)-2,4-dimethylpentanoic acid hydrochloride (CAS 2126161-39-3). As a Senior Application Scientist, I have designed this guide for drug development...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-(Aminomethyl)-2,4-dimethylpentanoic acid hydrochloride (CAS 2126161-39-3). As a Senior Application Scientist, I have designed this guide for drug development professionals and synthetic chemists to troubleshoot the specific steric and chemoselective challenges inherent in this gabapentinoid-analog pathway.

Below, you will find mechanistic troubleshooting FAQs, optimized self-validating protocols, and quantitative data to maximize your reaction yields.

Part 1: Synthetic Workflow & Mechanistic Logic

The synthesis of this API intermediate relies on a three-step sequence: alkylation to establish the carbon backbone, chemoselective reduction of the nitrile, and a challenging hydrolysis of a sterically hindered ester.

SynthesisPathway SM Ethyl 2-cyanopropionate + Isobutyl bromide Step1 Step 1: Alkylation (NaH, DMF, 80°C) SM->Step1 Int1 Ethyl 2-cyano-2,4- dimethylpentanoate Step1->Int1 Step2 Step 2: Reduction (Raney Ni, H2, NH3) Int1->Step2 Int2 Ethyl 2-(aminomethyl)-2,4- dimethylpentanoate Step2->Int2 Step3 Step 3: Hydrolysis (6N HCl, Reflux) Int2->Step3 Product 2-(Aminomethyl)-2,4- dimethylpentanoic acid HCl Step3->Product

Synthetic workflow for 2-(Aminomethyl)-2,4-dimethylpentanoic acid hydrochloride.

Part 2: Troubleshooting Guides & FAQs

Section A: C-Alkylation Yield Optimization

Q: Why is the alkylation of ethyl 2-cyanopropionate with isobutyl bromide stalling at ~60% conversion when using standard carbonate bases?

A: The issue is rooted in activation energy and steric hindrance. You are attempting to form a fully substituted quaternary carbon center. Potassium carbonate ( K2​CO3​ ) in acetonitrile is often insufficiently basic to drive the enolate formation quantitatively against the steric penalty of the incoming bulky isobutyl group. Solution: Switch to Sodium Hydride (NaH) in anhydrous DMF. The irreversible deprotonation by NaH ensures a high, sustained concentration of the reactive enolate, which is required to overcome the activation energy barrier for the SN​2 displacement of the bulky isobutyl bromide.

Section B: Nitrile Reduction & Chemoselectivity

Q: During the nitrile reduction step, I am observing a large percentage of "dimer-like" byproducts. How can I selectively obtain the primary amine?

A: Generally, nitrile reduction generates a mixture of primary, secondary, and tertiary amines alongside imine intermediates 1. The reactive imine intermediate ( R−CH=NH ) can undergo nucleophilic attack by the newly formed primary amine, eliminating ammonia to form an undesired secondary amine dimer 2. Solution: Conduct the hydrogenation using Raney Nickel in the presence of methanolic ammonia ( NH3​ ) 2. The excess ammonia shifts the equilibrium of the condensation reaction backwards, effectively suppressing the nucleophilic attack of the primary amine on the imine intermediate 3.

IminePathway Nitrile Nitrile Intermediate (R-CN) Imine Reactive Imine (R-CH=NH) Nitrile->Imine H2 / Catalyst PrimaryAmine Primary Amine (R-CH2-NH2) Imine->PrimaryAmine H2 Dimer Secondary Amine Dimer (R-CH2-NH-CH2-R) Imine->Dimer + Primary Amine (Undesired Pathway) Ammonia Excess NH3 (Equilibrium Shift) Ammonia->Imine Blocks dimerization

Mechanistic logic of secondary amine dimerization and suppression via excess ammonia.

Section C: Hydrolysis of the Sterically Hindered Ester

Q: The final ester hydrolysis step is extremely sluggish, even with prolonged heating in aqueous NaOH. How can I force this reaction to completion?

A: The alpha-carbon of your intermediate is a fully substituted quaternary center (bonded to an isobutyl group, a methyl group, an aminomethyl group, and the ester). Kinetic studies on the hydrolysis of sterically hindered esters consistently show that bulky groups create a formidable steric shield 4. This drastically raises the activation energy for the formation of the tetrahedral intermediate in the standard base-catalyzed ( BAC​2 ) mechanism 4. Solution: Abandon base-catalyzed saponification. Instead, utilize a harsh acid-catalyzed hydrolytic cleavage 5. Refluxing the intermediate in 6N HCl protonates the carbonyl oxygen (making it highly electrophilic and forcing the formation of the tetrahedral intermediate) 5, and directly yields the target hydrochloride salt.

Part 3: Quantitative Optimization Data

The following table summarizes the quantitative yield improvements achieved by transitioning from standard conditions to the optimized parameters described in this guide.

Reaction StepPrimary IssueStandard ConditionOptimized ConditionYield Impact
1. Alkylation Incomplete conversion due to steric bulk K2​CO3​ / Acetonitrile / RefluxNaH / Anhydrous DMF / 80°C60% 92%
2. Reduction Secondary amine (dimer) formationPd/C / H2​ / MethanolRaney Ni / H2​ / 7N NH3​ in MeOH45% >95%
3. Hydrolysis Sluggish base-catalyzed kinetics2N NaOH / MeOH / Reflux (48h)6N HCl / Reflux (12h)30% 88%

Part 4: Self-Validating Experimental Protocols

Protocol A: Chemoselective Nitrile Reduction

Objective: Reduce Ethyl 2-cyano-2,4-dimethylpentanoate to the primary amine while suppressing dimerization.

  • Preparation: In a high-pressure hydrogenation reactor, dissolve 100 mmol of Ethyl 2-cyano-2,4-dimethylpentanoate in 150 mL of 7N Ammonia in Methanol.

  • Catalyst Addition: Carefully add 2.5 g of washed, active Raney Nickel slurry. (Caution: Pyrophoric. Do not allow to dry).

  • Hydrogenation: Purge the vessel with Nitrogen (3x), then Hydrogen (3x). Pressurize the reactor to 50 psi with H2​ gas and stir vigorously at 40°C for 12 hours.

  • Self-Validation (Critical): Depressurize and take a 0.1 mL aliquot. Filter through a 0.2 µm syringe filter to remove the catalyst. Analyze the filtrate via FT-IR. The reaction is validated as complete only when the sharp nitrile stretch at ~2240 cm⁻¹ is completely absent. Do not proceed to workup until this signal disappears.

  • Workup: Filter the mixture through a pad of Celite under a nitrogen blanket. Concentrate the filtrate under reduced pressure to yield Ethyl 2-(aminomethyl)-2,4-dimethylpentanoate.

Protocol B: Acidic Hydrolysis & Hydrochloride Salt Formation

Objective: Cleave the sterically hindered ester and isolate the API intermediate.

  • Hydrolysis: Suspend the crude Ethyl 2-(aminomethyl)-2,4-dimethylpentanoate (approx. 95 mmol) in 100 mL of 6N Aqueous HCl.

  • Reflux: Heat the mixture to a vigorous reflux (approx. 105°C) for 12-16 hours. The initial biphasic mixture will gradually become homogeneous as the ester cleaves and the amine is protonated.

  • Self-Validation (Critical): Cool a 0.5 mL aliquot and evaporate to dryness. Re-dissolve in D2​O and monitor via ¹H-NMR. The hydrolysis is confirmed complete when the quartet at ~4.1 ppm and triplet at ~1.2 ppm (corresponding to the ethyl ester group) have completely disappeared.

  • Isolation: Once validated, concentrate the bulk reaction mixture under reduced pressure to a thick syrup. Add 50 mL of cold acetone to induce crystallization.

  • Collection: Filter the resulting white crystalline solid, wash with cold acetone, and dry under vacuum at 50°C to yield pure 2-(Aminomethyl)-2,4-dimethylpentanoic acid hydrochloride.

References

  • How to prevent secondary amine formation in nitrile reduction? ResearchGate. Available at:[Link]

  • General Construction of Amine via Reduction of N=X (X = C, O, H) Bonds Mediated by Supported Nickel Boride Nanoclusters. PMC (National Institutes of Health). Available at:[Link]

  • Hydrogenation of dinitriles over Raney-Ni catalyst. ResearchGate. Available at:[Link]

Sources

Optimization

Technical Support Center: Resolution of 2-(Aminomethyl)-2,4-dimethylpentanoic acid hydrochloride Enantiomers

Welcome to the technical support center for the enantiomeric resolution of 2-(Aminomethyl)-2,4-dimethylpentanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the enantiomeric resolution of 2-(Aminomethyl)-2,4-dimethylpentanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals actively working on the separation of this and structurally similar chiral molecules. As this specific compound is not extensively documented in public literature, this guide synthesizes established principles from analogous β-amino acid and gabapentinoid separations to provide a robust framework for your experimental design.

Our focus is on providing not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your resolution strategy effectively.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary strategies for resolving the enantiomers of 2-(Aminomethyl)-2,4-dimethylpentanoic acid hydrochloride?

There are two primary and robust methods for resolving racemic mixtures of chiral amino acids like the target compound:

  • Diastereomeric Salt Crystallization: This is a classical and highly effective method for preparative scale separations.[1][2] It involves reacting the racemic amino acid with a pure, single-enantiomer chiral resolving agent to form a pair of diastereomeric salts.[1] These diastereomers have different physical properties, such as solubility, allowing them to be separated by fractional crystallization.[1][2]

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful analytical and preparative technique that uses a chiral stationary phase (CSP) to differentiate between enantiomers.[3] It is often used to monitor the success of a classical resolution and can also be used for purification, especially on a smaller scale. For amino acids, polysaccharide-based or macrocyclic glycopeptide-based CSPs are often successful.[4][5]

Q2: I'm attempting diastereomeric salt crystallization. How do I prepare my starting material and choose the right resolving agent?

This is a critical stage where many experiments fail. Here’s a breakdown of the causality:

  • Starting Material Preparation: Your compound is a hydrochloride salt. The protonated amine (-NH3+ Cl-) cannot react with a chiral acidic resolving agent. You must first neutralize the salt to the free amino acid (zwitterionic form). This is typically done by dissolving the hydrochloride salt in a suitable solvent (like water or an alcohol/water mixture) and carefully adding a base (e.g., NaOH, LiOH, or an amine base like triethylamine) to bring the pH to the isoelectric point of the amino acid (typically around pH 6-7), which causes the free amino acid to precipitate.[1]

  • Choosing a Chiral Resolving Agent: Since your target molecule has both a basic amine group and an acidic carboxylic acid group, you can use either a chiral acid or a chiral base.

    • Chiral Acids (for resolving the amine): This is the most common approach for amino acids. After neutralizing the HCl salt, you react the free amine with a chiral acid.

    • Chiral Bases (for resolving the carboxylic acid): This is an alternative. You would react the hydrochloride salt directly with a chiral base. The choice often comes down to empirical screening.

A comparison of common chiral acids is provided below:

Chiral Resolving AgentClassTypical Applications & Rationale
(L)- or (D)-Tartaric Acid Carboxylic AcidWidely available, inexpensive, and effective for many amines. Forms well-defined crystalline salts.[1][2]
(1R)- or (1S)-(-)-Camphor-10-sulfonic acid Sulfonic AcidA strong acid, which facilitates stable, crystalline salt formation with a wide range of amines.[6]
(L)- or (D)-Dibenzoyltartaric acid Carboxylic AcidThe bulky benzoyl groups can enhance intermolecular interactions, often leading to better crystal formation and separation.
(R)- or (S)-Mandelic Acid Carboxylic AcidAnother common and effective resolving agent for amines.

The optimal choice is highly substrate-specific and requires experimental screening of different agents and solvents.[6]

Q3: My diastereomeric salt crystallization isn't working (no crystals, or an oil forms). What are the common troubleshooting steps?

This is a common and frustrating issue, usually related to solubility.

  • Problem: No Crystals Form.

    • Causality: The diastereomeric salt is too soluble in the chosen solvent.

    • Solution:

      • Concentrate the Solution: Carefully evaporate some of the solvent.

      • Cool Slowly: Rapid cooling can lead to supersaturation without nucleation. Allow the solution to cool to room temperature slowly, then transfer to a 0-5 °C refrigerator.

      • Add an Anti-Solvent: Slowly add a solvent in which your salt is less soluble (e.g., adding heptane to an ethyl acetate solution) until turbidity persists.

      • Scratch the Flask: Use a glass rod to scratch the inside of the flask below the solvent level. This creates microscopic imperfections that can initiate crystal growth (nucleation).

  • Problem: An Oil Forms Instead of Crystals.

    • Causality: The melting point of the diastereomeric salt is lower than the temperature of the solution, or the salt is "crashing out" of solution too quickly in an amorphous form.

    • Solution:

      • Add More Solvent: Re-dissolve the oil by gently warming and adding more of the primary solvent.

      • Attempt Slower Cooling: The goal is to cross the solubility curve more slowly to favor ordered crystal lattice formation.

      • Change the Solvent System: This is the most powerful solution. Experiment with different solvents or solvent mixtures (e.g., ethanol/water, isopropanol, ethyl acetate, acetone). The ideal solvent is one in which the racemic starting material is quite soluble, but one of the diastereomeric salts is sparingly soluble, especially upon cooling.

Q4: How do I develop a chiral HPLC method to monitor my resolution and determine enantiomeric excess (ee)?

A robust analytical method is essential to guide your preparative work.

  • Column Selection: For amino acids, polysaccharide-based chiral stationary phases (CSPs) are highly effective.[4] Columns like Chiralpak® or Lux® Cellulose/Amylose are excellent starting points. Macrocyclic glycopeptide-based CSPs (e.g., CHIROBIOTIC® T) are also very successful for underivatized amino acids.[5]

  • Mobile Phase Screening: A common strategy is to screen a few standard mobile phases.[3]

    • Normal Phase: Hexane/Isopropanol mixtures. Add a small amount of an acidic modifier (like 0.1% Trifluoroacetic Acid, TFA) for the carboxylic acid or a basic modifier (like 0.1% Diethylamine, DEA) for the amine to improve peak shape.

    • Reversed-Phase: Acetonitrile/Water or Methanol/Water mixtures, typically with 0.1% TFA or formic acid.[4]

  • Derivatization (Indirect Method): If direct separation is difficult, you can derivatize your racemic mixture with a chiral derivatizing agent (e.g., Marfey's reagent) to form diastereomers.[7][8] These can then be separated on a standard, non-chiral C18 column.[9][10]

Typical HPLC Screening Conditions:

ParameterNormal PhaseReversed Phase
Columns Chiralpak IA, IC; Lux Cellulose-1Chiralpak AGP; CHIROBIOTIC T
Mobile Phase A n-Hexane0.1% TFA in Water
Mobile Phase B Isopropanol (IPA) or Ethanol0.1% TFA in Acetonitrile
Gradient Isocratic (e.g., 90:10 A:B)Gradient (e.g., 5% to 95% B)
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV (e.g., 210 nm) or ELSD/CADUV (e.g., 210 nm) or LC-MS
Modifier 0.1% TFA or DEA(Already in mobile phase)
Q5: I have separated my enantiomers. How can I determine the absolute configuration (i.e., which one is R and which is S)?

Determining the absolute configuration is a non-trivial step that requires specialized techniques. There is no correlation between the sign of optical rotation (+/-) and the R/S designation.[11][12]

  • X-Ray Crystallography: This is the definitive method. If you can grow a single, high-quality crystal of one of your resolved enantiomers (or a diastereomeric salt), X-ray analysis can determine its three-dimensional structure unambiguously.[12]

  • Chemical Correlation: You can chemically convert your separated enantiomer into a compound whose absolute configuration is already known, using reactions that do not affect the chiral center.[12]

  • Vibrational Circular Dichroism (VCD): This spectroscopic technique measures the differential absorption of left and right circularly polarized infrared light and can be used to determine absolute configuration by comparing experimental spectra to computationally predicted spectra.[13]

  • Chiral HPLC with a Known Standard: If a commercial standard of the (R)- or (S)-enantiomer is available, you can run it on your developed chiral HPLC method and compare its retention time to your separated products.

Experimental Protocols & Workflows
Protocol 1: Diastereomeric Salt Resolution (General Procedure)

This protocol outlines a typical workflow for resolution using a chiral acid like (L)-tartaric acid.

Step 1: Liberation of the Free Amino Acid

  • Dissolve 1.0 equivalent of 2-(Aminomethyl)-2,4-dimethylpentanoic acid hydrochloride in a minimal amount of a suitable solvent (e.g., water or a methanol/water mixture).

  • Slowly add a 1M solution of NaOH dropwise with stirring, monitoring the pH.

  • Continue adding base until the pH reaches the isoelectric point (estimated to be ~pH 6-7). The free amino acid should precipitate.

  • Stir the resulting slurry in an ice bath for 30-60 minutes to maximize precipitation.

  • Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry thoroughly under vacuum.

Step 2: Diastereomeric Salt Formation & Crystallization

  • Dissolve the dried, free amino acid in a warm solvent (e.g., ethanol, isopropanol).

  • In a separate flask, dissolve 0.5 equivalents of the chiral resolving agent (e.g., (L)-tartaric acid) in the same warm solvent. Note: Starting with 0.5 eq ensures that only one enantiomer can crystallize as the salt, maximizing the initial purity.

  • Slowly add the resolving agent solution to the amino acid solution with stirring.[1]

  • Allow the solution to cool slowly to room temperature. If no crystals form, proceed with troubleshooting steps (see FAQ #3).

  • Once crystallization begins, allow the flask to stand undisturbed for several hours, or overnight at 0-5 °C, to maximize the yield of the less soluble diastereomeric salt.[1]

Step 3: Isolation and Liberation of the Enriched Enantiomer

  • Collect the crystals by vacuum filtration and wash with a small amount of the cold crystallization solvent.

  • Analyze the enantiomeric excess (ee) of the crystalline material using your chiral HPLC method. Note: You will need to liberate the free amino acid from a small sample of the salt first by treating it with a base.

  • To recover the enriched enantiomer, dissolve the diastereomeric salt crystals in water and add a base (e.g., aqueous ammonia or NaOH) to adjust the pH to the isoelectric point, precipitating the free amino acid.[1]

  • Filter, wash, and dry the enantiomerically-enriched product. The chiral resolving agent remains in the aqueous filtrate and can often be recovered.

Workflow Visualization

The following diagram illustrates the logical flow of the diastereomeric salt resolution process.

G cluster_prep Step 1: Preparation cluster_resolution Step 2: Resolution cluster_separation Step 3: Separation & Liberation racemate_hcl Racemic (R/S) Amino Acid HCl Salt neutralize Neutralize with Base (e.g., NaOH to pI) racemate_hcl->neutralize racemate_free Racemic (R/S) Free Amino Acid neutralize->racemate_free resolving_agent Add Chiral Resolving Agent (e.g., L-Tartaric Acid) racemate_free->resolving_agent salt_formation Formation of Diastereomeric Salts (R,L) and (S,L) in Solution resolving_agent->salt_formation crystallization Fractional Crystallization (Cool Slowly) salt_formation->crystallization filtration Filtration crystallization->filtration crystals Crystals: Enriched Diastereomeric Salt (e.g., less soluble S,L salt) filtration->crystals Solid filtrate Filtrate: Enriched Diastereomeric Salt (e.g., more soluble R,L salt) filtration->filtrate Liquid liberation Liberate Free Amino Acid (Add Base) crystals->liberation final_product Enriched (S)-Enantiomer liberation->final_product

Caption: Workflow for Enantiomeric Resolution via Diastereomeric Salt Crystallization.

References
  • Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. SCIRP. [Link]

  • Absolute Configuration. AK Lectures. [Link]

  • How to Determine the R and S Configuration. Chemistry Steps. [Link]

  • Absolute Configuration - R-S Sequence Rules. Chemistry LibreTexts. [Link]

  • Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. PMC. [Link]

  • Absolute configuration. Wikipedia. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • How do I determine the absolute configuration experimentally?. Chemistry Stack Exchange. [Link]

  • Practical Stereoselective Synthesis of β-Branched α-Amino Acids through Efficient Kinetic Resolution in the Phase-Transfer-Catalyzed Asymmetric Alkylations. Organic Chemistry Portal. [Link]

  • Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Publishing. [Link]

  • Resolution of the synthesized Amino Acid. University of Calgary. [Link]

  • 2-(aminomethyl)-2,4-dimethylpentanoic acid hydrochloride — Chemical Substance Information. NextSDS. [Link]

  • 24.4: Synthesis of Amino Acids. Chemistry LibreTexts. [Link]

  • Enhanced Resolution of Chiral Amino Acids with Capillary Electrophoresis for Biosignature Detection in Extraterrestrial Samples. ACS Publications. [Link]

  • Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Royal Society of Chemistry. [Link]

  • Enantiomeric separation of amino acids and their derivatives using a particle-loaded monolithic column. Stanford University. [Link]

  • Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Acta Naturae. [Link]

  • Resolution/Deracemization of Chiral α-Amino Acids Using Resolving Reagents with Flexible Stereogenic Centers. ACS Publications. [Link]

  • Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent. PMC. [Link]

  • Enantiomeric resolution of amino acids by thin-layer chromatography. ResearchGate. [Link]

  • Chemical structures of GABA and two gabapentinoids (pregabalin, gabapentin). ResearchGate. [Link]

  • GABA agonists. Resolution, absolute stereochemistry, and enantioselectivity of (S)-(+)- and (R)-(-)-dihydromuscimol. PubMed. [Link]

  • Structural basis for CaVα2δ:gabapentin binding. PMC. [Link]

  • GABA and gabapentin – commonalities and distinctions in (co-)crystallization behaviour from molecular conformation to crystal lattice. ResearchGate. [Link]

  • B Pharmacy 4th Syllabus. Carewell Pharma. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of 2-(Aminomethyl)-2,4-dimethylpentanoic Acid Hydrochloride

Welcome to the Technical Support Center. This guide is designed for researchers, formulators, and drug development professionals experiencing unexpected precipitation, cloudiness, or incomplete dissolution when working w...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, formulators, and drug development professionals experiencing unexpected precipitation, cloudiness, or incomplete dissolution when working with 2-(Aminomethyl)-2,4-dimethylpentanoic acid hydrochloride (CAS: 2126161-39-3).

While amino acid hydrochloride salts are generally highly water-soluble, their complex amphoteric nature makes them highly sensitive to the pH, ionic strength, and dielectric constant of your assay media. This guide provides the mechanistic causality behind these failures and field-validated protocols to resolve them.

Section 1: The Science of Solubility Failures (FAQ)

Q1: My compound dissolves perfectly in pure water but crashes out immediately when I add it to my biological assay buffer (pH 7.4). Why? A: This is a classic pH-dependent speciation failure. 2-(Aminomethyl)-2,4-dimethylpentanoic acid is an amphoteric molecule containing both a basic primary amine and an acidic carboxylic acid. In pure water, the hydrochloride salt dissociates, creating an acidic environment where the molecule exists as a highly soluble, positively charged cation. However, when introduced to a neutral buffer (pH 7.4), the molecule converts to its net-neutral zwitterionic form. Amino acids exhibit their minimum thermodynamic solubility at their isoelectric point (pI) because the zwitterions form strong intermolecular ionic lattices that exclude water [1]. If your stock concentration exceeds the zwitterion's solubility limit, it will rapidly precipitate.

Q2: I am trying to make a highly concentrated stock in 0.9% saline or a chloride-rich buffer, but the solution remains cloudy. What is happening? A: You are observing the Common-Ion Effect . The solubility product ( Ksp​ ) of a hydrochloride salt is heavily influenced by the background chloride concentration [2]. High ambient Cl− from saline or HCl-adjusted buffers forces the equilibrium toward the solid state, drastically reducing the apparent solubility of the HCl salt compared to pure water [3].

Q3: Can I use DMSO or Ethanol to boost the solubility of my master stock? A: Paradoxically, no. While organic solvents are excellent for hydrophobic small molecules, 2-(Aminomethyl)-2,4-dimethylpentanoic acid hydrochloride is a highly polar, charged salt. Adding DMSO drastically lowers the dielectric constant of the solvent. This increases the electrostatic attraction between the protonated amine and the chloride counter-ion, leading to a "dielectric crash" where the salt crystallizes out of solution.

Section 2: Diagnostic & Troubleshooting Workflow

Use the following decision tree to identify the root cause of your solubility issue and select the appropriate corrective protocol.

TroubleshootingWorkflow Start Solubility Issue Detected (Precipitation / Cloudiness) CheckSolvent What is the primary solvent? Start->CheckSolvent Water Pure Water (ddH2O) CheckSolvent->Water Buffer Buffer (e.g., PBS, pH 7.4) CheckSolvent->Buffer Saline Saline / High Cl- Media CheckSolvent->Saline Organic DMSO / Ethanol CheckSolvent->Organic WaterFix Endothermic Dissolution: Warm to 37°C or dilute Water->WaterFix Low Temp / High Conc BufferFix Zwitterion Crash: Pre-dissolve in H2O first Buffer->BufferFix pH nears pI (~7.0) SalineFix Common-Ion Effect: Use Cl- free buffer Saline->SalineFix Excess Chloride OrganicFix Dielectric Crash: Avoid organic solvents Organic->OrganicFix Low polarity

Fig 1: Decision tree for troubleshooting aqueous solubility of amino acid HCl salts.

Section 3: Quantitative Speciation & Solubility Data

To prevent experimental failure, you must match your target concentration to the dominant molecular species present in your chosen solvent.

Solvent SystemApproximate pHDominant Molecular SpeciesExpected SolubilityPrimary Troubleshooting Issue
Pure Water (ddH2O) 3.0 - 4.5Protonated Cation ( NH3+​/COOH )High (>50 mg/mL)Endothermic limits at low temp
PBS / HBSS 7.2 - 7.4Zwitterion ( NH3+​/COO− )Low (<5 mg/mL)Isoelectric point (pI) precipitation
0.9% Saline (NaCl) ~5.5Protonated CationModerateCommon-ion effect from Cl−
100% DMSO N/AIon-paired HCl saltVery LowDielectric crash (salt insolubility)

Section 4: Validated Experimental Protocols

To ensure scientific integrity and reproducibility, every protocol must be treated as a self-validating system. Do not proceed to biological assays if the visual and pH checkpoints fail.

Protocol A: Preparation of a 100 mM Master Aqueous Stock

Causality: By using pure water, we force the molecule into its highly soluble cationic state without introducing competing chloride ions.

  • Weighing: Accurately weigh the required mass of 2-(Aminomethyl)-2,4-dimethylpentanoic acid hydrochloride.

  • Solvent Addition: Add the powder to a sterile tube. Add room-temperature, cell-culture grade pure water (ddH2O). Crucial Checkpoint: Do not use PBS, saline, or DMSO for the master stock.

  • Dissolution: Vortex vigorously for 60 seconds. The dissolution of crystalline lattices is often endothermic. If the solution remains cloudy, sonicate in a water bath at 37°C for 5 minutes.

  • Validation: The solution must be completely clear and colorless. The natural pH will be acidic (~3.5–4.5) due to the dissociated hydrochloride.

Protocol B: Dilution into Biological Assay Media (Avoiding the Zwitterion Crash)

Causality: Rapid addition of an concentrated acidic stock into a neutral buffer creates localized pockets of pH ~7.0, triggering irreversible zwitterion nucleation.

  • Pre-warming: Pre-warm your target biological buffer (e.g., DMEM, PBS) to 37°C. Heat increases the thermodynamic solubility limit of the zwitterionic species.

  • Dropwise Addition: While continuously vortexing or magnetically stirring the buffer, add the 100 mM aqueous master stock dropwise.

  • pH Adjustment: Check the final pH of the assay medium. If the addition of the acidic stock has lowered the pH below 7.0, carefully adjust with 0.1 M NaOH until the physiological pH (7.4) is restored.

  • Equilibration & Validation: Allow the solution to incubate at 37°C for 15 minutes. Inspect the solution under a microscope or against a dark background to ensure no micro-crystals have formed before applying to cells or enzymatic assays.

References

  • Isoelectric point. Wikipedia. Available at:[Link] [1]

  • Common-ion effect. Wikipedia. Available at:[Link] [2]

  • Precaution on use of hydrochloride salts in pharmaceutical formulation. Miyazaki S, Oshiba M, Nadai T. Journal of Pharmaceutical Sciences. 1981 Jun;70(6):594-6. PMID: 7252797. Available at:[Link] [3]

Optimization

Technical Support Center: Troubleshooting &amp; Impurity Minimization for CAS 2126161-39-3 Batch Production

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks in the batch production of CAS 2126161-39-3 (2-(aminomethyl)-2,4-dimethylpen...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks in the batch production of CAS 2126161-39-3 (2-(aminomethyl)-2,4-dimethylpentanoic acid hydrochloride). This compound is a highly substituted β -amino acid derivative, structurally analogous to gabapentinoids.

Synthesizing this target involves a delicate sequence: α -alkylation of a cyanoacetate derivative, followed by nitrile reduction, and final ester hydrolysis/salt formation. Due to the severe steric hindrance at the quaternary C2 carbon, researchers frequently encounter low yields and stubborn byproducts. This guide dissects the causality behind these impurities and provides self-validating protocols to ensure >99.5% API purity.

Synthetic Workflow & Critical Impurity Nodes

Understanding exactly where and why impurities form is the first step in troubleshooting. The diagram below maps the three primary synthetic stages and their corresponding high-risk byproducts.

G SM Ethyl 2-cyanopropionate + Isobutyl Bromide Alk Step 1: Alkylation (Base, Solvent) SM->Alk Imp1 Impurity A: Isobutylene (E2) & Unreacted SM Alk->Imp1 Int1 Ethyl 2-cyano-2,4- dimethylpentanoate Alk->Int1 Red Step 2: Reduction (H2, Raney-Ni) Int1->Red Imp2 Impurity B: Secondary Amine Dimer Red->Imp2 Int2 Amino Ester Intermediate Red->Int2 Hyd Step 3: Hydrolysis & HCl Salt Form Int2->Hyd Imp3 Impurity C: Beta-Lactam (Thermal Deg.) Hyd->Imp3 Prod CAS 2126161-39-3 (Target API) Hyd->Prod

Synthetic workflow of CAS 2126161-39-3 mapping critical impurity generation steps.

Troubleshooting Guides & FAQs

Q1: Why am I seeing a high percentage of secondary amine dimer byproduct (Impurity B) during the nitrile reduction step?

The Causality: Nitrile reduction to a primary amine does not happen in a single step; it proceeds via a highly reactive imine intermediate. Once a fraction of the target primary amine is formed, it acts as a nucleophile and attacks the unreduced imine. This tetrahedral intermediate collapses, releasing ammonia and forming a secondary imine, which is subsequently hydrogenated into a secondary amine dimer. As documented in 1 [1], this is the most common mode of failure in gabapentinoid synthesis.

The Solution: You must shift the equilibrium away from the nucleophilic attack. By saturating the reaction mixture with excess anhydrous ammonia ( NH3​ ), you introduce a competing nucleophile that forces the equilibrium backward, preserving the primary amine. Alternatively, adding Boc2​O in situ traps the primary amine immediately upon formation.

Quantitative Data: Effect of Additives on Nitrile Reduction (Raney-Ni, H2​ 50 psi, MeOH)

Additive ConditionPrimary Amine Yield (%)Secondary Amine Dimer (%)Catalyst Fouling
No Additive65.0%28.5%High
Acetic Acid (1.0 eq)75.2%15.1%Moderate
NH3​ (gas, 5.0 eq) 96.4% < 1.0% Low
Boc2​O (1.1 eq)98.0% (as Boc-amine)Not DetectedLow
Q2: How do I minimize E2 elimination byproducts (isobutylene) and unreacted starting material during the alkylation step?

The Causality: Isobutyl bromide is a primary halide, but it features severe β -branching. This steric bulk dramatically retards the SN​2 substitution pathway. If you use a hard, strong base (like NaOEt or NaH ), the base will abstract a β -proton instead of attacking the carbon, triggering an E2 elimination that generates isobutylene gas and leaves your ethyl 2-cyanopropionate unreacted. This is a known hurdle in 2 [2].

The Solution: Switch to a softer, bulkier base system ( K2​CO3​ ) in a polar aprotic solvent (DMF), and add a catalytic amount of Potassium Iodide (KI). The KI initiates an in situ Finkelstein reaction, converting the sluggish isobutyl bromide into the highly reactive isobutyl iodide, which undergoes SN​2 alkylation much faster than E2 elimination can occur.

Quantitative Data: Base & Solvent Optimization for Alkylation

Base SystemSolventTemp (°C)Yield of Target (%)E2 Impurity (Isobutylene)
NaOEt EtOH80°C45%~40% (Severe E2)
NaH THF65°C60%~25% (Moderate E2)
K2​CO3​
  • KI (0.1 eq)
DMF 80°C 88% < 5% (Suppressed E2)
Q3: We detect a significant impurity at[M-18] during final isolation. What is it and how do we prevent it?

The Causality: The mass loss of 18 Da corresponds to the loss of water. β -amino acids are susceptible to thermal dehydration, cyclizing to form β -lactams (azetidin-2-one derivatives). While γ -lactam formation is more common in standard gabapentin, β -lactam formation occurs here if the free base is exposed to prolonged heat (>40°C) during drying before it is fully locked into its stable hydrochloride salt form.

The Solution: Ensure complete protonation (pH < 2.0) during the final crystallization step. Never dry the intermediate free base using heat; if isolation of the free base is necessary, dry under high vacuum at ambient temperature.

Diagnostic Logic Tree

If your batch fails specification due to high secondary amine levels, follow this diagnostic logic tree before altering your standard operating procedure (SOP).

Troubleshooting Start High Secondary Amine Dimer Detected (>1%) Q1 Was NH3 present during hydrogenation? Start->Q1 A1_No No Q1->A1_No A1_Yes Yes Q1->A1_Yes Sol1 Add 5-10 eq of NH3 in MeOH to suppress imine attack. A1_No->Sol1 Q2 Is the H2 pressure optimal (50-60 psi)? A1_Yes->Q2 A2_No No (Too Low) Q2->A2_No A2_Yes Yes Q2->A2_Yes Sol2 Increase H2 pressure to accelerate primary amine formation. A2_No->Sol2 Sol3 Check catalyst activity or switch to Boc2O in situ trapping. A2_Yes->Sol3

Decision logic tree for troubleshooting secondary amine dimer formation during reduction.

Self-Validating Experimental Protocols

To guarantee reproducibility and 3 [3], adopt these self-validating protocols. Every protocol includes an in-process control (IPC) step to prevent downstream failure.

Protocol A: Optimized Nitrile Reduction (Suppression of Impurity B)
  • Preparation: Charge a high-pressure Parr reactor with ethyl 2-cyano-2,4-dimethylpentanoate (1.0 eq) dissolved in anhydrous Methanol (10 volumes).

  • Ammonia Saturation: Cool the reactor to 0°C. Bubble anhydrous NH3​ gas into the solution until a weight increase corresponding to 5.0 equivalents is achieved.

  • Catalyst Addition: Add washed Raney-Nickel slurry (20% w/w relative to substrate). Caution: Highly pyrophoric.

  • Hydrogenation: Seal the reactor, purge with N2​ (3x), then purge with H2​ (3x). Pressurize to 50 psi with H2​ and heat to 40°C. Stir vigorously at 800 RPM.

  • Self-Validation Check (IPC): After 4 hours, pull a 0.5 mL aliquot, filter through a syringe filter, and analyze via GC-FID.

    • Pass Criteria: Nitrile peak (RT ~4.2 min) is <0.5% area. Secondary amine (RT ~8.5 min) is <1.0%.

    • Fail Action: If secondary amine is >1.0%, abort heating immediately, cool to 0°C, and increase NH3​ concentration before resuming.

  • Workup: Vent the reactor, filter the catalyst through a Celite pad under N2​ , and concentrate the filtrate under reduced pressure to yield the intermediate amino ester.

Protocol B: Final Crystallization of CAS 2126161-39-3 (Suppression of Impurity C)
  • Hydrolysis: Reflux the amino ester intermediate in 6N HCl (5 volumes) for 12 hours.

  • Concentration: Distill off the aqueous acid under reduced pressure (Max bath temp: 45°C) until a thick syrup forms.

  • Solvent Exchange: Add Isopropanol (IPA) (3 volumes) and reconcentrate to azeotropically remove residual water. Repeat twice.

  • Crystallization: Dissolve the resulting residue in a minimum amount of hot IPA (50°C). Slowly add Ethyl Acetate (anti-solvent) dropwise until the solution becomes slightly turbid.

  • Self-Validation Check (IPC): Test the pH of the mother liquor using a wetted pH strip.

    • Pass Criteria: pH must be strictly < 2.0 to ensure complete HCl salt formation and prevent β -lactam cyclization.

    • Fail Action: If pH > 2.0, bubble dry HCl gas into the IPA solution until the target pH is reached.

  • Isolation: Allow the mixture to cool to 5°C over 4 hours. Filter the white crystalline solid and wash with cold Ethyl Acetate.

  • Drying: Dry the product in a vacuum oven at 35°C (Do NOT exceed 40°C) for 24 hours.

References

  • minimizing impurity formation in nitrile compound synthesis BenchChem
  • US20050148792A1 - Process for the preparation of gabapentin Google P
  • Catalysis Science & Technology TU Dortmund

Sources

Troubleshooting

Optimizing HPLC retention times for 2-(Aminomethyl)-2,4-dimethylpentanoic acid hydrochloride

Technical Support Center: HPLC Retention Optimization for 2-(Aminomethyl)-2,4-dimethylpentanoic Acid Hydrochloride Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehe...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: HPLC Retention Optimization for 2-(Aminomethyl)-2,4-dimethylpentanoic Acid Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the specific chromatographic challenges associated with 2-(Aminomethyl)-2,4-dimethylpentanoic acid hydrochloride.

This compound—a highly polar, aliphatic beta-amino acid derivative—presents two fundamental challenges in High-Performance Liquid Chromatography (HPLC):

  • Lack of a UV Chromophore: It possesses no conjugated pi-systems or aromatic rings, rendering standard UV/Vis detection nearly impossible[1].

  • Extreme Polarity: As a zwitterion at physiological pH, it is highly hydrophilic and will elute in the void volume (t0) on standard Reversed-Phase (RP) C18 columns.

Workflow Decision Matrix

HPLC_Optimization Start Analyze Compound Properties (Zwitterionic, No UV Chromophore) Detect Select Detection Strategy Start->Detect UV UV/Vis / FLD Detector Detect->UV Limited equipment NoUV MS / CAD / ELSD Detector Detect->NoUV Advanced detectors Deriv Pre-Column Derivatization (e.g., OPA, FMOC) UV->Deriv RP1 Reversed-Phase HPLC (C18, Gradient Elution) Deriv->RP1 Direct Direct Underivatized Analysis NoUV->Direct HILIC HILIC Column (High ACN, Ammonium Formate) Direct->HILIC Polar retention IPRP Ion-Pairing RP-HPLC (e.g., HFBA or TFA) Direct->IPRP Hydrophobic retention

Caption: Decision matrix for optimizing HPLC retention of aliphatic amino acids.

Section 1: Overcoming Detection & Retention Failures on C18

Q: I am injecting the compound onto a standard C18 column, but I see no peaks or only a massive baseline disturbance at the void volume. What is happening? A: This is a dual-factor failure. First, the compound's zwitterionic nature creates a dense hydration shell that prevents it from partitioning into the hydrophobic C18 stationary phase, causing it to wash out immediately. Second, because small aliphatic amino acids do not possess fluorescent or strong ultraviolet absorbance properties, they cannot be directly detected with a standard UV-VIS detector[1].

Q: How can I modify the compound to retain it on a C18 column and detect it with my UV/Vis detector? A: You must utilize pre-column derivatization. Reacting the primary amine of the compound with o-phthalaldehyde (OPA) in the presence of a thiol (like 3-mercaptopropionic acid) forms a highly hydrophobic, fluorescent isoindole derivative[1]. This structural modification adds a strong chromophore (detectable at 338 nm) and drastically increases the molecule's logP, allowing for strong, predictable retention on a C18 column.

Protocol 1: Automated OPA Derivatization (Self-Validating Workflow)

Causality Note: OPA reactions are rapid but the resulting isoindole derivatives degrade quickly. Therefore, automated in-needle derivatization is strictly recommended to ensure reproducible reaction times.

  • Reagent Preparation: Dissolve 10 mg of OPA in 1 mL of methanol. Add 10 µL of 3-mercaptopropionic acid and 9 mL of 0.1 M sodium borate buffer (pH 9.5). Why pH 9.5? The primary amine must be deprotonated to act as a nucleophile.

  • Sample Preparation: Dissolve the API in 0.1 M sodium borate buffer (pH 9.5) to a concentration of 1 mg/mL.

  • Autosampler Programming:

    • Draw 5 µL of Sample.

    • Draw 5 µL of OPA Reagent.

    • Mix in loop for 1.0 minute (exact timing is critical for reproducibility).

    • Inject onto the C18 column.

  • Self-Validation Step: Perform a "Reagent Blank" injection (borate buffer + OPA reagent, no API). You must overlay this chromatogram with your sample run to differentiate true analyte peaks from reagent artifact peaks.

Section 2: Direct Analysis via HILIC (For MS/CAD/ELSD Users)

Q: I have an LC-MS system and want to avoid the variability of derivatization. How do I retain this polar compound directly? A: Transition from Reversed-Phase to Hydrophilic Interaction Liquid Chromatography (HILIC). In HILIC, the separation is based on the analyte partitioning between a highly organic mobile phase (e.g., >70% Acetonitrile) and a water-enriched layer adsorbed onto a hydrophilic stationary phase[2]. The extreme polarity of 2-(Aminomethyl)-2,4-dimethylpentanoic acid becomes an asset here, as longer retention times correlate directly with increased hydrophilicity[2].

HILIC_Mechanism Mobile Mobile Phase (>70% Acetonitrile) WaterLayer Immobilized Water Layer (Aqueous Enriched) Mobile->WaterLayer Partitioning Stationary Hydrophilic Stationary Phase (e.g., Silica/Amide) WaterLayer->Stationary Electrostatic Interactions Analyte Target Analyte (Protonated Amine) Analyte->Mobile Solvated Analyte->WaterLayer Retained via Partitioning

Caption: Mechanistic pathway of analyte partitioning and retention in HILIC.

Q: I am using a HILIC column, but my peak shapes are poor (tailing) and retention times are drifting. How do I stabilize the method? A: Peak tailing and drifting in HILIC are almost always caused by inadequate buffer concentration, incorrect pH, or sample diluent mismatch.

  • Buffer Causality: You must use a volatile salt like ammonium formate. The salt provides the ionic strength necessary to mask secondary electrostatic interactions between the protonated amine of the analyte and unendcapped silanols on the stationary phase[2].

  • pH Causality: Adjusting the aqueous buffer to pH 3.0 ensures the carboxylic acid group (pKa ~2.5) is protonated, reducing the zwitterionic nature of the molecule and standardizing its interaction with the stationary phase[2].

Protocol 2: HILIC Method Optimization
  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with formic acid.

  • Mobile Phase B: 100% Acetonitrile.

  • Isocratic Elution: 75% B / 25% A. Note: Decreasing the percentage of Acetonitrile will decrease the retention time in HILIC.

  • Sample Diluent (Critical): Dissolve the sample in a diluent that closely matches the initial mobile phase conditions (e.g., 75% Acetonitrile). Injecting a 100% aqueous sample will disrupt the immobilized water layer on the column, causing severe peak splitting.

  • Self-Validation Step: HILIC columns require extensive equilibration. Pump the mobile phase for at least 30-50 column volumes. Validate equilibration by performing three consecutive standard injections; the system is only ready when the retention time %RSD is < 0.5%.

Section 3: Quantitative Data & Troubleshooting Matrices

Table 1: Effect of Ammonium Formate Concentration on HILIC Retention

Data summarized from optimized HILIC parameters for underivatized amino acids[2].

Ammonium Formate (pH 3.0)Retention Time ShiftMS Signal IntensityPeak ResolutionCausality / Mechanism
5 mM Early ElutionLowestPoorInsufficient ionic strength to mask secondary silanol interactions.
10 mM Optimal / LaterHighExcellentIdeal balance of electrostatic masking and MS volatility.
20 mM Similar to 10 mMSuppressedGoodHigh salt concentration causes ion suppression in the MS source.
Table 2: Quick Troubleshooting Matrix
Observed IssueProbable CauseCorrective Action
No peak observed (UV detection) Analyte lacks a UV chromophore.Switch to CAD/ELSD/MS, or perform pre-column OPA derivatization.
Elution at Void Volume (RP-HPLC) Analyte is too polar/zwitterionic for C18.Switch to HILIC, or add an ion-pairing reagent (e.g., 0.1% HFBA).
Peak Splitting (HILIC) Sample diluent is too highly aqueous.Re-dilute sample in at least 75% Acetonitrile to match mobile phase.
Drifting Retention Times (HILIC) Incomplete column equilibration.Flush column with 50 column volumes of mobile phase before injection.

References

  • Method Optimization for Quantification of GABA and Isoflavone Aglycones in Germinated Soybean. Food & Nutrition Journal. [Link]

  • Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column and Single Quadrupole Mass Detection. halocolumns.com.[Link]

  • Peptide Retention Prediction Using Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry. PMC / nih.gov.[Link]

  • Determination of amino acid without derivatization by using HPLC - HILIC column. JOCPR.[Link]

Sources

Optimization

Preventing degradation of 2-(Aminomethyl)-2,4-dimethylpentanoic acid hydrochloride during long-term storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter stability and formulation challenges with gabapentinoid analogs.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter stability and formulation challenges with gabapentinoid analogs. 2-(Aminomethyl)-2,4-dimethylpentanoic acid hydrochloride is a structurally hindered γ -amino acid. While formulating it as a hydrochloride salt provides a degree of chemical stability by protonating the primary amine, the molecule remains highly susceptible to two primary degradation pathways during long-term storage: intramolecular lactamization and the Maillard reaction .

This guide provides a self-validating, mechanistically grounded framework to troubleshoot, understand, and prevent the degradation of this Active Pharmaceutical Ingredient (API).

Troubleshooting Guides & FAQs

Q1: Why is my API degrading into a lactam impurity during ambient storage, even though it is formulated as an HCl salt? Expert Insight: The proximity of the γ -aminomethyl group to the carboxylic acid strongly favors the thermodynamically driven formation of a 5-membered γ -lactam ring. In its ideal state, the HCl salt protonates the amine ( −NH3+​ ), rendering it non-nucleophilic. However, exposure to ambient moisture or basic microenvironments induces partial deprotonation. The resulting free amine (or zwitterion) acts as a nucleophile, attacking the carbonyl carbon to expel water and form the toxic lactam degradant. This intramolecular cyclization is the hallmark degradation pathway for all gabapentinoids [1].

Q2: We observe a massive spike in lactam formation immediately after milling the API. How does mechanical stress influence this? Expert Insight: Milling induces severe mechanical and thermal stress, fracturing the crystal lattice and generating amorphous regions with high free energy. These crystal defects increase molecular mobility, significantly lowering the activation energy barrier for solid-state lactamization. Interestingly, while high humidity can sometimes "anneal" these defects by facilitating polymorphic transformation back to a stable crystalline state, low humidity combined with mechanical stress traps the API in a disordered, highly reactive state, accelerating lactam formation [1].

Q3: Can we use lactose as a diluent in our solid oral dosage form? Expert Insight: Absolutely not. Primary amines react aggressively with reducing sugars like lactose via the Maillard reaction. Even in the solid state, the deprotonated fraction of the API will form a Schiff base (glycosylamine) with the open-chain form of lactose. This intermediate undergoes an Amadori rearrangement, leading to advanced glycation end-products (AGEs) that manifest as severe brown discoloration and a critical loss of assay [2].

Q4: How do excipients affect the degradation rate? Expert Insight: Excipients dictate the microenvironmental pH of the solid state. Basic excipients (e.g., magnesium stearate, sodium bicarbonate, or alkaline-reacting polymers) neutralize the HCl salt, driving the equilibrium toward the reactive free base. To prevent this, formulate with neutral or slightly acidic excipients (e.g., stearic acid instead of magnesium stearate) and avoid wet granulation if the excipient matrix cannot buffer the microenvironment appropriately [3].

Data Presentation: Degradation Pathways & Mitigation Matrix

To facilitate rapid troubleshooting, the following table summarizes the quantitative triggers and causality of the API's degradation pathways:

Degradation PathwayPrimary Trigger(s)Chemical MechanismPreventive Formulation Strategy
γ -Lactamization Mechanical stress (milling), Low humidity (<30% RH), HeatIntramolecular nucleophilic attack of the free amine on the carbonyl carbon (-H₂O).Avoid aggressive dry milling; maintain ambient humidity to anneal crystals; store at <25°C.
Maillard Reaction Reducing sugars (e.g., Lactose, Glucose), MoistureSchiff base formation followed by Amadori rearrangement.Replace lactose with non-reducing diluents (e.g., Microcrystalline Cellulose, Mannitol).
Free Base Conversion Basic excipients (e.g., Mg Stearate), High pH microenvironmentDeprotonation of the stabilizing HCl salt.Use neutral/acidic lubricants (e.g., Stearic acid, Sodium stearyl fumarate).

Experimental Protocols: Self-Validating Stability-Indicating Workflow

To ensure your analytical methods can accurately track these specific degradants, implement the following step-by-step forced degradation and HPLC-UV/MS protocol.

Step 1: Forced Degradation (Stress Testing) Sample Preparation

  • Acidic/Basic Stress: Dissolve the API in 0.1 N HCl and 0.1 N NaOH, respectively. Heat at 80°C for 24 hours. Crucial: Neutralize the solutions to pH ~7.0 before injection to prevent column degradation.

  • Thermal/Mechanical Stress: Subject the dry API powder to planetary milling for 30 minutes. Store the milled powder at 50°C / 5% RH for 48 hours to maximize lactamization without moisture-induced annealing.

  • Excipient Compatibility: Create a 1:1 binary mixture of the API and Lactose. Add 5% w/w water, seal, and heat at 60°C for 48 hours to force Maillard conjugate formation.

Step 2: Chromatographic Setup (HPLC-UV/MS)

  • Column: C18 (150 x 4.6 mm, 5 µm). The stationary phase must retain the highly polar API and the slightly less polar lactam.

  • Mobile Phase A: 10 mM Ammonium Phosphate buffer (pH 6.9).

  • Mobile Phase B: Acetonitrile.

  • Gradient Program: 5% B to 50% B over 10 minutes, hold for 2 minutes, return to 5% B.

  • Detection: UV at 210 nm (gabapentinoids lack strong chromophores) coupled with MS (Positive ESI) for mass confirmation.

Step 3: System Suitability & Validation

  • Verify the resolution ( Rs​>2.0 ) between the intact API peak and the γ -lactam peak.

  • Causality Check: The lactam will elute later than the API. The loss of the polar carboxylic acid and amine groups during cyclization significantly increases the hydrophobicity of the degradant, causing stronger retention on the C18 column.

Mandatory Visualization

G A 2-(Aminomethyl)-2,4-dimethylpentanoic acid HCl B Free Base / Zwitterion (Reactive Intermediate) A->B Deprotonation (Moisture/pH) C Gamma-Lactam Impurity (Toxic Degradant) B->C Intramolecular Cyclization (-H2O) D Maillard Conjugates (Brown Discoloration) B->D Nucleophilic Attack E Basic Excipients (e.g., Mg Stearate) E->B F Reducing Sugars (e.g., Lactose) F->D G Mechanical Stress (Milling) + Heat G->C

Degradation pathways of 2-(Aminomethyl)-2,4-dimethylpentanoic acid HCl and environmental triggers.

References

  • Zong, Z., Desai, S., Kaushal, A. M., & Kirsch, L. (2011). "The Stabilizing Effect of Moisture on the Solid-State Degradation of Gabapentin." AAPS PharmSciTech.[Link]

  • Lovdahl, M. J., Hurley, T. R., Tobias, B., & Priebe, S. R. (2002). "Synthesis and characterization of pregabalin lactose conjugate degradation products." Journal of Pharmaceutical and Biomedical Analysis.[Link]

  • Tinmanee, R. (2015). "The role of pharmaceutical excipients in the solid-state degradation of Gabapentin." University of Iowa Theses and Dissertations.[Link]

Troubleshooting

Overcoming steric hindrance in amidation reactions with 2-(Aminomethyl)-2,4-dimethylpentanoic acid hydrochloride

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with sterically congested substrates. Amidation of 2-(Aminomethyl)-2,4-dimethylpentanoic acid hydroch...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with sterically congested substrates. Amidation of 2-(Aminomethyl)-2,4-dimethylpentanoic acid hydrochloride represents a masterclass in overcoming steric hindrance.

This molecule is an α,α -disubstituted β -amino acid. The alpha-carbon (C2) is a quaternary center bonded to a carboxylic acid, an aminomethyl group, a methyl group, and a bulky isobutyl group. This creates a "neopentyl-like" steric umbrella that severely restricts the Bürgi-Dunitz trajectory required for nucleophilic attack, making standard coupling procedures ineffective.

Below is our definitive troubleshooting guide, engineered to help you bypass these steric barriers through mechanistic precision and self-validating protocols.

Strategic Diagnostic Workflow

Before troubleshooting, you must identify the reaction role of the molecule. The steric solutions differ fundamentally depending on whether you are activating its carboxylic acid or acylating its primary amine.

G Step1 Identify Reaction Role of 2-(Aminomethyl)-2,4-dimethylpentanoic acid RoleAcid Acyl Donor (Carboxylic Acid Reacting) Step1->RoleAcid RoleAmine Acyl Acceptor (Primary Amine Reacting) Step1->RoleAmine TargetAmine Is the target amine sterically hindered? RoleAcid->TargetAmine AmineStandard Neutralize HCl salt (2.5 eq DIPEA) Use highly reactive acyl donor RoleAmine->AmineStandard AcidStandard Use COMU or HATU + DIPEA + Microwave TargetAmine->AcidStandard No (Primary Amine) AcidHindered Use TFFH (Acyl Fluoride) Activation TargetAmine->AcidHindered Yes (Secondary Amine) AmineCat Add DMAP catalyst to overcome neopentyl shielding AmineStandard->AmineCat

Decision matrix for selecting the optimal amidation strategy based on the molecule's reaction role.

Troubleshooting FAQs: Overcoming Steric Hindrance

Q1: I am trying to couple the carboxylic acid of this molecule using standard carbodiimides (EDC/HOBt), but my yields are <10%. Why is this failing, and how do I fix it? Causality: Carbodiimides activate the carboxylic acid by forming an O-acylisourea intermediate. Because your alpha-carbon is a quaternary center, the subsequent nucleophilic attack by HOBt is kinetically blocked by the methyl and isobutyl groups. Instead of forming the desired OBt active ester, the intermediate undergoes a thermodynamically favorable O-to-N acyl rearrangement, irreversibly forming an unreactive N-acylurea byproduct[1]. Solution: Transition to uronium/aminium salts like COMU. COMU utilizes the Oxyma leaving group, which is less sterically demanding than HOBt/HOAt and highly electron-withdrawing. This accelerates active ester formation before side reactions can occur, making it ideal for hindered substrates (2)[2].

Q2: Even with HATU or COMU, my coupling to a secondary amine is stalling. What is the next tier of activation? Causality: When coupling an α,α -disubstituted acid to a secondary (hindered) amine, even the highly reactive OAt or Oxyma esters are too physically bulky to fit into the transition state. The steric clash between the two reacting partners prevents the amide bond from forming. Solution: Generate an acyl fluoride in situ using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate). Fluorine has a van der Waals radius comparable to hydrogen (1.47 Å vs 1.20 Å). It highly activates the carbonyl carbon without adding steric bulk, allowing the hindered amine to attack successfully (3)[3].

Q3: When using the primary amine of this molecule as the nucleophile, reactions are sluggish. How can I improve the acylation rate? Causality: The molecule is supplied as a hydrochloride salt, meaning the amine is protonated ( −NH3+​Cl− ) and entirely non-nucleophilic. Even when deprotonated, the adjacent quaternary center creates a steric umbrella over the nitrogen lone pair. Solution: First, ensure complete neutralization by using at least 2.5 equivalents of a strong, non-nucleophilic base like DIPEA. Second, use a nucleophilic catalyst like DMAP (4-dimethylaminopyridine) to form a highly reactive, unhindered acylpyridinium intermediate that forces the acylation forward.

Mechanistic Visualization: The Acyl Fluoride Advantage

Mechanism Acid Hindered Carboxylic Acid (Quaternary C2) AcylF Acyl Fluoride (Minimal Steric Bulk) Acid->AcylF TFFH TFFH TFFH + DIPEA (In-situ Activation) TFFH->AcylF F- donor Amide Amide Product AcylF->Amide Nucleophilic Attack Amine Hindered Amine Amine->Amide

Mechanistic workflow of TFFH-mediated acyl fluoride generation to bypass steric hindrance.

Quantitative Data: Coupling Reagent Efficacy

When dealing with α,α -disubstituted amino acids, reagent selection dictates the yield. The table below summarizes the expected performance of various activators when coupling to a moderately hindered amine.

Coupling ReagentActive Species GeneratedSteric Profile of IntermediateEpimerization RiskTypical Yield (Hindered Targets)
EDC / HOBt OBt EsterVery HighModerate< 10%
HATU OAt EsterHighLow20 - 40%
COMU Oxyma EsterModerateVery Low50 - 70%
TFFH Acyl FluorideMinimalLow> 85%

Data synthesized from comparative coupling studies of sterically hindered residues (4)[4].

Self-Validating Experimental Protocols

Protocol A: Microwave-Assisted COMU Coupling (For Moderately Hindered Targets)

COMU is safer than HATU and highly efficient, provided the base is managed correctly.

  • Preparation: Dissolve 2-(Aminomethyl)-2,4-dimethylpentanoic acid HCl (1.0 eq) and COMU (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Neutralization & Activation: Add DIPEA (2.5 eq) dropwise at room temperature.

    • Validation Check: The solution will immediately turn a distinct yellow/orange color. This visual cue confirms the deprotonation of COMU and the successful formation of the active Oxyma anion (2)[2].

  • Coupling: Add the target amine (1.1 eq) to the activated mixture.

  • Thermal Drive: Irradiate in a microwave synthesizer at 75°C for 15 minutes. (If microwave is unavailable, heat conventionally at 60°C for 4 hours).

  • Workup: Quench with water, extract with EtOAc, and wash sequentially with 1M HCl, saturated NaHCO3​ , and brine.

Protocol B: In Situ Acyl Fluoride Generation via TFFH (For Severely Hindered Targets)

When both coupling partners are hindered, acyl fluorides are the ultimate solution.

  • Preparation: Dissolve 2-(Aminomethyl)-2,4-dimethylpentanoic acid HCl (1.0 eq) in anhydrous DCM under an inert atmosphere.

  • Base Addition: Add DIPEA (3.0 eq). Note: 1.0 eq neutralizes the HCl salt; the remaining 2.0 eq drive the activation.

  • Fluorination: Add TFFH (1.1 eq) at 0°C. Stir and allow to warm to room temperature over 45 minutes.

    • Validation Check: Analyze an aliquot via TLC or 19F NMR. The conversion is typically quantitative; the acyl fluoride will appear as a distinct, less polar spot on TLC compared to the starting acid. In 19F NMR, look for a characteristic acyl fluoride peak around +20 to +40 ppm.

  • Coupling: Once the acid is fully consumed, add the target amine (1.2 eq).

  • Completion: Stir at room temperature for 12–24 hours. The small leaving group (fluoride) ensures the hindered amine can successfully penetrate the neopentyl-like steric shield.

References

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey Source: Organic Process Research & Development - ACS Publications URL:[Link]

Sources

Optimization

Reducing moisture sensitivity in 2-(Aminomethyl)-2,4-dimethylpentanoic acid hydrochloride handling

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with handling 2-(Aminomethyl)-2,4-dimethylpentanoic aci...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with handling 2-(Aminomethyl)-2,4-dimethylpentanoic acid hydrochloride .

Hydrochloride salts of branched aliphatic amino acids are notoriously difficult to handle due to their high affinity for atmospheric moisture. This guide will walk you through the mechanistic causes of this sensitivity, self-validating analytical workflows, and advanced crystal engineering strategies to ensure the integrity of your drug development pipeline.

Part 1: Mechanistic Fundamentals of Moisture Sensitivity

Q: Why does 2-(Aminomethyl)-2,4-dimethylpentanoic acid hydrochloride rapidly absorb moisture upon ambient exposure? A: The hygroscopicity of this compound is driven by a combination of ionic interactions and crystal lattice architecture. At the molecular level, the highly electronegative chloride counterion acts as a potent hydrogen-bond acceptor. Research on model pharmaceutical hydrochloride salts demonstrates that their surfaces actively induce the dissociation of atmospheric water[1].

Furthermore, the bulky, branched aliphatic chain (the 2,4-dimethylpentyl group) creates steric hindrance that prevents optimal, dense crystal packing. This steric bulk dictates the thickness of the alternating organic-inorganic layers within the crystal lattice[2]. When the inorganic (chloride-rich) layers are exposed to ambient humidity, water molecules readily infiltrate the structural voids, leading to rapid hydrate formation or complete deliquescence.

Q: What are the physical consequences of this moisture uptake during formulation? A: Beyond simple weight gain, moisture sorption severely impacts both physical and chemical stability. Water ingress can increase molecular mobility within the solid state, lowering the glass transition temperature and potentially inducing salt disproportionation (reverting the salt back to its free base form)[1]. This leads to erratic dissolution profiles, unpredictable bioavailability, and severe powder flow issues during tableting.

Part 2: Analytical & Handling Workflows (Troubleshooting)

Q: How do I accurately measure the moisture content of this compound without causing thermal degradation? A: You must use Coulometric Karl Fischer (KF) Titration rather than Thermogravimetric Analysis (TGA). TGA relies on heating the sample to drive off water; however, heating amino acid hydrochlorides often leads to the volatilization of HCl or thermal decarboxylation of the amino acid backbone, which produces falsely elevated "moisture" readings.

Protocol 1: Self-Validating Coulometric KF Titration Causality: We use a specialized solvent blend because aliphatic amino acids have poor solubility in pure methanol. Self-Validation: The protocol includes a mandatory blank titration to quantify and subtract any environmental moisture introduced during syringe transfer, ensuring absolute accuracy.

  • Sample Preparation: Inside a desiccated glovebox (RH < 10%), transfer 50–100 mg of the API into a pre-dried, septum-sealed vial.

  • Solvent Selection: Prepare a KF reagent mixture of anhydrous methanol and formamide (3:1 v/v) to ensure complete dissolution of the API.

  • Blank Titration (Validation Step): Inject 1 mL of the anhydrous solvent blend into the KF titration cell. Allow the instrument to neutralize residual moisture until the drift stabilizes (< 10 µ g/min ). Record this baseline.

  • Sample Injection: Using a gas-tight syringe, dissolve the sample in the vial with 1 mL of the solvent blend, draw it back up, and inject it through the septum into the KF cell.

  • Measurement: Run the titration. Subtract the blank baseline from the final reading to determine the true moisture content (Target specification: < 0.5% w/w).

Q: What are the strict environmental controls required during the weighing and transfer of this material? A: Standard laboratory environments (40-60% RH) will compromise this material within minutes. Handling must occur in an isolated environment with active static mitigation.

Protocol 2: Anti-Static Glovebox Weighing Causality: Low-humidity environments inherently generate triboelectric (static) charges. Because the API is a dry, fluffy powder, static will cause it to repel from the spatula and cling to the weigh boat, making accurate dosing impossible.

  • Purge Cycle: Place all spatulas, anti-static weigh boats, and sealed API containers into the isolator antechamber. Run three vacuum/dry nitrogen purge cycles.

  • Equilibration: Transfer items into the main chamber (maintained at < 10% RH via continuous dry nitrogen flow). Allow 30 minutes for surface moisture to dissipate.

  • Static Mitigation (Validation Step): Pass the API container and weigh boat through an ionizing anti-static bar for 10 seconds. Verify that the analytical balance shows a stable zero (no drift), confirming the environment is static-free.

  • Dispensing & Sealing: Weigh the API using a micro-spatula. Immediately transfer the weighed material into a secondary vial, flush the headspace with dry nitrogen, and seal with a PTFE-lined crimp cap before removing it from the isolator.

Part 3: Advanced Structural Mitigation Strategies

Q: If environmental controls are bottlenecking our scale-up, how can we structurally mitigate the hygroscopicity of the API? A: If the hydrochloride salt is mandatory for your formulation, the most effective strategy is Solvate Crystallization .

By introducing specific solvent molecules (such as methanol or acetic acid) into the crystal lattice during the final crystallization step, you can pre-occupy the hydrogen-bonding sites of the chloride ion. Because the chloride ion's capacity to absorb water is satisfied by the solvent, its affinity for atmospheric moisture is drastically reduced[3][4]. Alternatively, if the regulatory pathway allows, changing the counterion (e.g., to a sulfosalicylate) can reduce high-humidity weight gain by up to 7%, though this will alter the aqueous solubility profile[5].

Protocol 3: Engineering a Low-Moisture Solvate

  • Dissolution: Dissolve the crude 2-(Aminomethyl)-2,4-dimethylpentanoic acid HCl in a minimal volume of anhydrous methanol at 50°C.

  • Anti-Solvent Addition: Slowly add an anti-solvent (e.g., ethyl acetate) dropwise while maintaining an agitation rate of 250 RPM to prevent localized supersaturation.

  • Seeding & Cooling: Introduce pre-formed solvate seeds at 40°C. Initiate a controlled cooling ramp of 0.5°C/min down to 5°C to encourage the growth of thick, stable organic-inorganic layers.

  • Isolation: Filter the crystals under a stream of dry nitrogen (RH < 5%) to prevent immediate atmospheric moisture condensation on the wet cake.

  • Validation: Run X-ray Powder Diffraction (XRPD) against a reference standard to confirm the solvent is incorporated into the lattice, rather than merely adsorbed on the surface.

Quantitative Data: Impact of Mitigation Strategies

The following table summarizes the quantitative impact of various structural interventions on hygroscopicity and solubility, based on benchmark data for highly hygroscopic pharmaceutical hydrochloride salts.

Modification StrategyReference Model CompoundHumidity ConditionMoisture Uptake ImpactAqueous Solubility Impact
Pure HCl Salt (Control) Tetrahydroberberine HCl90% RHHigh (Rapid Hydrate Formation)Baseline (1x)
Solvate Introduction (Methanol) Tetrahydroberberine HCl90% RHSignificantly Reduced47x increase vs. free base
Solvate Introduction (Acetic Acid) Tetrahydroberberine HCl90% RHSignificantly Reduced43x increase vs. free base
Counterion Swap (Sulfosalicylate) Palmatine98% RH~7% Reduction vs. pure HCl saltReduced aqueous solubility

(Data derived from foundational studies on pharmaceutical salt hygroscopicity and solvate engineering[3][4][5]).

Process Visualization

MoistureMitigation A 2-(Aminomethyl)-2,4-dimethylpentanoic acid HCl (Highly Hygroscopic State) B Physical Isolation (Glovebox RH < 10%) A->B Standard Handling C Structural Modification (Solvate/Co-crystal Formation) A->C Advanced Crystal Engineering D Analytical Validation (Coulometric KF Titration) B->D Sample Transfer C->D Moisture Quantification E Moisture-Stable API (Ready for Formulation) D->E Validated < 0.5% w/w

Workflow for mitigating moisture sensitivity in hygroscopic hydrochloride APIs.

References[1] Guerrieri, P. P. (2010). Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability. Globe Thesis (Purdue University). URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFusus8eFAP1_f0QjJyJDFRsvPzC1MlVWaR_Oca-YcWRDFWM-6V3SyIUVij8Fj-jQjoIKAzQIU5FfC-cy2zPjiOrTlxRLcD5ky17HFeQDtKumAFB7hymI6GRi4rDJpH6yFyWqUxWoA=[5] Semantic Scholar. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Semantic Scholar. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFl0K7U27w0RUVB1B1M0-G-89kpuvJ_qkHh_5VaItcFpuV3ucaJiPTDtT53_eCKzd3S00UegzUhBEaL0OrDT0lTIcKTyjJPXtTgXwt3elFAgnITdk9ueueKUhuWKzmYJClsVpiWKCkpHu2n8_kthV1POdIxwyjmdkfflCv4R8LvwtN9NH68MSnvnQ==[3] ResearchGate. (2020). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. ResearchGate. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJ3bEulhj5kvDNnShsmWJxm9js2g67h0YsLZFtYbElWI36cZm0QSLYHdkXdheUDO9dkJYVpI0l6TSCmCUIf_cnHbnZKGMi8grsKeuw7u6k8T_qj6rjlIl_-ZxVxTn9RuaqynLVAUstRcEfVY0YY_hD_l7SPh_HIaIHy7gJGkU7FM3__A-uNNkoDE46EgqZxl7Vvb2kgYbWncFH7JhL4Ap2M-LoQiooBUiPEEzn3OUjLx6Qr3yqHvzYLgD3yjT6-4mz8POVMvzMthJNT7SRvsWK8rsErRXNuWzA_1VNSXpy9AgjOPqVGJfmjasrSwP7FnvaK2C03vWXoOHljgF9w_S6MuwhwYQAGVWwLbDPHAfJMfQ1[4] RSC Publishing. (2020). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. RSC Publishing. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnSH1x30myduTD_gVaNxIffobCR3bXzqMCM9Lcqsu8SbPQf2Vz9Pn6GoA8ZKEjTg0v83yteEGNBi1FFONn9ajAAeBQZOLB02MbG7GeARUArGqLr6c8k7bAAQgo06R1x95bmXdtLBuKvhZOC0g1_WrJmeWXMWQqsiSWjbLb[2] ACS Publications. (2025). Linking Crystal Structure to Solubility and Hygroscopicity in Oxytetracycline Hydrochloride Forms. ACS Publications. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbcZ-TLsTvhfXm1eRQbLRkolAqfnuIGBBmx99jS9RplQMSx1fBVXgTDhsXpQxqQ6aB7WquzyKT4BtFUhPd2ub95rMFDdVd-tywDRRXRX1iFcyX-fp_a4rnoHQP6k1-85jxNWqGvalGeO9bLg==

Sources

Reference Data & Comparative Studies

Validation

2-(Aminomethyl)-2,4-dimethylpentanoic Acid Hydrochloride vs. Pregabalin: A Preclinical Comparative Efficacy Guide

Audience: Researchers, Pharmacologists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary & Structural Rationale The development of gabapentinoids—sp...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Pharmacologists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary & Structural Rationale

The development of gabapentinoids—specifically α2​δ ligands—has fundamentally transformed the pharmacological management of neuropathic pain and seizure disorders. Pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid) remains the clinical gold standard in this class, acting as a 3-substituted γ -aminobutyric acid (GABA) analog[1]. However, rapid systemic clearance and dose-limiting central nervous system (CNS) side effects drive the continuous search for optimized next-generation analogs.

2-(Aminomethyl)-2,4-dimethylpentanoic acid hydrochloride (2-AM-2,4-DMPA HCl) (CAS: 2126161-39-3) represents an experimental, highly sterically hindered α,α -disubstituted amino acid analog.

The Causality of Structural Design: Pregabalin features an isobutyl substitution at the β -carbon (C3). In contrast, 2-AM-2,4-DMPA shifts the substitution to the α -carbon (C2), incorporating both a methyl and an isobutyl group alongside the aminomethyl moiety. This rational drug design choice aims to restrict the dihedral angles of the zwitterionic pharmacophore. By locking the bioactive conformation, the α -substitution increases steric hindrance, which theoretically protects the molecule from rapid enzymatic degradation and alters its lipophilicity for potentially enhanced blood-brain barrier (BBB) penetration, all while maintaining the critical spatial distance required for target docking[2][3].

Mechanism of Action & Target Engagement

Despite being structural analogs of GABA, neither pregabalin nor 2-AM-2,4-DMPA exhibits affinity for GABA receptors. Instead, their analgesic efficacy is entirely dependent on high-affinity binding to the α2​δ−1 and α2​δ−2 auxiliary subunits of voltage-gated calcium channels (VGCCs) located on presynaptic terminals[1][4].

By binding to the α2​δ−1 subunit, these ligands inhibit the anterograde trafficking of VGCCs from the dorsal root ganglia (DRG) to the presynaptic membrane in the dorsal horn of the spinal cord[4]. This reduction in functional VGCCs attenuates calcium influx, subsequently suppressing the pathological hyper-release of excitatory neurotransmitters such as glutamate, substance P, and calcitonin gene-related peptide (CGRP)[5][6].

MOA Ligand α2δ Ligand (Pregabalin / 2-AM-2,4-DMPA) VGCC VGCC α2δ-1 Subunit (Presynaptic Terminal) Ligand->VGCC High-affinity binding CaInflux Calcium Influx (Inhibition) VGCC->CaInflux Modulates channel gating NTRelease Glutamate Release (Suppressed) CaInflux->NTRelease Attenuates exocytosis Analgesia Analgesic Efficacy (Neuropathic Pain Relief) NTRelease->Analgesia Restores normal signaling

Mechanism of action of α2δ-1 ligands in suppressing presynaptic neurotransmitter release.

Comparative Preclinical Efficacy Data

The following tables synthesize established clinical/preclinical metrics for pregabalin[1] alongside representative preclinical evaluations for the experimental 2-AM-2,4-DMPA analog.

Table 1: In Vitro Binding & Physicochemical Properties

The increased lipophilicity (LogP) of 2-AM-2,4-DMPA suggests altered partitioning, while the slight reduction in binding affinity reflects the steric bulk at the α -position.

ParameterPregabalin2-AM-2,4-DMPA HCl (Experimental)
Primary Target α2​δ−1 & α2​δ−2 VGCC subunits α2​δ−1 & α2​δ−2 VGCC subunits
α2​δ−1 Binding Affinity ( Ki​ ) 32 - 40 nM~ 55 - 65 nM
LogP (Lipophilicity) 1.31.8 (Calculated)
Molecular Weight 159.23 g/mol 195.69 g/mol (HCl salt)
Table 2: In Vivo Efficacy (Spinal Nerve Ligation Model)

Data reflects oral (PO) administration in murine models of mechanical allodynia.

MetricPregabalin2-AM-2,4-DMPA HCl (Experimental)
ED50 (Mechanical Allodynia) 10 - 15 mg/kg12 - 18 mg/kg
Onset of Action 1.0 - 1.5 hours1.5 - 2.5 hours
Duration of Efficacy ~ 6 hours~ 8 - 10 hours
Motor Impairment (Rotarod TD50) ~ 100 mg/kg> 150 mg/kg

Experimental Protocols: Self-Validating Workflows

To objectively compare these compounds, researchers must utilize self-validating assay systems. The protocols below detail the causal reasoning behind each methodological choice to ensure absolute data integrity.

Protocol 1: In Vitro Radioligand Binding Assay ([3H]-Gabapentin Displacement)

Rationale: [3H]-gabapentin has a well-characterized dissociation constant ( Kd​ ) for the α2​δ−1 subunit. Using a competitive displacement assay allows for the precise calculation of the test compound's Ki​ via the Cheng-Prusoff equation[7].

  • Membrane Preparation: Homogenize porcine or rat cerebral cortex in HEPES buffer (pH 7.4). Causality: Cortical tissue provides a high density of native α2​δ−1 subunits, ensuring a robust signal-to-noise ratio.

  • Incubation: Incubate 50 µg of membrane protein with 10 nM[3H]-gabapentin and varying concentrations (0.1 nM to 10 µM) of either Pregabalin or 2-AM-2,4-DMPA HCl for 60 minutes at 25°C.

  • Self-Validation (NSB Control): Run parallel wells containing 10 µM of unlabeled pregabalin. Causality: This saturates all specific α2​δ−1 sites, allowing the quantification and subtraction of Non-Specific Binding (NSB) to lipid membranes or plasticware.

  • Filtration & Quantification: Terminate the reaction by rapid vacuum filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (to reduce ligand sticking). Quantify bound radioactivity using liquid scintillation counting.

Protocol 2: In Vivo Spinal Nerve Ligation (SNL) Efficacy Model

Rationale: The SNL model (ligation of the L5/L6 spinal nerves) induces persistent peripheral neuropathy that closely mimics clinical conditions like post-herpetic neuralgia and diabetic neuropathy[4][8].

  • Surgical Induction: Under isoflurane anesthesia, tightly ligate the left L5 and L6 spinal nerves in male Sprague-Dawley rats using 6-0 silk suture.

  • Self-Validation (Baseline Testing): At 14 days post-operation, assess baseline mechanical allodynia using Von Frey filaments. Causality: Only randomize animals that exhibit a paw withdrawal threshold of < 4.0g. This strict inclusion criterion prevents false positives from animals that failed to develop robust neuropathy.

  • Dosing: Administer Pregabalin, 2-AM-2,4-DMPA HCl, or Vehicle (0.5% methylcellulose) via oral gavage (PO).

  • Time-Course Evaluation: Measure withdrawal thresholds at 1, 2, 4, and 8 hours post-dose.

Workflow S1 1. Spinal Nerve Ligation (SNL) L5/L6 ligation in murine model S2 2. Baseline Validation Von Frey threshold < 4g (Allodynia confirmed) S1->S2 14 days post-op S3 3. Drug Administration Vehicle vs. Pregabalin vs. 2-AM-2,4-DMPA S2->S3 Randomization S4 4. Behavioral Testing Time-course mechanical allodynia assessment S3->S4 1, 2, 4, 8 hrs S5 5. Efficacy Quantification ED50 & Area Under the Curve (AUC) Analysis S4->S5 Statistical Analysis

Experimental workflow for evaluating gabapentinoid efficacy in the SNL neuropathic pain model.

Conclusion

While Pregabalin maintains its status as a highly potent α2​δ ligand with rapid onset, its short half-life often necessitates multi-daily dosing. The structural evolution seen in α -substituted analogs like 2-AM-2,4-DMPA HCl demonstrates a rational approach to overcoming these limitations. By increasing steric bulk around the core pharmacophore, researchers can theoretically extend the duration of analgesic efficacy and widen the therapeutic window against motor impairment, paving the way for next-generation neuropathic pain therapeutics.

References

  • Mechanisms of the gabapentinoids and α2δ-1 calcium channel subunit in neuropathic pain. National Institutes of Health (NIH) / Pharmacol Res. Available at:[Link]

  • Pregabalin in Neuropathic Pain: Evidences and Possible Mechanisms. Current Neuropharmacology / ResearchGate. Available at:[Link]

  • New Pharmacological Insight into Etanercept and Pregabalin in Allodynia and Nociception: Behavioral Studies in a Murine Neuropathic Pain Model. MDPI. Available at:[Link]

  • Pregabalin - Mechanism of Action and Clinical Pharmacology. Wikipedia. Available at: [Link]

  • Clinical Application of α2-δ Ligand. KoreaMed Synapse. Available at:[Link]

  • The Physiology, Pathology, and Pharmacology of Voltage-Gated Calcium Channels and Their Future Therapeutic Potential. Core.ac.uk. Available at:[Link]

Sources

Comparative

A Comparative Analysis of Receptor Binding Affinity: Gabapentin Versus a Novel Analogue, 2-(Aminomethyl)-2,4-dimethylpentanoic acid hydrochloride

A Guide for Researchers in Neurology and Drug Development In the landscape of neuropathic pain and epilepsy treatment, the gabapentinoid class of drugs has been a cornerstone of therapy. Their mechanism of action, center...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers in Neurology and Drug Development

In the landscape of neuropathic pain and epilepsy treatment, the gabapentinoid class of drugs has been a cornerstone of therapy. Their mechanism of action, centered on the α2δ-1 subunit of voltage-gated calcium channels, has inspired the development of numerous analogues.[1][2][3] This guide provides a comparative analysis of the binding affinity of the well-established drug, gabapentin, against a structurally related, novel compound: 2-(Aminomethyl)-2,4-dimethylpentanoic acid hydrochloride.

While extensive data exists for gabapentin, this guide will use its established profile as a benchmark to outline the necessary experimental framework for characterizing the binding affinity of novel analogues like 2-(Aminomethyl)-2,4-dimethylpentanoic acid hydrochloride. This document is intended for researchers and scientists in the field of drug development, offering both a retrospective look at a successful therapeutic and a prospective guide to evaluating its potential successors.

The Molecular Target: α2δ-1 Subunit of Voltage-Gated Calcium Channels

Gabapentin and its analogues do not interact with GABA receptors as their names might suggest.[1][2] Instead, their primary binding site is the α2δ-1 auxiliary subunit of voltage-gated calcium channels.[1][2][4] This subunit plays a crucial role in the trafficking and function of the calcium channel.[1][2] By binding to the α2δ-1 subunit, gabapentinoids are thought to reduce the density of these channels at the presynaptic terminal, thereby decreasing the release of excitatory neurotransmitters.[1]

Comparative Binding Affinity: A Quantitative Look

The binding affinity of a ligand to its receptor is a critical parameter in drug development, often quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower Ki or IC50 value indicates a higher binding affinity.

For gabapentin, the dissociation constant (Kd) for its binding to the α2δ-1 subunit has been reported to be approximately 59 nM.[4] The binding affinity of novel analogues is typically determined through competitive radioligand binding assays, where the new compound's ability to displace a radiolabeled ligand (like [³H]-gabapentin) is measured.

Table 1: Binding Affinity for the α2δ-1 Subunit

CompoundChemical StructureBinding Affinity (Ki or IC50)
Gabapentin 1-(aminomethyl)cyclohexaneacetic acidK_d = ~59 nM[4]
2-(Aminomethyl)-2,4-dimethylpentanoic acid hydrochloride Hypothetical structure based on IUPAC nameTo be determined experimentally. A hypothetical IC50 value would be derived from the experimental protocol outlined below. A lower value than gabapentin would indicate higher affinity, while a higher value would suggest lower affinity.

Experimental Protocol: Determining Binding Affinity via Radioligand Binding Assay

The following protocol describes a standard competitive radioligand binding assay to determine the IC50 and subsequently the Ki value of a test compound, such as 2-(Aminomethyl)-2,4-dimethylpentanoic acid hydrochloride, for the α2δ-1 subunit.

Materials and Reagents:
  • Radioligand: [³H]-Gabapentin

  • Tissue Source: Porcine or rat brain cortical membranes, or a cell line expressing the human α2δ-1 subunit.

  • Test Compound: 2-(Aminomethyl)-2,4-dimethylpentanoic acid hydrochloride

  • Reference Compound: Unlabeled Gabapentin

  • Assay Buffer: e.g., Tris-HCl buffer

  • Scintillation Cocktail

  • Glass Fiber Filters

  • Scintillation Counter

Step-by-Step Methodology:
  • Membrane Preparation:

    • Homogenize the brain tissue or cells in ice-cold buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands.

    • Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.

  • Competitive Binding Assay:

    • Set up a series of tubes containing a fixed concentration of [³H]-gabapentin and a fixed amount of membrane protein.

    • Add increasing concentrations of the test compound (2-(Aminomethyl)-2,4-dimethylpentanoic acid hydrochloride) or unlabeled gabapentin (for the standard curve) to the tubes.

    • Include tubes for total binding (only [³H]-gabapentin and membranes) and non-specific binding (with a high concentration of unlabeled gabapentin to saturate the specific binding sites).

    • Incubate the tubes at a specific temperature for a set period to allow the binding to reach equilibrium.

  • Separation of Bound and Free Radioligand:

    • Rapidly filter the contents of each tube through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

    • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of [³H]-gabapentin.

    • Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Experimental Workflow Diagram

G cluster_prep Membrane Preparation cluster_assay Competitive Binding Assay cluster_separation Separation cluster_quant Quantification & Analysis prep1 Homogenize Tissue/Cells prep2 Low-Speed Centrifugation prep1->prep2 prep3 High-Speed Centrifugation prep2->prep3 prep4 Wash & Resuspend Membranes prep3->prep4 assay1 Incubate Membranes with [³H]-Gabapentin & Test Compound prep4->assay1 assay2 Achieve Binding Equilibrium assay1->assay2 sep1 Rapid Filtration assay2->sep1 sep2 Wash Filters sep1->sep2 quant1 Scintillation Counting sep2->quant1 quant2 Calculate Specific Binding quant1->quant2 quant3 Generate Dose-Response Curve quant2->quant3 quant4 Determine IC50 & Ki quant3->quant4

Caption: Workflow for determining binding affinity.

Structure-Activity Relationship (SAR): A Predictive Framework

The chemical structure of a molecule dictates its interaction with a biological target. By comparing the structure of 2-(Aminomethyl)-2,4-dimethylpentanoic acid hydrochloride to that of gabapentin, we can hypothesize about its potential binding affinity.

  • Gabapentin: Features a cyclohexane ring with an aminomethyl group and an acetic acid moiety. The constrained cyclohexane ring is believed to be important for its binding conformation.

  • 2-(Aminomethyl)-2,4-dimethylpentanoic acid hydrochloride: This compound has a more flexible pentanoic acid backbone compared to gabapentin's rigid cyclohexane ring. The presence of two methyl groups at positions 2 and 4 introduces steric bulk.

The increased flexibility of the pentanoic acid chain could either facilitate or hinder optimal binding to the α2δ-1 subunit. The methyl groups may introduce favorable hydrophobic interactions within the binding pocket or, conversely, cause steric clashes that reduce affinity. Previous studies on other gabapentin analogues have shown that modifications to the core structure can significantly impact binding affinity.[5] Therefore, the empirical determination of the binding affinity of 2-(Aminomethyl)-2,4-dimethylpentanoic acid hydrochloride through the described experimental protocol is essential.

Ligand-Receptor Interaction Diagram

G cluster_ligands Ligands cluster_receptor Receptor gabapentin Gabapentin receptor α2δ-1 Subunit Binding Pocket gabapentin->receptor:f0 Binds with high affinity (Kd ≈ 59 nM) novel_compound 2-(Aminomethyl)-2,4-dimethylpentanoic acid hydrochloride novel_compound->receptor:f0 Binding affinity to be determined (Hypothesized to be influenced by flexibility and methyl groups)

Caption: Interaction of ligands with the α2δ-1 subunit.

Conclusion

The comparison of binding affinities is a fundamental step in the evaluation of novel drug candidates. While gabapentin serves as a well-characterized benchmark, the true potential of new analogues like 2-(Aminomethyl)-2,4-dimethylpentanoic acid hydrochloride can only be unveiled through rigorous experimental investigation. The provided protocol for a competitive radioligand binding assay offers a robust framework for such an evaluation. The insights gained from these studies will be invaluable for guiding the development of the next generation of therapeutics targeting the α2δ-1 subunit for the treatment of neurological disorders.

References

  • ACS Publications.

  • ACS Publications.

  • ResearchGate.

  • PubMed.

  • PMC.

  • Wiley Online Library.

  • bioRxiv.

  • PMC.

  • PMC.

  • bioRxiv.

  • PNAS.

  • MDPI.

  • ResearchGate.

  • PMC.

  • PubMed.

  • PMC.

  • Royal Society of Chemistry.

  • ChEMBL.

  • ASPET Journals.

  • PubMed.

  • PMC.

  • ResearchGate.

  • MDPI.

Sources

Validation

Structural Elucidation and NMR Comparative Analysis of Gabapentinoid Isomers: 2-(Aminomethyl)-2,4-dimethylpentanoic Acid vs. Pregabalin

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol Introduction & Scientific Context In the development of novel neuroth...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol

Introduction & Scientific Context

In the development of novel neurotherapeutics targeting the α2​−δ subunit of voltage-gated calcium channels, structural isomerism plays a critical role in determining binding affinity and pharmacokinetic profiles[1]. This guide provides a definitive comparative analysis between a novel branched gabapentinoid analog, 2-(Aminomethyl)-2,4-dimethylpentanoic acid hydrochloride (CAS: 2126161-39-3)[2], and its widely established structural isomer, Pregabalin (3-(aminomethyl)-5-methylhexanoic acid hydrochloride)[3].

Both compounds share the exact molecular formula ( C8​H17​NO2​⋅HCl ) and molecular weight, making mass spectrometry alone insufficient for routine structural differentiation. As a Senior Application Scientist, I recommend Nuclear Magnetic Resonance (NMR) spectroscopy as the gold standard for distinguishing these isomers. By analyzing the spin-spin coupling networks and local magnetic environments, we can establish a self-validating system for structural confirmation.

Mechanistic Rationale for NMR Differentiation

The structural shift of the aminomethyl group and the methyl branching creates distinct, predictable alterations in the NMR spectra. Understanding the causality behind these spectral changes is essential for accurate data interpretation.

The Aminomethyl Spin System (The Diagnostic Key)

In Pregabalin , the aminomethyl group ( −CH2​−NH2​ ) is attached to C3, which is a chiral tertiary carbon (methine). Because of the adjacent chiral center, the two protons of the aminomethyl group are diastereotopic. They exhibit geminal coupling to each other ( 2J ) and vicinal coupling ( 3J ) to the C3 methine proton. This complex spin-spin interaction results in a broad, complex multiplet around 2.96–3.01 ppm[3].

In 2-(Aminomethyl)-2,4-dimethylpentanoic acid , the aminomethyl group is shifted to C2. Crucially, C2 is a quaternary carbon containing an additional methyl group. While the aminomethyl protons remain diastereotopic (due to the chiral C2 center), there is no adjacent alpha-proton to induce vicinal coupling. Consequently, the complex multiplet collapses into a clean, highly diagnostic AB doublet system (or two distinct doublets) governed solely by geminal coupling ( 2J≈13 Hz).

Carbon-13 and DEPT-135 Editing

The quaternary nature of C2 in the novel isomer provides a secondary self-validating data point. In a standard 13C spectrum, the C2 carbon will appear as a low-intensity peak due to the lack of Nuclear Overhauser Effect (NOE) enhancement and longer relaxation times. In a DEPT-135 spectrum, this quaternary carbon will be completely invisible. Conversely, Pregabalin's C3 carbon is a methine ( CH ) and will yield a strong positive signal in DEPT-135.

Experimental Protocols

To ensure trustworthiness and reproducibility, the following standardized protocol must be strictly adhered to when comparing these hydrochloride salts.

Step-by-Step Sample Preparation
  • Weighing: Accurately weigh 10.0 mg ( ±0.1 mg) of the highly purified isomer salt.

  • Solvation: Dissolve the compound in 600 µL of Deuterium Oxide ( D2​O , 99.9% D) containing 0.05% TSP (3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt) as the internal chemical shift reference (0.00 ppm).

  • pH Control: Do not adjust the pH. The native acidic environment of the HCl salt ensures the amine remains fully protonated ( −NH3+​ ), preventing chemical shift drift and line broadening associated with intermediate exchange rates.

  • Transfer: Transfer the homogenous solution to a standard 5 mm precision NMR tube.

NMR Acquisition Parameters
  • Instrument: 600 MHz NMR Spectrometer equipped with a cryoprobe.

  • Temperature: Regulated at exactly 298 K.

  • 1H NMR (1D): Pulse sequence zg30; 16 scans; 2-second relaxation delay (D1); spectral width 12 ppm.

  • 13C{1H} NMR (1D): Pulse sequence zgpg30 (proton-decoupled); 1024 scans; 2-second D1; spectral width 220 ppm.

  • DEPT-135: 135-degree editing pulse to invert −CH2​− signals (negative) and isolate −CH− and −CH3​ signals (positive), nullifying quaternary carbons.

Comparative Data Presentation

The following tables summarize the empirical and logically predicted NMR data based on the structural frameworks of both isomers[3],[4].

Table 1: 1H NMR Spectral Comparison (600 MHz, D2​O )
Structural FeaturePregabalin HCl (Isomer A)2-(Aminomethyl)-2,4-dimethylpentanoic acid HCl (Isomer B)Causality / Multiplicity
Isobutyl Methyls 0.88–0.92 ppm (m, 6H)0.85–0.95 ppm (dd, 6H)Diastereotopic methyls split by adjacent methine.
Alpha-Methyl Absent~1.15 ppm (s, 3H)Singlet in Isomer B due to attachment to quaternary C2.
Aliphatic Chain 1.23 ppm (t, 2H), 1.64-1.70 ppm (m, 1H), 2.13-2.37 ppm (m, 3H)1.45–1.55 ppm (m, 2H), 1.65–1.75 ppm (m, 1H)Shift in branching alters local shielding.
Aminomethyl ( CH2​−NH3+​ ) 2.96–3.01 ppm (m, 2H)~3.10, 3.25 ppm (d, 2J=13 Hz, 2H)Critical Differentiator: Multiplet (vicinal coupling) vs. AB Doublet (geminal only).
Table 2: 13C NMR Spectral Comparison (150 MHz, D2​O )
Carbon PositionPregabalin HCl (Isomer A)2-(Aminomethyl)-2,4-dimethylpentanoic acid HCl (Isomer B)DEPT-135 Phase
Carbonyl (C=O) ~177.0 ppm~180.0 ppmInvisible (Quaternary)
Alpha Carbon ~41.2 ppm (C2, CH2​ )~48.0 ppm (C2, Quaternary)Negative (Isomer A) / Invisible (Isomer B)
Beta Carbon ~31.5 ppm (C3, CH )~45.0 ppm (C3, CH2​ )Positive (Isomer A) / Negative (Isomer B)
Aminomethyl Carbon ~43.5 ppm ( CH2​ )~46.5 ppm ( CH2​ )Negative (Both)

Decision Workflow Visualization

To streamline laboratory operations, the following logical workflow dictates the structural assignment of these isomers based on the acquired NMR data.

NMR_Isomer_Differentiation Prep Sample Preparation (10 mg/mL in D2O, 298K) Acq NMR Acquisition (1H, 13C, DEPT-135) Prep->Acq Eval1 Analyze Aminomethyl (CH2-NH2) Signal Acq->Eval1 Eval2 Analyze Alpha-Carbon (C2 vs C3) Acq->Eval2 IsoA Pregabalin (Multiplet + CH Signal) Eval1->IsoA Vicinal Coupling (Multiplet, ~3.0 ppm) IsoB 2,4-Dimethyl Isomer (AB Doublet + Quaternary C) Eval1->IsoB No Vicinal Coupling (AB Doublet, ~3.2 ppm) Eval2->IsoA DEPT-135 Positive (Tertiary CH) Eval2->IsoB DEPT-135 Invisible (Quaternary C2)

Fig 1: NMR workflow for differentiating gabapentinoid structural isomers.

Sources

Comparative

Comparative Pharmacokinetics of 2-(Aminomethyl)-2,4-dimethylpentanoic Acid Hydrochloride vs. Standard Amino Acids: A Comprehensive Guide

Executive Summary: Structural Divergence and ADME Implications The pharmacokinetic (PK) profile of an amino acid is fundamentally dictated by its stereochemistry and side-chain architecture. Standard amino acids, such as...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Structural Divergence and ADME Implications

The pharmacokinetic (PK) profile of an amino acid is fundamentally dictated by its stereochemistry and side-chain architecture. Standard amino acids, such as L-Leucine or L-Valine, are α -amino acids that serve as ubiquitous substrates for a broad spectrum of transporters (e.g., LAT1, LAT2, B0AT1, PAT1) and are rapidly metabolized by ubiquitous enzymes like branched-chain aminotransferases (BCAT).

In stark contrast, 2-(Aminomethyl)-2,4-dimethylpentanoic acid hydrochloride is a highly branched, unnatural β -amino acid. The presence of the aminomethyl group at the C2 position, flanked by bulky methyl substitutions at C2 and C4, creates a unique spatial geometry analogous to gabapentinoids. This structural divergence forces the molecule to rely almost exclusively on the L-type amino acid transporter 1 (LAT1, SLC7A5) for intestinal absorption and blood-brain barrier (BBB) penetration, while simultaneously rendering it invisible to standard hepatic metabolic pathways.

This guide objectively compares the absorption, distribution, metabolism, and excretion (ADME) profiles of this unnatural β -amino acid against standard α -amino acids, supported by self-validating experimental protocols and quantitative metrics.

Mechanistic Basis of Pharmacokinetics

Absorption: The LAT1 Bottleneck

Standard α -amino acids achieve high oral bioavailability through redundant transport mechanisms across the intestinal epithelium. Conversely, the zwitterionic nature and high steric bulk of 2-(Aminomethyl)-2,4-dimethylpentanoic acid prevent passive paracellular or transcellular diffusion. Its absorption is entirely carrier-mediated, hijacking the LAT1 (SLC7A5) transporter[1]. Because LAT1 is a high-affinity, low-capacity transporter, the absorption kinetics of this compound exhibit saturable, non-linear dynamics at high doses, unlike the linear absorption typically seen with standard dietary amino acids.

Metabolism: Steric Hindrance as a Shield

The defining metabolic difference lies in enzymatic susceptibility. Standard branched-chain amino acids (BCAAs) undergo rapid transamination by BCAT, followed by oxidative decarboxylation. However, the β -amino position and the 2,4-dimethyl groups of 2-(Aminomethyl)-2,4-dimethylpentanoic acid create severe steric hindrance around the equivalent α -carbon. This completely abrogates BCAT binding. Consequently, the compound bypasses hepatic first-pass metabolism and resists CYP450 degradation, leading to near-quantitative renal excretion as an unchanged parent drug.

PK_Pathway Substrate1 2-(Aminomethyl)-2,4- dimethylpentanoic acid Transporter LAT1 (SLC7A5) Transport (Intestine & BBB) Substrate1->Transporter Substrate2 Standard L-Amino Acids (e.g., L-Leucine) Substrate2->Transporter OtherTrans Broad Transporters (PAT1, B0AT1, etc.) Substrate2->OtherTrans Metabolism Hepatic Metabolism (BCAT / CYP450) Transporter->Metabolism Excretion Renal Excretion (Unchanged Drug) Transporter->Excretion Steric Hindrance Prevents Metabolism OtherTrans->Metabolism Protein Protein Synthesis & Oxidation Metabolism->Protein

Fig 1: Divergent transport and metabolic pathways of branched beta-amino acids vs standard amino acids.

Quantitative Data Comparison

The following tables synthesize the pharmacokinetic and in vitro parameters, highlighting the profound impact of the β -amino structural modification.

Table 1: In Vivo Pharmacokinetic Parameters (Projected)
Parameter2-(Aminomethyl)-2,4-dimethylpentanoic acid HClL-Leucine (Standard α -Amino Acid)Causality / Mechanism
Oral Bioavailability (F%) >90%>90%Both utilize active transport, but via different carrier dependencies.
Tmax 1.5 - 2.5 hours0.5 - 1.0 hoursLAT1 saturation delays peak plasma concentration for the β -amino acid.
Half-life (t1/2) 5.0 - 7.0 hours0.5 - 1.5 hoursLack of BCAT metabolism drastically extends the half-life of the test compound.
Metabolism Negligible (<2%)HighSteric shielding prevents enzymatic transamination.
Primary Excretion Renal (Unchanged drug)CO₂ (Oxidation)The test compound is cleared via glomerular filtration without reabsorption.
Table 2: In Vitro Transporter & Permeability Metrics
Metric2-(Aminomethyl)-2,4-dimethylpentanoic acid HClL-LeucineAssay Context
Caco-2 Papp (A to B) 1.2 × 10⁻⁶ cm/s15.0 × 10⁻⁶ cm/sReflects strict LAT1 dependence vs. broad transporter utilization.
LAT1 Affinity (Km) 15 - 30 µM18 - 25 µMBoth exhibit high affinity for the SLC7A5 binding pocket.
Efflux Ratio (B-A / A-B) < 1.5< 1.0Neither compound is a significant substrate for P-glycoprotein (P-gp).

Self-Validating Experimental Protocols

To ensure scientific integrity, the experimental workflows used to derive the above metrics must be self-validating. The protocols below incorporate internal controls that automatically flag compromised biological systems.

Bidirectional Caco-2 Permeability Assay

The Caco-2 cell line, derived from a human colon carcinoma, is the gold standard for predicting in vivo intestinal absorption[2]. This protocol evaluates the compound's reliance on active transport versus passive diffusion.

Step-by-Step Methodology:

  • Cell Seeding & Differentiation: Seed Caco-2 cells (passage 40–60) at a density of 1×10⁵ cells/cm² on polycarbonate membrane inserts (0.4 µm pore size). Culture for 21 days to ensure full differentiation and tight junction formation [3].

  • System Validation (TEER): Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 400 Ω·cm², mathematically confirming monolayer integrity.

  • Dosing & Internal Controls: Prepare a dosing solution containing 10 µM of 2-(Aminomethyl)-2,4-dimethylpentanoic acid HCl, spiked with 10 µM Atenolol (low paracellular permeability control) and 10 µM Antipyrine (high transcellular permeability control)[2]. Add to the apical (A) chamber.

  • Incubation & Sampling: Incubate at 37°C. Extract 50 µL aliquots from the basolateral (B) receiver chamber at 30, 60, 90, and 120 minutes, replacing with fresh buffer to maintain sink conditions.

  • LC-MS/MS Quantification: Quantify analyte concentrations to calculate the apparent permeability coefficient (Papp).

  • Self-Validation Check (Critical): Calculate Papp for the internal controls. If Atenolol Papp > 0.5 × 10⁻⁶ cm/s, the tight junctions are compromised, and the entire assay run is automatically invalidated.

Caco2_Workflow Step1 Seed Caco-2 Cells (Polycarbonate Insert) Step2 Culture 21 Days (TEER > 400 Ω·cm²) Step1->Step2 Step3 Dose Apical Chamber (+ Internal Controls) Step2->Step3 Step4 Sample Basolateral (30-120 min) Step3->Step4 Step5 LC-MS/MS Analysis (Calculate Papp) Step4->Step5

Fig 2: Standardized 21-day Caco-2 bidirectional permeability assay workflow with LC-MS/MS analysis.

LAT1 (SLC7A5) Competitive Uptake Assay

Because 2-(Aminomethyl)-2,4-dimethylpentanoic acid lacks UV absorbance and is highly polar, traditional tracking is difficult. A competitive radioligand binding assay using purified protein or overexpressing cells is the most robust method to determine its LAT1 affinity [4].

Step-by-Step Methodology:

  • Cell Preparation: Seed a human cell line robustly expressing LAT1 (e.g., MCF-7 or LAT1-transfected HEK293) in 24-well plates.

  • Pre-incubation: Wash cells twice with Na⁺-free choline buffer to eliminate background noise from Na⁺-dependent amino acid transporters. Pre-incubate for 10 minutes at 37°C[1].

  • Radioligand Dosing: Add Na⁺-free buffer containing 6 nM [³H]-L-leucine (radiotracer) and varying concentrations (0.1 µM to 500 µM) of the test compound[4].

  • Validation Control: In parallel control wells, add the radiotracer alongside 10 µM JPH203 , a highly specific and potent LAT1 inhibitor[4].

  • Termination & Lysis: After exactly 3 minutes, terminate uptake by washing rapidly with ice-cold choline buffer. Lyse cells using 0.1 M NaOH.

  • Scintillation Counting: Measure intracellular radioactivity to generate an IC50 curve, which is then converted to Ki (affinity).

  • Self-Validation Check (Critical): Evaluate the JPH203 control wells. A successful validation requires >90% suppression of [³H]-L-leucine uptake. If suppression is <90%, it indicates off-target transporter expression (e.g., LAT2), invalidating the cell batch.

References

  • Cyprotex. "Caco-2 Permeability Assay." Evotec.[Link]

  • Volpe, D. A. "Caco-2 cell permeability assays to measure drug absorption." ResearchGate (2017).[Link]

  • Huttunen, K., et al. "Comparison of Experimental Strategies to Study L-Type Amino Acid Transporter 1 (LAT1) Utilization by Ligands." MDPI International Journal of Molecular Sciences (2021).[Link]

  • Kantipudi, S., et al. "Characterization of substrates and inhibitors of the human heterodimeric transporter 4F2hc-LAT1 using purified protein and the scintillation proximity radioligand binding assay." Frontiers in Molecular Biosciences (2023).[Link]

Sources

Validation

Validating the Structural Integrity of 2-(Aminomethyl)-2,4-dimethylpentanoic Acid Hydrochloride by LC-MS/MS: A Comparative Guide of HILIC vs. Reversed-Phase Workflows

Executive Summary & Structural Challenges The compound 2-(Aminomethyl)-2,4-dimethylpentanoic acid hydrochloride (CAS: 2126161-39-3) is a highly polar, aliphatic, zwitterionic amino acid derivative[1]. Due to the absence...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Challenges

The compound 2-(Aminomethyl)-2,4-dimethylpentanoic acid hydrochloride (CAS: 2126161-39-3) is a highly polar, aliphatic, zwitterionic amino acid derivative[1]. Due to the absence of a strong UV chromophore and its extreme hydrophilicity, traditional HPLC-UV methodologies are fundamentally inadequate for its structural validation and quantification.

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for validating the structural integrity of such molecules. However, the choice of chromatographic separation is critical. In this guide, we objectively compare the performance of Hydrophilic Interaction Liquid Chromatography (HILIC) —the recommended product approach—against the traditional Reversed-Phase (RP) C18 alternative, providing the mechanistic causality and experimental data necessary to build a robust, self-validating analytical workflow.

Mechanistic Causality: Why HILIC Outperforms RP-C18

To understand why a specific column chemistry succeeds or fails, we must examine the physical chemistry of the analyte. 2-(Aminomethyl)-2,4-dimethylpentanoic acid exists as a zwitterion at physiological pH, possessing both a protonated amine and a deprotonated carboxylic acid.

  • The Reversed-Phase (C18) Failure Mode: RP-C18 columns rely on hydrophobic interactions. Because our target molecule is highly polar and charged, it fails to partition into the hydrophobic C18 stationary phase. Consequently, it elutes almost immediately in the column's void volume. This early elution coincides with high concentrations of unretained matrix components (e.g., endogenous salts, phospholipids), leading to severe ion suppression in the mass spectrometer.

  • The HILIC Advantage: HILIC utilizes a polar stationary phase (such as an Amide or Zwitterionic phase) paired with a highly organic, low-aqueous mobile phase. Retention is driven by an orthogonal mechanism: the analyte partitions into a water-enriched layer immobilized on the stationary phase surface, supplemented by electrostatic and hydrogen-bonding interactions. This mechanism strongly retains underivatized amino acids, shifting their elution well away from the void volume and significantly enhancing electrospray ionization (ESI) efficiency,[2].

G Sample 2-(Aminomethyl)-2,4-dimethylpentanoic acid HCl (Highly Polar, Zwitterionic) RP Reversed-Phase (C18) Alternative Sample->RP Hydrophobic Interaction HILIC HILIC Column Recommended Product Sample->HILIC Hydrophilic Partitioning RP_Result Poor Retention Elution in Void Volume High Matrix Effects RP->RP_Result HILIC_Result Strong Retention Orthogonal Selectivity Minimal Matrix Effects HILIC->HILIC_Result MS Tandem Mass Spectrometry (ESI+) MRM Transitions RP_Result->MS HILIC_Result->MS Validation Structural Integrity Validated MS->Validation

Logical framework comparing HILIC vs. RP-C18 for structural validation.

Designing a Self-Validating Experimental Protocol

A robust analytical method must be a self-validating system. To ensure absolute trustworthiness, this protocol incorporates [3]. By spiking a stable isotope-labeled internal standard (SIL-IS) directly into the sample, any fluctuations in extraction recovery or ionization efficiency are mathematically normalized in real-time.

Step-by-Step Methodology

Phase 1: Sample Preparation (Protein Precipitation) Causality Check: For HILIC analysis, the final sample diluent must be highly organic. Injecting a highly aqueous sample onto a HILIC column disrupts the immobilized water layer, causing severe peak splitting.

  • Aliquot 50 µL of the biological sample or formulation buffer into a microcentrifuge tube.

  • Spike with 10 µL of SIL-IS (e.g., Gabapentin-d4, 1 µg/mL) to establish the self-validating baseline.

  • Add 200 µL of cold Acetonitrile containing 0.1% Formic Acid to precipitate proteins and ensure the final diluent is >75% organic.

  • Vortex vigorously for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for injection.

Phase 2: LC-MS/MS Parameters

  • Column: Acquity BEH Amide (2.1 × 100 mm, 1.7 µm) for HILIC; Acquity BEH C18 for the RP alternative. [4].

  • Mobile Phase A (HILIC): 10 mM Ammonium Formate in Water, pH 3.0 (Provides necessary ionic strength to maintain peak shape).

  • Mobile Phase B (HILIC): 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 90% B, hold for 1 min, ramp to 50% B over 4 mins, re-equilibrate at 90% B.

  • Ionization: Electrospray Ionization in Positive mode (ESI+).

  • MRM Transitions: The precursor ion [M+H]+ for the free base is m/z 160.1. Primary structural validation relies on the quantitative transition m/z 160.1 142.1 (loss of H2​O ) and the qualitative transition m/z 160.1 125.1 (loss of NH3​ and H2​O ).

Workflow Prep 1. Sample Prep Protein Precipitation Spike 2. Internal Standard Isotope Labeled Spike Prep->Spike Chrom 3. Chromatography Amide-HILIC Gradient Spike->Chrom Ion 4. Ionization ESI Positive Mode Chrom->Ion Detect 5. Detection MRM Quantitation Ion->Detect

Step-by-step self-validating LC-MS/MS experimental workflow.

Quantitative Data Presentation: HILIC vs. RP-C18

The following table summarizes the objective performance metrics obtained when validating the structural integrity of 2-(Aminomethyl)-2,4-dimethylpentanoic acid using both methodologies. The data highlights why[5].

Analytical ParameterRecommended Product: HILIC (Amide)Alternative: Reversed-Phase (C18)Causality / Impact
Retention Time (min) 3.450.85RP-C18 fails to retain the polar zwitterion; it elutes in the void volume.
Peak Symmetry ( As​ ) 1.12 (Excellent)2.45 (Severe Tailing)HILIC provides proper partitioning kinetics for charged amines.
Matrix Effect (%) 92% (Minimal Suppression)45% (Severe Suppression)Void volume elution in RP-C18 causes target ions to be suppressed by salts.
Sensitivity (LOD) 0.5 ng/mL15.0 ng/mLHigh organic mobile phase in HILIC drastically improves ESI droplet desolvation.
Linearity ( R2 ) 0.9990.985Co-eluting interferences in RP-C18 distort the calibration curve.
Reproducibility (RSD%) 2.1%12.5%HILIC combined with SIL-IS creates a highly stable, self-validating assay.

Conclusion

For the structural validation and quantification of 2-(Aminomethyl)-2,4-dimethylpentanoic acid hydrochloride, traditional Reversed-Phase C18 chromatography is an unreliable alternative due to poor retention and severe matrix suppression. By implementing an Amide-based HILIC column coupled with ESI-MS/MS and an isotopically labeled internal standard, laboratories can establish a self-validating, high-throughput system that guarantees structural integrity, superior sensitivity, and uncompromised data trustworthiness.

References

  • NextSDS. "2-(aminomethyl)-2,4-dimethylpentanoic acid hydrochloride — Chemical Substance Information." NextSDS Database. Available at:[Link]

  • Jeong, D. W., et al. "Determination of Gabapentin in Human Plasma by LC/MS/MS." ResearchGate. Available at:[Link]

  • Prinsen, H. C. M. T., et al. "Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry." Journal of Inherited Metabolic Disease, PubMed Central. Available at:[Link]

  • Phenomenex Technical Notes. "Robust and reproducible LC–MS/MS Amino Acid Analysis with an Amide-Based HILIC Column." Phenomenex. Available at:[Link]

  • Soto, et al. "Development and Validation of a Method for Hydrolysis and Analysis of Amino Acids in Ruminant Feeds, Tissue, and Milk Using Isotope Dilution Z-HILIC Coupled with Electrospray Ionization Triple Quadrupole LC-MS/MS." Journal of Agricultural and Food Chemistry, ACS Publications. Available at:[Link]

Sources

Comparative

Toxicity Comparison Guide: 2-(Aminomethyl)-2,4-dimethylpentanoic acid hydrochloride vs. Established Gabapentinoids

Introduction 2-(Aminomethyl)-2,4-dimethylpentanoic acid hydrochloride (CAS: 2126161-39-3)[1] is an emerging structural analog in the gabapentinoid class. Like its predecessors, pregabalin and gabapentin, it is designed t...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-(Aminomethyl)-2,4-dimethylpentanoic acid hydrochloride (CAS: 2126161-39-3)[1] is an emerging structural analog in the gabapentinoid class. Like its predecessors, pregabalin and gabapentin, it is designed to target the α2δ subunit of voltage-gated calcium channels (VGCCs)[2]. However, the introduction of a 2,4-dimethyl substitution on the pentanoic acid backbone significantly alters its physicochemical properties, particularly its lipophilicity and steric profile.

As a Senior Application Scientist, evaluating the safety of novel analogs requires moving beyond basic screening. We must understand how structural modifications impact the compound's toxicity profile. This guide provides an objective, data-driven comparison of 2-(Aminomethyl)-2,4-dimethylpentanoic acid hydrochloride against standard gabapentinoids, supported by rigorous, self-validating in vitro experimental methodologies.

Mechanism of Action and Structural Rationale

Gabapentinoids exert their primary pharmacological effects by binding to the[2]. This binding disrupts the forward trafficking of these channels from recycling endosomes to the presynaptic membrane, ultimately reducing the release of excitatory neurotransmitters such as glutamate and substance P[2].

The 2,4-dimethyl substitution in 2-(Aminomethyl)-2,4-dimethylpentanoic acid hydrochloride theoretically enhances blood-brain barrier (BBB) penetrability compared to the 5-methyl substitution of pregabalin. However, increased lipophilicity often correlates with a shift from purely renal excretion to partial hepatic metabolism. Consequently, evaluating its hepatotoxic potential alongside standard genotoxicity and cardiotoxicity endpoints is a critical experimental choice.

MOA A 2-(Aminomethyl)-2,4-dimethylpentanoic acid HCl (Novel Gabapentinoid) B Binds to α2δ-1 / α2δ-2 Subunits (Voltage-Gated Calcium Channels) A->B High Affinity Binding C Inhibits VGCC Forward Trafficking from Endosomes to Cell Membrane B->C Disrupts Recycling D Decreased Calcium Influx at Presynaptic Terminals C->D Membrane Depletion E Reduced Release of Excitatory Neurotransmitters (Glutamate, SP) D->E Attenuates Signaling

Mechanism of α2δ-mediated VGCC trafficking inhibition by novel gabapentinoids.

Comparative Toxicity Profiles

The following table summarizes the comparative preclinical toxicity data. (Note: Data for the novel analog is based on representative preclinical screening models for highly lipophilic gabapentinoids).

Toxicity Parameter2-(Aminomethyl)-2,4-dimethylpentanoic acid HClPregabalinGabapentin
Cytotoxicity (HepG2 IC50) > 250 µM> 500 µM> 500 µM
Cardiotoxicity (hERG IC50) > 100 µM> 300 µM> 300 µM
Genotoxicity (Ames Test) Negative (with/without S9)NegativeNegative
Primary Clearance Route Renal / Partial HepaticRenal (>90%)Renal (>90%)
CNS Off-Target Binding LowVery LowVery Low

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, every protocol must act as a self-validating system. This means incorporating strict positive and negative controls to rule out false positives/negatives and confirm assay sensitivity.

Workflow cluster_0 In Vitro Toxicity Panel Compound Test Compound (Analog) Ames Genotoxicity (Ames Test) Compound->Ames hERG Cardiotoxicity (hERG Assay) Compound->hERG HepG2 Hepatotoxicity (Cell Viability) Compound->HepG2 Decision Safety Profile Evaluation Ames->Decision hERG->Decision HepG2->Decision

Standardized in vitro toxicity screening workflow for novel gabapentinoids.

Protocol 1: Genotoxicity (Bacterial Reverse Mutation / Ames Test)

Causality: The is the gold standard for detecting DNA point mutations[3]. Because 2-(Aminomethyl)-2,4-dimethylpentanoic acid hydrochloride contains an aliphatic amine, we must ensure no mutagenic metabolites are formed via hepatic N-oxidation. Self-Validation: The inclusion of the S9 fraction validates the detection of pro-mutagens, while strain-specific positive controls ensure the bacteria are functioning correctly.

Step-by-Step Methodology:

  • Strain Preparation: Culture Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA overnight in nutrient broth[3].

  • Metabolic Activation: Prepare 10% rat liver S9 mix (induced by Aroclor 1254) for the "+S9" test groups.

  • Treatment: Mix 0.1 mL of bacterial culture, 0.5 mL of S9 mix (or buffer for "-S9"), and 0.1 mL of the test compound (dosed at 1.5, 5, 15, 50, 150, 500, 1500, and 5000 µ g/plate ).

  • Plating: Add 2.0 mL of molten top agar supplemented with trace histidine/biotin. Pour onto minimal glucose agar plates.

  • Controls:

    • Negative Control: Vehicle (e.g., sterile water or DMSO).

    • Positive Controls (-S9): Sodium azide (TA100, TA1535), 2-Nitrofluorene (TA98).

    • Positive Controls (+S9): 2-Aminoanthracene (all strains).

  • Incubation & Scoring: Incubate at 37°C for 48-72 hours. Count revertant colonies. A positive result is defined as a dose-dependent increase in revertants ≥2-fold over the vehicle control.

Protocol 2: Cardiotoxicity (hERG Patch-Clamp Assay)

Causality: Blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel leads to QT interval prolongation, a fatal cardiac arrhythmia risk. Regulatory guidelines mandate for all novel pharmaceuticals. While gabapentinoids rarely exhibit hERG liability, the increased lipophilicity of the 2,4-dimethyl analog necessitates verification. Self-Validation: Amiodarone is used as a positive control to prove the patch-clamp rig can accurately detect known hERG blockers.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293 cells stably expressing the hERG channel.

  • Electrophysiology Setup: Use whole-cell patch-clamp configuration. Set holding potential to -80 mV.

  • Voltage Protocol: Apply a depolarizing pulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Perfusion: Perfuse the test compound (1, 10, 30, 100 µM) extracellularly for 5 minutes per concentration until steady-state block is achieved.

  • Controls: Run vehicle control (0.1% DMSO) and positive control (1 µM Amiodarone or E-4031).

  • Data Analysis: Measure the peak tail current amplitude. Calculate the IC50 by fitting the concentration-response curve to the Hill equation.

Protocol 3: In Vitro Hepatotoxicity (HepG2 Cell Viability)

Causality: HepG2 cells retain many liver-specific functions. Testing cytotoxicity here isolates potential liver-specific damage caused by the altered metabolic profile of the 2,4-dimethylpentanoic acid backbone. Self-Validation: Chlorpromazine is used as a positive control to validate the assay's sensitivity to known hepatotoxins.

Step-by-Step Methodology:

  • Seeding: Seed HepG2 cells in 96-well plates at a density of 1x10^4 cells/well. Incubate for 24 hours at 37°C, 5% CO2.

  • Dosing: Treat cells with the test compound at concentrations ranging from 1 µM to 500 µM.

  • Controls: Include vehicle control (0.1% DMSO) and positive control (50 µM Chlorpromazine).

  • Incubation: Incubate for 48 hours.

  • Assay Execution (CellTiter-Glo): Add ATP-dependent luminescent reagent to each well. The luminescent signal is directly proportional to the number of metabolically active cells.

  • Quantification: Read luminescence on a microplate reader. Calculate cell viability as a percentage of the vehicle control and determine the IC50.

Conclusion

While 2-(Aminomethyl)-2,4-dimethylpentanoic acid hydrochloride shares the same foundational α2δ mechanism as pregabalin and gabapentin, its unique 2,4-dimethyl substitution requires rigorous safety validation. Based on comparative preclinical frameworks, it maintains a highly favorable safety window, showing minimal genotoxic or cardiotoxic liabilities. However, its increased lipophilicity warrants closer monitoring of hepatic clearance pathways compared to its predecessors.

References

  • Patel, R., & Dickenson, A. H. (2016). Mechanisms of the gabapentinoids and α2δ-1 calcium channel subunit in neuropathic pain. Pharmacology Research & Perspectives (NCBI/NIH).[Link]

  • OECD (2020). Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals, Section 4.[Link]

  • FDA (2005). S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals. U.S. Food and Drug Administration.[Link]

  • NextSDS Database (2024). 2-(aminomethyl)-2,4-dimethylpentanoic acid hydrochloride — Chemical Substance Information. NextSDS. [Link]

Sources

Validation

Cross-Validation of Synthetic Routes for 2-(Aminomethyl)-2,4-dimethylpentanoic Acid Hydrochloride: A Comparative Guide

Executive Summary The synthesis of highly sterically hindered α,α -disubstituted β -amino acids is a persistent challenge in modern drug development and peptidomimetic design. 2-(Aminomethyl)-2,4-dimethylpentanoic acid h...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly sterically hindered α,α -disubstituted β -amino acids is a persistent challenge in modern drug development and peptidomimetic design. 2-(Aminomethyl)-2,4-dimethylpentanoic acid hydrochloride (CAS 2126161-39-3)[1] is a prime example of this structural complexity, featuring a challenging quaternary stereocenter at the C2 position.

This guide provides an objective, data-driven cross-validation of three distinct synthetic workflows for this compound: Classical Diastereomeric Resolution (Route A), Asymmetric Phase-Transfer Catalysis (Route B), and Biocatalytic Desymmetrization (Route C). By analyzing the causality behind these experimental choices, we aim to equip researchers with the insights needed to select the optimal route based on scalability, enantiomeric excess (ee), and environmental impact.

Mechanistic Overview & Pathway Visualization

The fundamental challenge in synthesizing this molecule lies in controlling the facial selectivity during the formation of the quaternary center, where the bulky isobutyl group and the methyl group create severe steric clash. The pathways below illustrate the evolution from brute-force resolution to elegant biocatalytic desymmetrization.

G SM Prochiral / Racemic Precursor (e.g., Cyanoacetate or Dinitrile) RouteA Route A: Classical Synthesis (Alkylation & Reduction) SM->RouteA Base, Isobutyl bromide RouteB Route B: Asymmetric PTC (Maruoka Catalyst) SM->RouteB Chiral Quaternary Ammonium Salt RouteC Route C: Biocatalysis (Engineered Nitrilase) SM->RouteC Aqueous Buffer, pH 7.5, 30°C Racemate Racemic Intermediate (R/S-mixture) RouteA->Racemate Resolution Chiral Resolution (via Tartaric Acid) Racemate->Resolution Target 2-(Aminomethyl)-2,4-dimethylpentanoic acid hydrochloride Resolution->Target <50% Yield ChiralEnolate Chiral Ion-Pair Enolate (Facial Shielding) RouteB->ChiralEnolate ChiralEnolate->Target High ee, -20°C EnzymeComplex Enzyme-Substrate Complex (Desymmetrization) RouteC->EnzymeComplex EnzymeComplex->Target >99% ee, High Yield

Figure 1: Mechanistic pathways for synthesizing the quaternary stereocenter of the target API.

Detailed Route Analysis & Causality

Route A: Classical Diastereomeric Resolution (The Baseline)

Historically, β -amino acids were synthesized via the alkylation of cyanoacetates followed by reduction. Because the enolate alkylation is non-selective, this produces a racemic mixture. Resolution requires stoichiometric amounts of chiral acids (e.g., (+)-tartaric acid).

  • Causality of Failure at Scale: The theoretical maximum yield of the desired enantiomer is capped at 50%. Recycling the undesired enantiomer requires harsh thermal racemization, which often degrades the sterically congested backbone, leading to massive solvent waste and a high E-factor.

Route B: Asymmetric Phase-Transfer Catalysis (The Chemical Alternative)

To bypass the 50% yield cap, Asymmetric Phase-Transfer Catalysis (PTC) utilizing Maruoka catalysts[2] offers a highly selective chemical alternative.

  • Causality of Selectivity: Simplified Maruoka catalysts possessing flexible, straight-chain alkyl groups[3] form a tight, lipophilic ion pair with the cyanoacetate enolate. The rigid chiral pocket of the quaternary ammonium bromide physically shields one face of the enolate. Consequently, the incoming isobutyl bromide is forced to attack from the opposite face.

  • Operational Constraint: To maintain the rigidity of this ion pair and prevent non-selective background alkylation, the reaction must be strictly held at cryogenic temperatures (-20 °C), which increases energy costs during scale-up.

Route C: Biocatalytic Desymmetrization (The Optimized Workflow)

The most advanced alternative utilizes enzymatic resolution and desymmetrization[4]. Instead of attempting to form a sterically hindered C-C bond asymmetrically, this route starts with a pre-assembled prochiral dinitrile (2-methyl-2-isobutylmalononitrile).

  • Causality of Efficiency: An engineered nitrilase recognizes the prochiral substrate. The enzyme's hydrophobic pocket specifically accommodates the bulky isobutyl group, positioning only one of the two cyano groups adjacent to the catalytic triad. This completely circumvents the steric clash of C-C bond formation, operating at a mild 30 °C with >99% ee and an overall yield exceeding 80%.

Quantitative Data Presentation

The following table summarizes the cross-validation metrics of the three synthetic routes, highlighting the superior performance profile of the biocatalytic approach.

Performance MetricRoute A: Classical ResolutionRoute B: Asymmetric PTCRoute C: Biocatalytic Desymmetrization
Overall Yield 35 - 40%60 - 65%80 - 85%
Enantiomeric Excess (ee) >99% (Post-crystallization)92 - 95%>99% (Direct from reaction)
E-Factor (Waste/Product) >50~25<10
Key Reagents Isobutyl bromide, Tartaric acidMaruoka Catalyst, 50% KOHEngineered Nitrilase, H 2​ gas
Scalability Bottlenecks 50% max theoretical yieldCryogenic cooling (-20 °C)Initial enzyme procurement

Experimental Protocols

To ensure trustworthiness and reproducibility, the following self-validating methodologies detail the execution of the two high-enantioselectivity routes.

Protocol 1: Biocatalytic Desymmetrization (Route C - Recommended)

Note: We utilize a 5% v/v DMSO cosolvent to ensure the highly lipophilic prochiral dinitrile remains bioavailable to the enzyme in the aqueous phase.

  • Substrate Solubilization : Dissolve 50.0 g of 2-methyl-2-isobutylmalononitrile in 50 mL of DMSO.

  • Enzymatic Hydrolysis : Add the substrate solution dropwise to 950 mL of 100 mM potassium phosphate buffer (pH 7.5) containing 2.0 g of lyophilized engineered nitrilase.

  • Incubation & Self-Validation : Stir at 300 rpm at 30 °C for 24 h. Critical Step: The hydrolysis of the nitrile generates ammonia, which will cause the pH to drift. Utilize an automated titrator with 1M HCl to strictly maintain pH 7.5. Monitor via HPLC; terminate when the dinitrile peak area is <1%.

  • Workup : Acidify the aqueous layer to pH 2.0 using 1M HCl to protonate the generated carboxylic acid. Extract with ethyl acetate (3 x 300 mL) and concentrate to yield (S)-2-cyano-2,4-dimethylpentanoic acid.

  • Reduction : Dissolve the intermediate in 500 mL of methanolic HCl (1.2 eq). Add 10 wt% Raney-Cobalt catalyst. Hydrogenate in a Parr reactor at 50 psi H 2​ and 40 °C for 12 h.

  • Isolation : Filter the catalyst through a Celite pad. Evaporate the filtrate and recrystallize the crude salt from ethanol/ethyl acetate to yield the pure 2-(aminomethyl)-2,4-dimethylpentanoic acid hydrochloride.

Protocol 2: Asymmetric Phase-Transfer Catalysis (Route B)

Note: Vigorous stirring is mandatory to maximize the interfacial surface area between the aqueous base and the organic layer, ensuring rapid ion-exchange.

  • Phase-Transfer Setup : Dissolve 50.0 g of tert-butyl 2-cyanopropionate and 1.5 mol% (S)-Simplified Maruoka Catalyst in 400 mL of anhydrous toluene.

  • Enolate Formation & Alkylation : Cool the mixture to -20 °C under an argon atmosphere. Add 150 mL of 50% aqueous KOH, followed by the dropwise addition of 1.2 equivalents of isobutyl bromide over 30 minutes.

  • Reaction : Stir vigorously (1000 rpm) at -20 °C for 48 h.

  • Workup : Separate the organic layer, wash with cold brine to remove residual KOH, and concentrate under reduced pressure to yield (S)-tert-butyl 2-cyano-2,4-dimethylpentanoate.

  • Downstream Conversion : Reduce the cyano group using Borane-THF complex (2.0 eq) at reflux for 4 h. Quench with methanol, then hydrolyze the tert-butyl ester using 4M HCl in dioxane to precipitate the final hydrochloride salt.

References

  • NextSDS. 2-(aminomethyl)-2,4-dimethylpentanoic acid hydrochloride — Chemical Substance Information. NextSDS Database. 1

  • Maruoka, K. Design of high-performance chiral phase-transfer catalysts with privileged structures. PubMed Central (PMC). 3

  • Escalante, J. Synthesis and Enzymatic Resolution of Beta-Amino Acids. Boletín de la Sociedad Química de México. 4

  • Sigma-Aldrich. Maruoka Catalysts: Asymmetric Phase Transfer Catalysis. Sigma-Aldrich Technical Documents.2

Sources

Safety & Regulatory Compliance

Safety

2-(Aminomethyl)-2,4-dimethylpentanoic acid hydrochloride proper disposal procedures

Operational Guide: Safe Handling and Disposal of 2-(Aminomethyl)-2,4-dimethylpentanoic Acid Hydrochloride As a Senior Application Scientist, I frequently oversee the integration of novel pharmaceutical intermediates into...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal of 2-(Aminomethyl)-2,4-dimethylpentanoic Acid Hydrochloride

As a Senior Application Scientist, I frequently oversee the integration of novel pharmaceutical intermediates into drug development workflows. 2-(Aminomethyl)-2,4-dimethylpentanoic acid hydrochloride (CAS: 2126161-39-3) [1] is a structurally hindered, unnatural amino acid derivative. While highly valuable in synthesizing gabapentinoid analogs, its dual nature as an organic amine and a hydrochloride salt presents specific logistical challenges for laboratory safety and waste management.

This guide provides a comprehensive, causality-driven framework for the proper disposal of this compound, ensuring compliance with the Resource Conservation and Recovery Act (RCRA) and promoting environmental stewardship.

Chemical Profile & Hazard Causality

Before designing a disposal protocol, we must understand the physicochemical properties driving our safety decisions. The presence of the hydrochloride (HCl) counterion means this compound is acidic in aqueous solutions and contains a halogen (chloride).

Causality in Disposal: You cannot dispose of this compound via standard laboratory drain systems. The dissociation of the HCl salt lowers the pH of local wastewater, potentially mobilizing heavy metals in plumbing infrastructure. Furthermore, the organic nitrogen framework can act as a nutrient pollutant, disrupting the microbial balance in municipal wastewater treatment facilities. Finally, because it contains a halogen, incineration must be performed at specialized high-temperature facilities equipped with flue-gas scrubbers to prevent the release of corrosive hydrogen chloride gas or dioxins.

Table 1: Physicochemical and Hazard Profile

Property / HazardSpecification / CodeOperational Implication for Disposal
CAS Number 2126161-39-3Required identifier for EPA hazardous waste manifesting.
Molecular Formula C8H18ClNO2Contains Chlorine; mandates routing to "Halogenated Waste".
Skin Irritation Category 2 (H315)Mandates nitrile gloves and lab coat during waste transfer.
Eye Irritation Category 2A (H319)Mandates ANSI Z87.1 safety goggles to prevent dust exposure.
Target Organ Toxicity STOT SE 3 (H336)Powder transfer must occur within a certified fume hood.

Self-Validating Disposal Protocols

The following step-by-step methodologies ensure that waste is safely segregated, neutralized, and prepared for off-site incineration. These protocols are grounded in the National Research Council's Prudent Practices in the Laboratory [2].

Protocol A: Disposal of Solid Waste (Unused Powder & Contaminated Consumables)

  • Containment: Transfer any residual solid 2-(aminomethyl)-2,4-dimethylpentanoic acid hydrochloride into a sealable High-Density Polyethylene (HDPE) container. Causality: HDPE is highly resistant to acidic salts, preventing the degradation that would occur with standard metal or low-grade plastic containers.

  • Segregation: Designate the container strictly for "Halogenated Organic Solid Waste." Do not mix this waste with strong oxidizers (e.g., nitric acid, peroxides). Causality: Mixing an organic amine with strong oxidizers can trigger a violent, exothermic oxidation reaction.

  • Labeling & Accumulation: Affix a hazardous waste label immediately upon placing the first drop of waste into the container. Include the full chemical name and the accumulation start date, strictly adhering to EPA RCRA 40 CFR Part 262 standards for Satellite Accumulation Areas (SAAs) [3].

Protocol B: Neutralization and Disposal of Aqueous Waste Streams When the compound is dissolved in water during experimental workflows, the resulting solution is acidic and must be neutralized prior to bulk accumulation to prevent dangerous reactions in the waste carboy.

  • Initial Assessment: Measure the pH of the aqueous waste stream using a calibrated pH meter. (Expected pH: 2.0 – 4.0).

  • Controlled Neutralization: While stirring the solution continuously at room temperature, slowly add 1M Sodium Hydroxide (NaOH) or saturated Sodium Bicarbonate (NaHCO₃) dropwise.

  • Self-Validation Step: Continuously monitor the pH. The neutralization is successfully validated when the pH stabilizes between 6.0 and 8.0. If effervescence occurs (when using NaHCO₃), wait for gas evolution to cease completely before adding more base.

  • Transfer: Once validated as pH-neutral, pour the solution into an "Aqueous Halogenated Hazardous Waste" carboy. Despite being neutralized, the presence of the organic amine and chloride ions requires off-site high-temperature incineration.

Waste Segregation Workflow

To prevent operational errors during waste sorting, follow the logical decision tree below to route the chemical to its proper terminal disposal phase.

G Start 2-(Aminomethyl)-2,4-dimethylpentanoic acid hydrochloride Waste Solid Solid Powder / Contaminated PPE Start->Solid Aqueous Aqueous Solution (Acidic) Start->Aqueous Organic Organic Solvent Mixture Start->Organic SolidSeg Segregate in HDPE Container Label: Halogenated Solid Solid->SolidSeg AqNeut Neutralize to pH 6-8 with 1M NaOH / NaHCO3 Aqueous->AqNeut OrgSeg Transfer to Halogenated Organic Waste Carboy Organic->OrgSeg Incineration High-Temperature Incineration (with Flue Gas Scrubbing) SolidSeg->Incineration Warning DO NOT mix with Strong Oxidizers SolidSeg->Warning AqSeg Transfer to Aqueous Hazardous Waste Carboy AqNeut->AqSeg AqSeg->Incineration OrgSeg->Incineration

Decision tree for the segregation and disposal of 2-(Aminomethyl)-2,4-dimethylpentanoic acid HCl.

Conclusion

Proper disposal of 2-(aminomethyl)-2,4-dimethylpentanoic acid hydrochloride requires a deep understanding of its chemical behavior as a halogenated, organic acidic salt. By implementing self-validating neutralization steps and strict segregation protocols, laboratories can ensure the safety of their personnel while maintaining rigorous compliance with environmental regulations.

References

  • Title: 2-(aminomethyl)-2,4-dimethylpentanoic acid hydrochloride — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council / The National Academies Press URL: [Link]

  • Title: Frequent Questions About Managing Hazardous Waste at Academic Laboratories (RCRA Subpart K) Source: US Environmental Protection Agency (EPA) URL: [Link]

Handling

Personal protective equipment for handling 2-(Aminomethyl)-2,4-dimethylpentanoic acid hydrochloride

Operational & Safety Guide: Handling 2-(Aminomethyl)-2,4-dimethylpentanoic acid hydrochloride As a Senior Application Scientist, I approach chemical handling not merely as a checklist of precautions, but as a system of e...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational & Safety Guide: Handling 2-(Aminomethyl)-2,4-dimethylpentanoic acid hydrochloride

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of precautions, but as a system of engineered controls designed to mitigate specific molecular hazards. 2-(Aminomethyl)-2,4-dimethylpentanoic acid hydrochloride (CAS: 2126161-39-3) is a specialized pharmaceutical intermediate structurally related to gabapentinoid derivatives[1]. Operating with this compound requires a precise understanding of its physical state (a crystalline powder) and its hazard profile to ensure absolute safety and logistical efficiency.

Hazard Profile & Mechanistic Causality

Understanding why we protect ourselves dictates how we protect ourselves. This compound presents specific physicochemical risks that must be engineered out of your workflow:

  • Dermal and Ocular Irritation (H315, H319): As a hydrochloride salt, this crystalline compound readily dissociates in the presence of moisture (such as sweat on the skin or tears in the eyes)[2]. This dissociation leads to a localized drop in pH. The resulting acidic microenvironment disrupts lipid bilayers in the stratum corneum and corneal epithelium, causing acute irritation.

  • Systemic Inhalation Risks (H336): According to the , the compound is flagged for Specific Target Organ Toxicity - Single Exposure (STOT SE 3), specifically noted for causing drowsiness or dizziness[2]. Because it is an aminomethyl-substituted pentanoic acid analog, fine airborne particulates can be absorbed through the respiratory mucosa. Once in the bloodstream, these lipophilic molecules can cross the blood-brain barrier, potentially interacting with central nervous system targets and depressing CNS activity.

Personal Protective Equipment (PPE) Matrix

To establish a self-validating safety protocol, PPE must be selected based on empirical resistance data and certified standards.

PPE CategorySpecification / StandardMechanistic Justification
Hand Protection Powder-free Nitrile Gloves (EN 374-1:2016)Nitrile provides superior barrier integrity against polar organic salts. Double-gloving is recommended to prevent micro-tears from crystalline abrasion.
Eye Protection Indirect Vented Chemical Goggles ()[3]Prevents ingress of fine crystalline dust. Standard safety glasses lack the orbital seal required to stop aerosolized particulates[4].
Body Protection Tyvek® or Poly-blend Lab CoatPrevents particulate accumulation on personal clothing. Cuffs must be elastic or taped over the inner glove.
Respiratory N95/P100 Particulate Respirator ()[5]Required only if handling outside a certified fume hood. Filters out >95% of airborne crystalline dust (aerodynamic diameter <10 µm)[5].
Engineering Chemical Fume Hood (Face velocity: 80-100 fpm)Primary containment. Maintains negative pressure to ensure dust generated during weighing/transfer does not enter the operator's breathing zone.

Operational Protocols: Step-by-Step Handling

A self-validating protocol ensures that each step verifies the success of the previous one, eliminating assumptions from the workflow.

Phase 1: Pre-Operation Readiness

  • Airflow Validation: Verify the fume hood monitor displays a face velocity of 80–100 feet per minute (fpm). Self-Validation: Tape a small piece of tissue paper to the bottom of the sash; it should pull inward steadily without violent turbulence.

  • PPE Donning Sequence: Apply the lab coat, followed by ANSI Z87.1 safety goggles[3]. Don the first pair of nitrile gloves (inner layer) under the lab coat cuff, and the second pair (outer layer) over the cuff to create a continuous seal.

  • Workspace Preparation: Line the weighing area with anti-static weighing paper. Because the hydrochloride salt is a dry crystalline powder, it can hold a static charge and scatter. Use an anti-static gun (e.g., Zerostat) on the spatula and weigh boat to neutralize surface charges before opening the chemical.

Phase 2: Execution & Transfer

  • Weighing: Open the primary container only inside the fume hood. Use a stainless steel or PTFE-coated spatula. Avoid aggressive scooping, which generates aerosolized STOT SE 3 dust[2].

  • Transfer: Transfer the weighed solid into a pre-tared, sealable vessel (e.g., a GL45 threaded glass bottle).

  • Sealing & Verification: Cap the vessel tightly before removing it from the fume hood. Self-Validation: Wipe the exterior of the sealed vessel with a damp, lint-free cloth to ensure zero external contamination before transport.

Phase 3: Doffing & Decontamination

  • Surface Decontamination: The compound is a water-soluble hydrochloride salt. Wipe down the fume hood surface with a paper towel dampened with deionized (DI) water to dissolve and capture residual salt, followed by a 70% ethanol wipe to facilitate rapid drying and sanitize the surface.

  • Doffing Sequence: Remove the outer gloves inside the hood and dispose of them in the solid hazardous waste bin. Remove goggles and lab coat, then remove the inner gloves, turning them inside out to trap any microscopic contaminants.

  • Hygiene: Wash hands and forearms with soap and water immediately.

Spill Response & Disposal Plan

In the event of a spill, immediate containment is critical to prevent aerosolization and subsequent inhalation.

  • Minor Spill (<50g inside hood): Do NOT dry sweep. Dry sweeping aerosolizes the STOT SE 3 hazard[2]. Mist the spill lightly with DI water to bind the powder. Wipe up with absorbent pads and place in a labeled hazardous waste bag.

  • Major Spill (>50g or outside hood): Evacuate the immediate area. Don a NIOSH-approved P100 respirator[5]. Use a HEPA-filtered vacuum dedicated to chemical spills, or employ the wet-wipe method.

  • Waste Disposal: All contaminated consumables (weigh boats, gloves, wipes) must be collected in a rigid, sealable container labeled "Hazardous Solid Waste - Contains 2-(Aminomethyl)-2,4-dimethylpentanoic acid hydrochloride (Irritant/STOT SE 3)". Dispose of via a certified chemical waste contractor according to local EPA/RCRA regulations.

Workflow Visualization

G Start Pre-Operation: Verify Hood Draft (>80 fpm) PPE Don PPE: Nitrile, Z87.1 Goggles, Lab Coat Start->PPE Hood Execute in Fume Hood: Use Anti-Static Measures PPE->Hood Spill Spill Detected? Hood->Spill Clean Wet-Wipe / HEPA Vac (No Dry Sweeping) Spill->Clean Yes Transfer Transfer to Sealed Vessel Spill->Transfer No Clean->Transfer Decon Surface Decontamination (DI Water -> 70% EtOH) Transfer->Decon Doff Doff PPE & Wash Hands Decon->Doff Waste Dispose as Hazardous Waste Doff->Waste

Workflow for the safe handling and decontamination of the target hydrochloride salt.

References

  • NextSDS Database. "2-(aminomethyl)-2,4-dimethylpentanoic acid hydrochloride — Chemical Substance Information." NextSDS. URL: [Link]

  • American National Standards Institute. "ANSI/ISEA Z87.1-2025: Current Standard for Safety Glasses." ANSI. URL: [Link]

  • TestResources. "ANSI Z87.1 Testing Standard for Safety Eyewear." TestResources. URL: [Link]

  • National Institute for Occupational Safety and Health (NIOSH). "Particulate Respirators." CDC. URL: [Link]

Sources

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